N-butyldodecan-1-amine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
87141-10-4 |
|---|---|
Molecular Formula |
C16H36ClN |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
N-butyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H35N.ClH/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2;/h17H,3-16H2,1-2H3;1H |
InChI Key |
ZKIIDWPEMFNHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-butyldodecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of N-butyldodecan-1-amine. Due to the limited availability of specific experimental data for this compound in the public domain, this document also includes data for structurally related amines, such as n-butylamine and dodecylamine, to provide a comparative context for its expected properties. The methodologies for determining these key physical characteristics are also detailed.
Core Physical Properties
The physical properties of an amine are crucial in determining its behavior in various applications, including its suitability as a solvent, its interaction with biological systems, and its role in chemical synthesis.
Table 1: Summary of Physical Properties of this compound and Related Compounds
| Physical Property | This compound (C₁₆H₃₇N) | n-Butylamine (C₄H₁₁N) | Dodecylamine (C₁₂H₂₇N) |
| Molecular Weight | 243.47 g/mol [1] | 73.14 g/mol [2] | 185.35 g/mol [3][4] |
| Boiling Point | Data not available | 77-79 °C[5] | 247-249 °C[6] |
| Melting Point | Data not available | -49 °C[5][7] | 27-29 °C[6] |
| Density | Data not available | 0.74 g/mL at 25 °C[7] | 0.81 g/cm³[6] |
| Solubility in Water | Expected to be poorly soluble | Miscible[5] | 0.078 g/L at 25 °C[6] |
This compound, a secondary amine, is expected to have a higher boiling point than primary or tertiary amines of similar molecular weight due to its ability to form hydrogen bonds.[8][9][10] However, the presence of long alkyl chains will decrease its solubility in water.[10]
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following are standard experimental protocols for the properties listed above.
2.1 Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11]
-
Thiele Tube Method: This method is suitable for small sample volumes.[12]
-
A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[12]
-
The oil is heated gently and evenly.[12]
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
-
-
Distillation Method: For larger volumes, a simple distillation can be used to determine the boiling point.[12] The temperature of the vapor that is in equilibrium with the boiling liquid is measured.[12]
2.2 Determination of Melting Point
The melting point is the temperature at which a solid turns into a liquid. For pure crystalline compounds, this occurs over a narrow range.[11][13][14]
-
Capillary Tube Method:
-
A small amount of the finely powdered solid is packed into a capillary tube sealed at one end.[13][15]
-
The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with oil.[11][14][15]
-
The sample is heated slowly and steadily.[14]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[11][15] The melting point is reported as the range T1-T2.[11]
-
2.3 Determination of Density
Density is the mass of a substance per unit volume.[16][17]
-
Direct Measurement:
-
A known volume of the liquid is accurately measured using a graduated cylinder or a volumetric flask.[16][17][18]
-
The mass of the empty container is measured using an electronic balance.[18]
-
The liquid is added to the container, and the combined mass is measured.[18]
-
The mass of the liquid is determined by subtraction.[18]
-
The density is calculated by dividing the mass of the liquid by its volume.[16][17] The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.[16]
-
2.4 Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19]
-
Qualitative Determination:
-
A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[20]
-
A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[20]
-
The test tube is shaken vigorously after each addition.[20]
-
The substance is classified as soluble, partially soluble, or insoluble based on visual observation.[21]
-
-
Quantitative Determination:
-
A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent at a constant temperature.[19]
-
The mixture is stirred until equilibrium is reached.
-
The undissolved solute is separated by filtration or centrifugation.
-
A known volume of the saturated solution is taken, and the solvent is evaporated.
-
The mass of the remaining solute is measured, and the solubility is calculated.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the boiling point of a liquid using the Thiele tube method.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
References
- 1. Butane;dodecan-1-amine | C16H37N | CID 87867492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Dodecanamine [webbook.nist.gov]
- 4. 124-22-1|Dodecan-1-amine|BLD Pharm [bldpharm.com]
- 5. n-Butylamine - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Butylamine CAS#: 109-73-9 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. byjus.com [byjus.com]
- 16. uoanbar.edu.iq [uoanbar.edu.iq]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. education.com [education.com]
Synthesis of N-butyldodecan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to N-butyldodecan-1-amine, a secondary amine with applications in various fields of chemical research and development. The guide details two principal methodologies: reductive amination and N-alkylation, offering detailed experimental protocols and expected quantitative data. The information is tailored for an audience of researchers, scientists, and drug development professionals, emphasizing practical laboratory execution and data interpretation.
Introduction
This compound is a long-chain secondary amine. Its structure, featuring both a long lipophilic alkyl chain and a polar amine group, imparts surfactant-like properties, making it a molecule of interest in materials science, organic synthesis, and as an intermediate in the preparation of more complex molecules, including quaternary ammonium compounds with potential biological activity. The synthesis of such secondary amines requires strategies that can selectively produce the desired product while minimizing over-alkylation. This guide explores the two most common and effective strategies for the synthesis of this compound.
Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two primary chemical transformations: reductive amination of dodecanal with butylamine and direct N-alkylation of dodecylamine with a butyl halide. Each method offers distinct advantages and challenges.
Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction involves the initial formation of an imine intermediate from the condensation of a carbonyl compound (dodecanal) and a primary amine (butylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine. This method is often preferred due to its high selectivity for the secondary amine product, thereby avoiding the common issue of over-alkylation seen in direct alkylation methods.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common, cost-effective, and versatile choice. The reaction is typically carried out in a protic solvent like methanol or ethanol.
N-Alkylation
N-alkylation is a classical method for the formation of C-N bonds, involving the nucleophilic substitution of a halide by an amine. For the synthesis of this compound, this can be approached in two ways: the reaction of dodecylamine with a butyl halide (e.g., 1-bromobutane) or the reaction of butylamine with a dodecyl halide.
A significant drawback of this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (N,N-dibutyldodecylamine or N-butyldidodecylamine) and even a quaternary ammonium salt as byproducts.
To enhance the selectivity for mono-alkylation, the reaction can be performed using the hydrobromide salt of the primary amine. In this approach, the newly formed secondary amine is immediately protonated, rendering it less nucleophilic and thus less likely to undergo a second alkylation. A stoichiometric amount of a non-nucleophilic base is then used to neutralize the ammonium salt and regenerate the nucleophilic amine for the initial reaction.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound via the two routes described.
Reductive Amination of Dodecanal with Butylamine
Materials:
-
Dodecanal
-
n-Butylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dodecanal (1 equivalent) and n-butylamine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add diethyl ether and basify with 1 M sodium hydroxide until pH ~12.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
N-Alkylation of Dodecylamine with 1-Bromobutane
Materials:
-
Dodecylamine
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add dodecylamine (1 equivalent), 1-bromobutane (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add acetonitrile as the solvent and heat the mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may contain a mixture of primary, secondary, and tertiary amines, should be purified by column chromatography on silica gel to isolate the desired this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Reductive Amination | N-Alkylation |
| Reactants | Dodecanal, n-Butylamine | Dodecylamine, 1-Bromobutane |
| Key Reagents | Sodium Borohydride | Potassium Carbonate |
| Solvent | Methanol | Acetonitrile |
| Reaction Time | 12-18 hours | 24-48 hours |
| Typical Yield | 70-90% | 40-60% (of isolated product) |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₆H₃₅N |
| Molecular Weight | 241.46 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (t, 4H, -CH₂-NH-CH₂-), 1.4-1.6 (m, 4H), 1.2-1.4 (m, 18H), 0.9 (t, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~50.2 (-CH₂-NH-), ~48.1 (-NH-CH₂-), ~32.0, ~31.9, ~30.0, ~29.6 (multiple), ~29.3, ~27.4, ~22.7, ~20.5, ~14.1, ~14.0 |
| IR (neat, cm⁻¹) | ~3290 (N-H stretch), 2920, 2850 (C-H stretch), 1465 (C-H bend) |
| Mass Spec (EI, m/z) | 241 (M⁺), fragments corresponding to loss of alkyl chains |
Note: The NMR and IR data are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.
Conclusion
This technical guide has outlined two robust methods for the synthesis of this compound. Reductive amination offers a more direct and higher-yielding route with greater selectivity, making it the preferred method for many applications. N-alkylation, while a more traditional approach, can be optimized to favor mono-alkylation but often requires more rigorous purification to separate the desired secondary amine from byproducts. The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability of the reaction. The provided protocols and data serve as a valuable resource for the successful synthesis and characterization of this compound in a laboratory setting.
Technical Guide: N-butyldodecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-butyldodecan-1-amine, detailed experimental protocols for its molecular weight determination, and a discussion of its potential biological context.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 241.463 g/mol | [1] |
| Molecular Formula | C₁₆H₃₅N | [1] |
| CAS Number | 22014-95-5 | [1] |
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry
The accurate determination of the molecular weight of this compound can be achieved using mass spectrometry. This technique ionizes molecules and then separates them based on their mass-to-charge ratio.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.
-
Introduction of the Sample: The sample solution is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M⁺).
-
Acceleration: The positively charged ions are then accelerated by an electric field.
-
Deflection: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.
-
Detection: A detector measures the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, which directly provides the molecular weight of the compound.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the experimental determination of the molecular weight of this compound and the conceptual relationship of its chemical identity.
Biological Context and Potential Applications
This compound, as a long-chain aliphatic secondary amine, is not typically associated with specific signaling pathways in the same manner as complex biomolecules. However, its structural characteristics suggest potential relevance in several areas of research and development:
-
Membrane Interactions: The long dodecyl chain imparts significant lipophilicity to the molecule. This suggests a potential for interaction with cell membranes and other lipidic structures. Such interactions could be explored in the context of drug delivery systems or as a modulator of membrane protein function.
-
Antimicrobial Activity: Long-chain amines and their derivatives have been investigated for their antimicrobial properties. The lipophilic tail can facilitate insertion into bacterial cell membranes, disrupting their integrity and leading to cell death.
-
Surfactant Properties: The amphiphilic nature of this compound, with a polar amine head and a nonpolar alkyl tail, gives it surfactant properties. This could be relevant in various formulations and as an emulsifying agent.
-
Chemical Synthesis: In a broader chemical context, it can serve as a building block for the synthesis of more complex molecules with potential biological activities, such as quaternary ammonium compounds or other functionalized amines.
Further research is required to elucidate any specific biological roles or therapeutic applications of this compound.
References
An In-depth Technical Guide to the Solubility of N-butyldodecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-butyldodecan-1-amine, a secondary amine with significant hydrophobic properties. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, the underlying chemical principles, and generalized experimental protocols for its determination.
Introduction to this compound and its Solubility
This compound is a long-chain secondary amine. Its molecular structure, consisting of a polar amine group and extensive nonpolar alkyl chains (a butyl and a dodecyl group), dictates its solubility behavior. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, while the large hydrophobic alkyl groups favor interactions with nonpolar solvents.[1][2] Generally, amines with more than six carbon atoms exhibit low solubility in water, a principle that is applicable to this compound.[3][4]
Qualitative Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. Its significant nonpolar character suggests good solubility in organic solvents and poor solubility in water.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large hydrophobic alkyl chains (dodecyl and butyl groups) disrupt the hydrogen bonding network of water, leading to very low solubility.[3][5] While the amine group can form hydrogen bonds with water, this is insufficient to overcome the hydrophobicity of the long carbon chains.[2] Solubility may be slightly higher in short-chain alcohols compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderately Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar amine group of this compound. The absence of a strong hydrogen-bonding network allows for better accommodation of the large nonpolar alkyl groups. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Freely Soluble | The nonpolar alkyl chains of this compound interact favorably with nonpolar solvents through van der Waals forces.[3][6] |
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, as illustrated in the diagram below.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid amine like this compound in a given solvent. This method is based on the principle of identifying the point of saturation.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Glass vials or test tubes with closures
-
Pipettes or burettes for accurate volume measurement
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or heating block
-
Analytical balance
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the this compound and the solvent to the desired experimental temperature.
-
Initial Miscibility Test:
-
To a test tube, add a known volume of the solvent (e.g., 1 mL).
-
Add an equal volume of this compound to the test tube.
-
Seal the test tube and vortex or stir vigorously for 1-2 minutes.
-
Observe the mixture. If a single, clear phase is formed, the two liquids are miscible at this ratio. If two distinct layers form, they are immiscible. If the solution is cloudy, they may be partially miscible.
-
-
Semi-Quantitative Solubility Determination (Titration Method):
-
Accurately measure a known volume or mass of this compound into a test tube.
-
Incrementally add a known volume of the solvent to the test tube, sealing and agitating after each addition.
-
Continue adding the solvent until the this compound completely dissolves, and the solution becomes clear.
-
Record the total volume of solvent added. This allows for the calculation of an approximate solubility in terms of volume/volume or mass/volume.
-
-
Equilibrium Saturation Method:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This will create a biphasic system.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer and agitate until equilibrium is reached (this can take several hours).
-
Allow the phases to separate completely.
-
Carefully extract a sample from the solvent phase, ensuring no undissolved amine is collected.
-
Analyze the concentration of this compound in the solvent phase using an appropriate analytical technique (e.g., gas chromatography, titration).
-
Workflow for Solubility Determination:
Caption: Experimental workflow for determining amine solubility.
Conclusion
References
Spectroscopic Profile of N-butyldodecan-1-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-butyldodecan-1-amine, a secondary amine with significant applications in chemical synthesis and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.60 | t | 4H | N-CH₂ -(CH₂)₂-CH₃, N-CH₂ -(CH₂)₁₀-CH₃ |
| ~1.45 | quint | 4H | N-CH₂-CH₂ -(CH₂)₂-CH₃, N-CH₂-CH₂ -(CH₂)₉-CH₃ |
| ~1.26 | m | 18H | N-(CH₂)₂-(CH₂ )₈-CH₃ |
| ~0.90 | t | 6H | N-(CH₂)₃-CH₃ , N-(CH₂)₁₁-CH₃ |
| ~0.85 | s (broad) | 1H | N-H |
Note: The N-H proton signal can be broad and its chemical shift is concentration-dependent. It may not show clear coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~50.0 | C H₂-N |
| ~32.5 | N-CH₂-C H₂ |
| ~32.0 | N-CH₂-(CH₂)₉-C H₂-CH₃ |
| ~29.7 | -(C H₂)₇- (dodecyl chain) |
| ~29.4 | N-(CH₂)₂-C H₂-CH₃ (dodecyl chain) |
| ~27.5 | N-(CH₂)₃-C H₂-CH₃ (dodecyl chain) |
| ~22.7 | N-(CH₂)₁₀-C H₂-CH₃ |
| ~20.5 | N-CH₂-C H₂-CH₂-CH₃ (butyl chain) |
| ~14.1 | -C H₃ |
| ~14.0 | -C H₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Weak-Medium | N-H stretch (secondary amine)[1] |
| ~2955, ~2925, ~2855 | Strong | C-H asymmetric and symmetric stretching of CH₃ and CH₂ groups |
| ~1465 | Medium | CH₂ scissoring |
| ~1250-1020 | Medium-Weak | C-N stretch (aliphatic amine)[1] |
| ~910-665 | Broad, Strong | N-H wag[1] |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 241 | Low | [M]⁺ (Molecular Ion) |
| 226 | Medium | [M-CH₃]⁺ |
| 198 | High | [M-C₃H₇]⁺ (loss of propyl radical) |
| 184 | High | [M-C₄H₉]⁺ (loss of butyl radical) |
| 86 | Very High (Base Peak) | [CH₂(CH₂)₂CH₂NHCH₂]⁺ (alpha-cleavage) |
| 44 | High | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Apply a 90° pulse angle.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Apply a 45° pulse angle.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in transmittance mode.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Maintain an ion source temperature of approximately 200-250 °C.
-
Scan a mass-to-charge (m/z) range of 40-300 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The relative intensities of the fragment ions are normalized to the most abundant peak (base peak).
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide on the Core Mechanism of Action of N-butyl Alkylamines as Spermine Synthase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
While N-butyldodecan-1-amine is a specific long-chain alkylamine, the available scientific literature provides limited direct information regarding its precise mechanism of action. However, extensive research on structurally related N-butyl alkylamines, particularly N-butyl-1,3-diaminopropane (BDAP), offers significant insights into a core mechanism of action relevant to this class of compounds: the inhibition of polyamine biosynthesis, specifically targeting the enzyme spermine synthase. This guide will focus on the well-documented effects of N-butyl-1,3-diaminopropane as a representative molecule to elucidate this mechanism, providing detailed experimental protocols, quantitative data, and outlining the subsequent impact on cellular signaling pathways.
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, such as cell growth, differentiation, and macromolecular synthesis. The precise regulation of polyamine concentrations is critical for normal cell function, and dysregulation of their metabolism is frequently observed in proliferative diseases like cancer. Consequently, the enzymes involved in the polyamine biosynthesis pathway are attractive targets for therapeutic intervention.
Core Mechanism of Action: Inhibition of Spermine Synthase
The primary mechanism of action for N-butyl-1,3-diaminopropane is its function as a potent and selective competitive inhibitor of spermine synthase (EC 2.5.1.22). This enzyme catalyzes the final step in the biosynthesis of spermine, transferring an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine.
N-butyl-1,3-diaminopropane acts as a spermidine analogue, binding to the active site of spermine synthase with high affinity. By competing with the natural substrate, spermidine, it effectively blocks the synthesis of spermine. This inhibition is highly selective; for instance, spermidine synthase activity is significantly inhibited, while spermidine synthase, the enzyme responsible for the preceding step in the pathway, remains largely unaffected.[1]
The direct consequence of spermine synthase inhibition is a significant alteration in the intracellular polyamine pool: a marked decrease in spermine levels and a corresponding accumulation of spermidine.[1][2] This shift in the spermidine-to-spermine ratio disrupts the delicate balance of polyamines, leading to profound effects on cellular physiology.
The inhibitory potency of N-butyl-1,3-diaminopropane against spermine synthase has been quantified in various studies. The inhibition constant (Ki) values highlight its high affinity for the enzyme.
| Inhibitor | Enzyme Source | Inhibition Type | Ki (nM) |
| N-butyl-1,3-diaminopropane | Rat Hepatoma (HTC) Cells | Competitive (vs. Spermidine) | 11.9[1] |
| N-butyl-1,3-diaminopropane | Bovine Spleen | Competitive (vs. Spermidine) | 10.4[1] |
Experimental Protocols
A common method to determine spermine synthase activity involves monitoring the production of radiolabeled spermine from radiolabeled spermidine or the transfer of a radiolabeled aminopropyl group from dcSAM.
Principle: This protocol is based on the enzymatic reaction where spermine synthase transfers an aminopropyl group from dcSAM to spermidine to form spermine. The activity is quantified by measuring the amount of product formed over time. A common approach involves using a radiolabeled substrate and separating the radiolabeled product.
Materials:
-
Enzyme source (e.g., partially purified cell lysate)
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Spermidine (substrate)
-
Decarboxylated S-adenosylmethionine (dcSAM) (co-substrate)
-
Radiolabeled substrate (e.g., [35S]dcAdoMet)
-
N-butyl-1,3-diaminopropane (inhibitor)
-
Phosphocellulose paper or columns
-
Scintillation cocktail and counter
-
Acid solution (e.g., perchloric acid) to stop the reaction
Procedure:
-
Prepare a reaction mixture containing the assay buffer, spermidine, and the enzyme source.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of N-butyl-1,3-diaminopropane.
-
Initiate the reaction by adding radiolabeled dcSAM.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range of product formation.
-
Stop the reaction by adding an acid solution.
-
Separate the radiolabeled product (e.g., [35S]MTA, a byproduct) from the unreacted radiolabeled substrate ([35S]dcAdoMet) using phosphocellulose columns or paper chromatography.[3]
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Calculate the enzyme activity and the inhibitory effect of N-butyl-1,3-diaminopropane.
Determining the cellular effects of N-butyl-1,3-diaminopropane requires accurate quantification of intracellular polyamine concentrations. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used and sensitive method.[4][5]
Principle: Polyamines lack a chromophore, making them difficult to detect directly by UV-Vis or fluorescence detectors. Therefore, they are first derivatized with a fluorescent reagent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) to form highly fluorescent adducts. These derivatives are then separated by reverse-phase HPLC and quantified by a fluorescence detector.
Materials:
-
Cultured cells treated with and without N-butyl-1,3-diaminopropane
-
Perchloric acid (for cell lysis and protein precipitation)
-
Potassium carbonate (for neutralization)
-
Derivatization reagent (e.g., o-phthalaldehyde and N-acetyl-L-cysteine)[4]
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding cold perchloric acid.
-
Centrifuge to pellet the protein and collect the supernatant containing the polyamines.
-
Neutralize the supernatant with potassium carbonate.
-
Perform pre-column derivatization by mixing the sample with the derivatizing reagent.
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized polyamines using a gradient elution on a C18 column.
-
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).[4]
-
Quantify the polyamine levels by comparing the peak areas to those of known standards.
Signaling Pathways and Cellular Consequences
The inhibition of spermine synthase and the subsequent depletion of spermine trigger a cascade of downstream cellular events.
As depicted in the diagram below, N-butyl-1,3-diaminopropane directly inhibits spermine synthase, leading to an accumulation of its substrate, spermidine, and a depletion of its product, spermine. This altered ratio is a primary consequence of the inhibitor's action. A compensatory mechanism often observed is the upregulation of S-adenosylmethionine decarboxylase (AdoMetDC), the enzyme that produces dcSAM, as spermine is a known repressor of this enzyme.[2]
Prolonged depletion of spermine and spermidine has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[6] The absence of these essential polycations leads to mitochondrial instability, characterized by:
-
Loss of mitochondrial membrane potential.
-
Changes in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax) and a decrease in anti-apoptotic members (e.g., Bcl-2).
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Activation of the caspase cascade, particularly caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
A critical function of polyamines is their involvement in translation. Depletion of spermidine and spermine leads to a rapid and total arrest of protein synthesis.[7][8] This translational block occurs at the initiation step, as evidenced by the disaggregation of polysomes into 80S monosomes. The precise molecular mechanism is still under investigation but is thought to involve the role of polyamines in stabilizing ribosome structure and facilitating the binding of mRNA and tRNA to the ribosome.
Conclusion
The mechanism of action of N-butyl alkylamines, exemplified by N-butyl-1,3-diaminopropane, is centered on the potent and selective inhibition of spermine synthase. This leads to a profound disruption of intracellular polyamine homeostasis, characterized by spermine depletion and spermidine accumulation. The downstream consequences of this targeted enzymatic inhibition are significant, including the induction of mitochondria-mediated apoptosis and a complete cessation of protein synthesis. This detailed understanding of the mechanism of action provides a strong foundation for the rational design and development of novel therapeutic agents targeting the polyamine metabolic pathway for the treatment of cancer and other proliferative disorders.
References
- 1. Inhibition of mammalian spermine synthase by N-alkylated-1,3-diaminopropane derivatives in vitro and in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]
- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Procurement of N-butyldodecan-1-amine for Scientific Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
N-butyldodecan-1-amine, a secondary amine with the CAS number 22014-95-5, presents a unique procurement challenge for the scientific community. While its availability is confirmed through specialized chemical suppliers, comprehensive technical data and established experimental protocols are not readily accessible. This guide provides a thorough overview of available supplier information, purchasing considerations, and a logical workflow for its incorporation into research and development, addressing the current information gap.
Supplier Landscape and Purchasing Parameters
The primary identifiable supplier for research quantities of this compound is Sigma-Aldrich.[1] However, it is crucial for researchers to note that the product is offered as part of a collection of rare chemicals, and the supplier explicitly states that they do not provide analytical data. This places the onus of identity and purity confirmation squarely on the end-user.
When planning the acquisition of this compound, researchers should consider the following:
-
Purity Specification: The purity of the compound is a critical factor that can significantly impact experimental outcomes. Given the lack of readily available analytical data from the primary supplier, independent verification of purity through techniques such as NMR spectroscopy or mass spectrometry is highly recommended upon receipt.
-
Quantity Requirements: Assess the required quantity for the entire experimental plan to avoid batch-to-batch variability. Bulk inquiries should be made to ascertain availability and potential for custom synthesis if larger quantities are needed.
-
Safety and Handling: As with all amine compounds, proper safety precautions are paramount. A comprehensive Safety Data Sheet (SDS) should be requested from the supplier. In the absence of a specific SDS for this compound, researchers should handle the compound with the precautions outlined for similar long-chain alkylamines, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.
Table 1: Supplier Information for this compound
| Supplier | Product Name | CAS Number | Formula | Notes |
| Sigma-Aldrich | N-butyl-N-dodecylamine | 22014-95-5 | C16H35N | Analytical data not provided by the supplier. Buyer is responsible for confirming identity and purity.[1] |
Physicochemical Properties and Technical Data
Detailed physicochemical data for this compound is sparse in publicly accessible databases. For reference and as a starting point for experimental design, the properties of the parent primary amines, n-butylamine and dodecan-1-amine, are summarized below. Researchers should anticipate that this compound will exhibit properties intermediate to or influenced by both the butyl and dodecyl chains.
Table 2: Physicochemical Data of Related Primary Amines
| Property | n-Butylamine | Dodecan-1-amine |
| CAS Number | 109-73-9 | 124-22-1[2][3] |
| Molecular Formula | C4H11N[4] | C12H27N[2][3] |
| Molecular Weight | 73.14 g/mol [4] | 185.35 g/mol [2][3] |
| Boiling Point | 77-79 °C[4] | 247-249 °C |
| Melting Point | -49 °C[4] | 28-32 °C |
| Density | 0.74 g/mL[4] | 0.803 g/mL |
| Solubility | Miscible in water | Insoluble in water |
Experimental Considerations and a Proposed Workflow
Given the limited information, a structured and cautious approach is necessary when incorporating this compound into experimental work. The following logical workflow is proposed for researchers.
Caption: Proposed workflow for the procurement and experimental integration of this compound.
Potential Applications in Research and Drug Development
While specific documented applications of this compound are not prevalent in the literature, its structure as a secondary amine with a long alkyl chain suggests potential utility in several areas of research and drug development:
-
Drug Delivery: The lipophilic dodecyl chain could facilitate the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, potentially enhancing the solubility and bioavailability of poorly water-soluble drug candidates.
-
Ion-Pairing Agent: In chromatography, it could serve as an ion-pairing agent for the separation of acidic compounds.
-
Synthetic Intermediate: It can be a building block in the synthesis of more complex molecules, including quaternary ammonium compounds with potential antimicrobial or surfactant properties.
The synthesis of this compound would likely involve the reaction of dodecan-1-amine with a butylating agent, such as butyl bromide or butanal via reductive amination. A generalized synthetic pathway is illustrated below.
Caption: A potential synthetic route to this compound via N-alkylation.
References
An In-depth Technical Guide to N-butyldodecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive literature on N-butyldodecan-1-amine is limited. This guide is compiled based on established principles of organic chemistry and data extrapolated from structurally similar long-chain secondary amines.
Introduction
This compound is a secondary amine consisting of a dodecyl group and a butyl group attached to a nitrogen atom. As a long-chain aliphatic amine, it possesses amphiphilic properties, suggesting potential applications in areas such as catalysis, synthesis of complex molecules, and as a modifying agent for surfaces. The biological activities of long-chain amines are also an area of interest, with potential antimicrobial and cytotoxic effects.[1][2] This document provides a technical overview of its synthesis, expected physicochemical properties, and potential biological relevance.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₁₆H₃₅N | - |
| Molecular Weight | 241.46 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar long-chain amines. |
| Boiling Point | > 250 °C | Expected to be high due to the long alkyl chain and hydrogen bonding. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform). | The long hydrophobic dodecyl chain dominates its solubility profile. |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Signals | Interpretation |
| ¹H NMR | δ ~2.5-2.7 ppm (t, 4H), δ ~1.2-1.6 ppm (m, 22H), δ ~0.9 ppm (t, 6H), δ ~0.8-1.0 ppm (broad s, 1H) | Protons on carbons alpha to the nitrogen are deshielded. The N-H proton signal is typically broad and its chemical shift is concentration and solvent dependent.[3] |
| ¹³C NMR | δ ~45-55 ppm (2C, α-carbons), δ ~20-35 ppm (methylene carbons), δ ~14 ppm (terminal methyl carbons) | Carbons directly attached to the nitrogen atom are deshielded compared to other alkyl carbons.[4] |
| IR Spectroscopy | ~3300-3350 cm⁻¹ (weak-medium, sharp), ~2850-2960 cm⁻¹ (strong, sharp), ~1465 cm⁻¹ (medium) | N-H stretch for secondary amine (a single band). C-H stretching of the alkyl chains. C-H bending.[5][6][7] |
| Mass Spectrometry (EI) | M⁺ at m/z = 241. Prominent fragments from α-cleavage. | The molecular ion peak is expected. Fragmentation will occur at the C-C bond adjacent to the nitrogen, leading to resonance-stabilized cations.[4] |
Synthesis of this compound
A common and efficient method for the synthesis of secondary amines is reductive amination.[8][9] This involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from dodecanal and n-butylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Dodecanal (1.0 eq)
-
n-Butylamine (1.0-1.2 eq)[10]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dodecanal and the chosen solvent (DCM or DCE).
-
Imine Formation: Add n-butylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the reaction solvent. Add this slurry portion-wise to the reaction mixture containing the imine. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Biological Activity
While specific studies on the biological activity of this compound are not prevalent, long-chain N-alkylamines are known to exhibit various biological effects.
-
Antimicrobial Activity: The amphiphilic nature of long-chain amines allows them to interact with and disrupt microbial cell membranes, leading to antimicrobial effects.[1][11] Studies on related compounds have shown activity against both bacteria and fungi.[1] The effectiveness is often dependent on the length of the alkyl chains.[2]
-
Anticancer and Cytotoxic Effects: Some N-alkylamines and their derivatives have been investigated for their potential as anticancer agents.[12][13] Their mechanism of action can involve the disruption of cell membranes or interaction with intracellular targets.
-
Other Biological Activities: N-alkylamines are key intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[12]
Further research is required to specifically elucidate the biological activity profile of this compound.
Conclusion
This compound is a long-chain secondary amine that can be synthesized through established methods such as reductive amination. While specific experimental data for this compound is scarce, its physicochemical and spectroscopic properties can be reliably predicted based on the well-understood chemistry of secondary amines. The structural features of this compound suggest potential for its application in various fields, including as a synthetic intermediate and potentially as a biologically active agent. Further empirical studies are necessary to fully characterize this compound and explore its applications.
References
- 1. Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 8. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. n-Butylamine - Wikipedia [en.wikipedia.org]
- 11. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-butyldodecan-1-amine, a secondary aliphatic amine, and its related compounds. Due to the limited availability of data for this specific molecule, this guide leverages information on structurally similar analogs to provide insights into its synthesis, physicochemical properties, potential biological activities, and relevant experimental methodologies.
Chemical Identity and Physicochemical Properties
This compound, also known as N-butyl-N-dodecylamine, is a secondary amine with the chemical formula C₁₆H₃₅N. Its structure consists of a nitrogen atom bonded to a butyl group and a dodecyl group. While experimentally determined physicochemical data for this compound are scarce, properties can be estimated based on its structure and data from related aliphatic amines.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | n-Butylamine[1] | Dibutylamine[2] | Dodecylamine[3] |
| Molecular Formula | C₁₆H₃₅N | C₄H₁₁N | C₈H₁₉N | C₁₂H₂₇N |
| Molecular Weight ( g/mol ) | 241.46 | 73.14 | 129.24 | 185.36 |
| Boiling Point (°C) | ~280-300 | 78 | 159-161 | 247-249 |
| Melting Point (°C) | Not available | -49 | -62 | 27-29 |
| Density (g/mL) | ~0.8 | 0.74 | 0.76 | 0.80 |
| pKa of Conjugate Acid | ~10.5 - 11.0[4][5] | 10.78 | 11.25 | 10.63 |
| LogP (Octanol/Water Partition Coefficient) | ~6.5 - 7.0 | 0.9 | 2.69 | 4.49 |
| Solubility in Water | Low to Insoluble[6] | Miscible | Sparingly soluble | Insoluble |
Note: Values for this compound are estimated based on trends observed in homologous series of aliphatic amines.
The long dodecyl chain in this compound confers significant hydrophobicity, leading to low water solubility and a high octanol/water partition coefficient (LogP)[6]. The secondary amine group provides a site for protonation, making it a weak base with a pKa value expected to be in the range of other secondary aliphatic amines[4][5].
Synthesis of this compound
A common and efficient method for the synthesis of secondary amines like this compound is reductive amination[7][8][9][10]. This one-pot reaction involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary amine.
2.1. Proposed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from dodecanal and n-butylamine.
Materials:
-
Dodecanal
-
n-Butylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol as solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve dodecanal (1 equivalent) in the chosen solvent (e.g., DCM).
-
Add n-butylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to the reaction mixture in portions.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel, potentially using a mobile phase containing a small amount of triethylamine to prevent peak tailing, or by distillation under reduced pressure[11].
2.2. Synthesis Workflow Diagram
References
- 1. n-Butylamine - Wikipedia [en.wikipedia.org]
- 2. 1-Butanamine, N-butyl- (CAS 111-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols for the Use of N-butyldodecan-1-amine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyldodecan-1-amine, a long-chain alkylamine, serves as a critical surface ligand in the colloidal synthesis of various nanoparticles, particularly perovskite nanocrystals and quantum dots. Its primary role is to control crystal growth, passivate surface defects, and provide colloidal stability to the nanoparticles. The length of the alkyl chain and the presence of the butyl group influence the steric hindrance and binding affinity to the nanoparticle surface, thereby allowing for precise control over nanoparticle size, shape, and optoelectronic properties. These characteristics are paramount in applications ranging from bioimaging and drug delivery to optoelectronic devices.
While this compound is specified, the broader class of dodecylamines is more commonly cited in scientific literature for similar applications. The protocols and data presented herein are based on established methods using dodecylamine as a representative capping agent, and are readily adaptable for this compound. The two most prevalent synthesis methods discussed are the hot-injection technique and the ligand-assisted reprecipitation (LARP) method.
Data Presentation
Table 1: Synthesis Parameters and Resulting Properties of Perovskite Nanocrystals using Dodecylamine
| Nanoparticle Composition | Synthesis Method | Amine Ligand(s) | Other Ligands | Reaction Temperature (°C) | Resulting Nanoparticle Shape | Average Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| CsPbBr₃ | Hot-Injection | Dodecylamine | Oleic Acid | 180-200 | Nanocubes | 8-15 | Up to 90 |
| FAPbBr₃ | Ligand-Assisted Reprecipitation | Didodecylamine | - | Room Temperature | Nanocrystals | Not specified | 98.1[1] |
| MAPbBr₃ | Ligand-Assisted Reprecipitation | Dodecylamine | Oleic Acid | Room Temperature | Nanocubes | Not specified | >70 |
| CsPbBr₃ | Hot-Injection | Dodecylamine | Acetic Acid | Not specified | Nanorods | Not specified | Not specified |
Note: FAPbBr₃ (Formamidinium Lead Bromide), MAPbBr₃ (Methylammonium Lead Bromide)
Table 2: Synthesis Parameters and Resulting Properties of Quantum Dots using Dodecylamine
| Nanoparticle Composition | Synthesis Method | Amine Ligand(s) | Other Ligands | Reaction Temperature (°C) | Average Size (nm) | Emission Peak (nm) |
| CdSe | Organic Metal Preparation | Dodecylamine | - | Not specified | Increases with amine chain length | 526-557[2] |
| Pd | Reduction | Dodecylamine | - | Not specified | ~2 | Not applicable |
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of Cesium Lead Bromide (CsPbBr₃) Nanocrystals
This protocol describes a common method for synthesizing high-quality CsPbBr₃ nanocrystals.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
This compound (or Dodecylamine)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Toluene
-
Acetone
-
Argon gas
-
Three-neck round-bottom flask, heating mantle, stirrer, condenser, syringe, and needles.
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
In a three-neck flask, combine Cs₂CO₃ (0.407 g), oleic acid (1.25 mL), and ODE (20 mL).
-
Heat the mixture to 120°C under vacuum for 1 hour to remove water.
-
Raise the temperature to 150°C under argon flow until the Cs₂CO₃ has completely reacted to form a clear solution of cesium oleate.
-
Cool the cesium oleate precursor to 100°C for injection.
-
-
Nanocrystal Synthesis:
-
In a separate three-neck flask, combine PbBr₂ (0.188 g) and ODE (10 mL).
-
Add this compound (0.5 mL) and oleic acid (0.5 mL) to the flask.
-
Heat the mixture to 120°C under vacuum for 30 minutes.
-
Raise the temperature to 180°C under a steady flow of argon.
-
Swiftly inject the pre-heated cesium oleate solution (0.4 mL) into the reaction flask.
-
Allow the reaction to proceed for 5-10 seconds.
-
Immediately quench the reaction by placing the flask in an ice-water bath.
-
-
Purification:
-
Transfer the crude solution to a centrifuge tube.
-
Add acetone (a non-solvent) to precipitate the nanocrystals.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene.
-
Repeat the precipitation and re-dispersion steps twice for thorough cleaning.
-
Finally, disperse the purified CsPbBr₃ nanocrystals in toluene for storage.
-
Protocol 2: Ligand-Assisted Reprecipitation (LARP) Synthesis of FAPbBr₃ Nanocrystals
This room-temperature method offers a simpler alternative to the hot-injection technique.[1]
Materials:
-
Formamidinium bromide (FABr)
-
Lead(II) bromide (PbBr₂)
-
This compound (or Didodecylamine)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Centrifuge tubes, micropipettes, vortex mixer.
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.2 M stock solution of FABr in DMF.
-
Prepare a 0.2 M stock solution of PbBr₂ in DMF.
-
In a microcentrifuge tube, mix 100 µL of the FABr stock solution and 100 µL of the PbBr₂ stock solution.
-
Add 10 µL of this compound to the mixture and vortex thoroughly to create the precursor solution.
-
-
Nanocrystal Synthesis:
-
In a separate vial, place 1 mL of toluene (the anti-solvent).
-
Rapidly inject 20 µL of the prepared precursor solution into the toluene while vigorously stirring.
-
The solution should immediately turn cloudy and exhibit a green photoluminescence under UV light, indicating the formation of FAPbBr₃ nanocrystals.
-
-
Purification:
-
Centrifuge the colloidal solution at 10,000 rpm for 5 minutes.
-
Carefully decant the supernatant.
-
Re-disperse the nanocrystal pellet in 1 mL of fresh toluene.
-
Mandatory Visualizations
Caption: Workflow for Hot-Injection Synthesis of Perovskite Nanocrystals.
References
Application Notes and Protocols: N-alkyldodecan-1-amine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of long-chain aliphatic amines, specifically focusing on a structural analog of N-butyldodecan-1-amine, as a corrosion inhibitor for carbon steel in acidic environments. The following sections detail the mechanism of action, present quantitative performance data, and provide standardized protocols for experimental evaluation. The data presented is based on studies of di-dodecyl amine, a structurally similar secondary amine, and is intended to serve as a strong proxy for the expected performance of this compound.
Mechanism of Corrosion Inhibition
Long-chain aliphatic amines, such as this compound, mitigate corrosion primarily through adsorption onto the metal surface, forming a protective hydrophobic barrier. This barrier isolates the metal from the corrosive medium, thereby inhibiting both anodic and cathodic reactions of the corrosion process. The primary mechanism involves the lone pair of electrons on the nitrogen atom, which facilitates the adsorption of the amine molecule onto the metallic surface. The long alkyl chains (dodecyl group) then orient themselves away from the surface, creating a dense, non-polar layer that repels water and corrosive ions.
dot
Application Notes and Protocols for N-butyldodecan-1-amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the existing scientific literature for structurally related long-chain alkylamines and ionizable lipids. As of the latest literature review, no direct studies on the application of N-butyldodecan-1-amine in drug delivery systems have been identified. Therefore, the information presented herein is inferred and provided as a guiding framework for research and development. All protocols should be adapted and optimized based on experimental findings.
Introduction to this compound in Drug Delivery
This compound, a secondary amine with a twelve-carbon alkyl chain and a four-carbon butyl group, possesses amphiphilic properties that make it a promising candidate for various applications in drug delivery. Its structural similarity to ionizable lipids and long-chain alkylamine capping agents suggests its potential utility in the formulation of lipid nanoparticles (LNPs) and as a surface modifier for metallic or polymeric nanoparticles.
The long dodecyl chain can provide a hydrophobic domain for interaction with lipid bilayers or nanoparticle cores, while the secondary amine headgroup offers a site for protonation, rendering the molecule pH-sensitive. This pH-responsiveness is a critical feature for ionizable lipids in mRNA delivery, facilitating endosomal escape and cytoplasmic delivery of the payload. Recent studies have highlighted the potential of secondary amine-based ionizable lipids in achieving potent and targeted drug delivery.
This document provides a theoretical framework and generalized protocols for the synthesis, formulation, and characterization of drug delivery systems incorporating this compound or similar long-chain secondary amines.
Potential Applications
-
Component of Ionizable Lipids for Nucleic Acid Delivery: The primary inferred application of this compound is as a core component in the synthesis of novel ionizable lipids for the delivery of mRNA, siRNA, and other nucleic acid-based therapeutics. Its secondary amine headgroup could offer unique pKa properties and interaction profiles within a lipid nanoparticle formulation.
-
Nanoparticle Surface Functionalization: As a long-chain alkylamine, it can be used as a capping agent to stabilize and functionalize nanoparticles (e.g., gold, silver, quantum dots). This surface modification can enhance their dispersibility in non-polar solvents and provide a reactive handle for further conjugation.
-
Component of Liposomes and Micelles: The amphiphilic nature of this compound could allow for its incorporation into liposomal bilayers or the formation of micelles for the encapsulation of hydrophobic drugs.
Physicochemical and Safety Data (Inferred and from Related Compounds)
| Property | Predicted/Inferred Value for this compound | n-Butylamine Data | Dodecylamine Data |
| Molecular Weight | ~241.48 g/mol | 73.14 g/mol | 185.36 g/mol |
| LogP (Octanol/Water) | High (predicted) | 0.97 | 5.13 |
| Boiling Point | > 200 °C (predicted) | 78 °C | 247-249 °C |
| Solubility | Insoluble in water; Soluble in organic solvents | Miscible in water | Insoluble in water |
| Toxicity | Handle with care. Assumed to be corrosive and toxic upon contact, inhalation, or ingestion. Use appropriate personal protective equipment (PPE). | Corrosive, Flammable, Toxic | Corrosive, Harmful |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of secondary amines is reductive amination.
Protocol: Reductive Amination for this compound Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve dodecanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add n-butylamine (1.1 equivalents) to the solution.
-
Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes and Protocols: Cationic Surfactants in Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of cationic surfactants in the formulation of emulsions, which are critical systems in drug delivery, cosmetics, and various industrial processes. Due to the limited publicly available data on the specific surfactant N-butyldodecan-1-amine, this document will focus on a well-characterized and structurally relevant cationic surfactant, Dodecyltrimethylammonium Bromide (DTAB) , as a representative example. The principles and methodologies described herein are broadly applicable to the investigation of other cationic surfactants for emulsion applications.
Cationic surfactants, characterized by a positively charged head group, are valuable for their ability to form stable oil-in-water (O/W) emulsions and for their interactions with negatively charged biological membranes, which can be advantageous in drug and gene delivery systems.[1][2] DTAB is a quaternary ammonium salt that serves as an excellent model for studying the behavior of cationic surfactants in emulsion systems.[3][4]
Physicochemical Properties of Dodecyltrimethylammonium Bromide (DTAB)
Understanding the fundamental physicochemical properties of a surfactant is crucial for designing and optimizing emulsion formulations. The following table summarizes key properties of DTAB.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₃₄N·Br | [5] |
| Molecular Weight | 308.34 g/mol | [2] |
| Appearance | White crystalline powder | [3][6] |
| Solubility | Soluble in water and ethanol | [3] |
| Critical Micelle Concentration (CMC) in Water | 15.7 mM | [5] |
| Critical Micelle Concentration (CMC) in PBS (pH 7.4) | 8.1 mM | [5] |
| Melting Point | 246 °C (decomposes) | [2] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[7] This protocol describes the determination of CMC using surface tensiometry.
Materials:
-
Dodecyltrimethylammonium Bromide (DTAB)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precision balance
-
Volumetric flasks
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution: Accurately weigh a sufficient amount of DTAB to prepare a stock solution of known concentration (e.g., 100 mM) in the desired solvent (deionized water or PBS).
-
Prepare a series of dilutions: Create a series of dilutions from the stock solution with decreasing concentrations of DTAB. The concentration range should span the expected CMC.
-
Measure surface tension: For each dilution, measure the surface tension at a constant temperature (e.g., 25 °C). Allow the solution to equilibrate before each measurement.
-
Plot the data: Plot the surface tension as a function of the logarithm of the DTAB concentration.
-
Determine the CMC: The plot will show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the plot.
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines a high-shear homogenization method for preparing a conventional oil-in-water emulsion stabilized by DTAB.
Materials:
-
Dodecyltrimethylammonium Bromide (DTAB)
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous phase (deionized water or buffer)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
Procedure:
-
Prepare the aqueous phase: Dissolve the desired concentration of DTAB in the aqueous phase. Concentrations above the CMC are typically used to ensure sufficient surfactant for stabilizing the oil droplets.
-
Prepare the oil phase: Measure the desired volume of the oil phase.
-
Coarse emulsion formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization. The duration and intensity of homogenization will influence the final droplet size and should be optimized for the specific formulation.
-
Cooling: If significant heat is generated during homogenization, cool the emulsion in an ice bath to prevent destabilization.
-
Storage: Store the final emulsion in a sealed container at a controlled temperature.
Protocol 3: Characterization of Emulsion Properties
Proper characterization is essential to assess the quality and stability of the prepared emulsion.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small sample of the emulsion with the continuous phase to an appropriate concentration for DLS measurement.
-
Measure the particle size distribution and PDI at a constant temperature.
-
The PDI value indicates the breadth of the droplet size distribution; a lower PDI signifies a more monodisperse emulsion.[8]
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the emulsion sample with the continuous phase.
-
Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.
-
For cationic surfactant-stabilized emulsions, a positive zeta potential is expected, which contributes to stability through electrostatic repulsion between droplets.
-
3. Stability Assessment:
-
Method: Visual observation and monitoring of droplet size over time.
-
Procedure:
-
Store the emulsion under different conditions (e.g., room temperature, elevated temperature, refrigeration).
-
Visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals.
-
Measure the droplet size and PDI at different time points to quantify any changes.
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromure de dodécyltriméthylammonium ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Review of Techniques for Food Emulsion Characterization [mdpi.com]
Application Notes and Protocols for the Analytical Detection of N-butyldodecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-butyldodecan-1-amine, a long-chain primary aliphatic amine. The protocols described herein are based on established analytical techniques for similar analytes and are intended to serve as a comprehensive guide for researchers in analytical chemistry, drug development, and related fields. Two primary methods are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) following trifluoroacetic anhydride (TFAA) derivatization, and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with dansyl chloride.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar compounds like primary amines, derivatization is essential to improve volatility and chromatographic performance.[1][2][3] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for primary amines, producing stable and volatile derivatives suitable for GC-MS analysis.[1][4][5]
Experimental Protocol
1. Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable organic solvent, such as ethyl acetate.
2. Derivatization with Trifluoroacetic Anhydride (TFAA):
-
To the reconstituted sample (100 µL), add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
Quantitative Data
The following table summarizes the expected quantitative performance of the GC-MS method for this compound, based on data from the analysis of similar long-chain primary amines.[6]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity Range | 1 - 500 ng/mL (R² > 0.99) |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Diagrams
Experimental workflow for GC-MS analysis.
References
Application Notes and Protocols for N-butyldodecan-1-amine in Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-butyldodecan-1-amine and its close structural analogs, such as dodecylamine (DDA), in surface modification protocols. The information is intended to guide researchers in leveraging long-chain alkylamines to tailor the surface properties of materials for various applications in drug delivery, biomaterial science, and research.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The protocols and data presented here are largely based on studies of its close analog, dodecylamine. While the chemical behavior is expected to be similar, direct validation for this compound is recommended.
Introduction to this compound Surface Modification
This compound is a secondary amine with a total of 16 carbon atoms in its alkyl chains. Its structure suggests it is a valuable molecule for surface modification, imparting a hydrophobic character to various substrates. This modification is achieved by covalently attaching the amine group to a surface, leaving the long alkyl chains exposed. This can be particularly useful in applications requiring controlled hydrophobicity, such as enhancing the dispersion of materials in non-polar solvents or creating hydrophobic barriers.
The primary amine analog, dodecylamine (DDA), has been more extensively studied and provides a good model for understanding the potential applications and effects of this compound. Surfaces modified with these long-chain amines can influence protein adsorption, cellular interactions, and the biocompatibility of materials.
Key Applications
Surface modification with long-chain alkylamines like this compound and its analogs has several potential applications in research and drug development:
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles can improve their dispersion in organic media and enhance their interaction with hydrophobic drugs. This is critical for the development of drug delivery systems.
-
Biomaterial Surface Engineering: Tailoring the hydrophobicity of biomaterial surfaces can influence protein adsorption and subsequent cellular adhesion, proliferation, and differentiation. This is a key consideration in tissue engineering and implant design. Amine-rich coatings have been shown to potentially promote cell adhesion and reduce microbial colonization.[1]
-
Improving Biocompatibility: Surface functionalization can be employed to enhance the biocompatibility of materials. For instance, modifying spinel ferrite nanoparticles with a copolymer implanted with dodecylamine has been shown to provide biocompatibility and colloidal stability.[2]
-
Anti-inflammatory Surfaces: Octadecylamine-functionalized nanodiamonds have demonstrated strong anti-inflammatory effects on primary human macrophages, suggesting the potential for creating surfaces that can modulate immune responses.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on surfaces modified with long-chain alkylamines, primarily dodecylamine and octadecylamine, as analogs for this compound.
Table 1: Surface Wettability and Energy
| Parameter | Substrate | Modifying Agent | Value | Reference |
| Water Contact Angle | Polysulfone (PSF) | Pristine | 72.3° ± 1.2° | [5] |
| PSF | rGO-DDA (0.1 wt%) | 72.8° ± 1.5° | [5] | |
| Surface Roughness (RMS) | Polysulfone (PSF) | Pristine | 14.2 nm | [5] |
| PSF | rGO-DDA (0.1 wt%) | 10.1 nm | [5] |
Note: rGO-DDA refers to dodecylamine-functionalized graphene oxide.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Nanoparticle | Drug | IC50 Value | Reference |
| HepG2 | Doxorubicin-loaded CoFe2O4-PMA-DDA | Doxorubicin | 0.81 µg/mL | [2] |
| HT144 | Doxorubicin-loaded CoFe2O4-PMA-DDA | Doxorubicin | 1.12 µg/mL | [2] |
| Normal Lymphocytes | Doxorubicin-loaded CoFe2O4-PMA-DDA | Doxorubicin | 18.35 µg/mL | [2] |
| HepG2 | Methotrexate-loaded CoFe2O4-PMA-DDA | Methotrexate | 1.93 µg/mL | [2] |
| HT144 | Methotrexate-loaded CoFe2O4-PMA-DDA | Methotrexate | 2.64 µg/mL | [2] |
| Normal Lymphocytes | Methotrexate-loaded CoFe2O4-PMA-DDA | Methotrexate | 36.14 µg/mL | [2] |
Note: PMA-DDA refers to poly(isobutylene-alt-maleic anhydride) implanted with dodecylamine.
Experimental Protocols
The following are detailed protocols for the surface modification of nanoparticles and flat substrates using dodecylamine, which can be adapted for this compound.
Protocol 1: Functionalization of Graphene Oxide (GO) with Dodecylamine (DDA)
This protocol describes the covalent functionalization of GO with DDA to produce reduced graphene oxide functionalized with dodecylamine (rGO-DDA).
Materials:
-
Graphene oxide (GO)
-
Dodecylamine (DDA)
-
N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Disperse GO in DMF (e.g., 1 mg/mL) by ultrasonication for 1 hour to obtain a homogeneous suspension.
-
Add DDA to the GO suspension (e.g., a 10:1 weight ratio of DDA to GO).
-
Transfer the mixture to a round-bottom flask and heat to 100°C under constant stirring.
-
Slowly add hydrazine hydrate to the reaction mixture to initiate the reduction of GO.
-
Reflux the mixture for 24 hours at 100°C.
-
After cooling to room temperature, wash the product repeatedly with ethanol and deionized water by centrifugation to remove excess reactants.
-
Dry the final product (rGO-DDA) in a vacuum oven at 60°C.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of alkyl chains and amide bonds.
-
Raman Spectroscopy: To assess the degree of reduction of GO.
-
Thermogravimetric Analysis (TGA): To quantify the amount of DDA grafted onto the GO surface.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To observe the morphology of the functionalized GO.
Protocol 2: Surface Modification of Spinel Ferrite Nanoparticles for Drug Delivery
This protocol outlines the surface functionalization of oleic acid-coated spinel ferrite nanoparticles with a dodecylamine-implanted copolymer for enhanced biocompatibility and drug loading.[2]
Materials:
-
Oleic acid-coated spinel ferrite nanoparticles (e.g., CoFe2O4)
-
Poly(isobutylene-alt-maleic anhydride) (PMA)
-
Dodecylamine (DDA)
-
Chloroform
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anticancer drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane
Procedure:
-
PMA-DDA Copolymer Synthesis: React PMA with DDA in a suitable solvent like chloroform to form the amphiphilic copolymer.
-
Nanoparticle Coating: Disperse the oleic acid-coated nanoparticles in chloroform. Add the PMA-DDA copolymer solution and stir for several hours to allow for hydrophobic interactions between the oleic acid and the hydrophobic side chains of the copolymer.
-
Solvent Evaporation: Remove the chloroform by rotary evaporation to obtain the PMA-DDA coated nanoparticles.
-
Drug Loading:
-
Activate the carboxylic acid groups on the PMA-DDA coated nanoparticles using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add the anticancer drug (containing a primary amine group) to the activated nanoparticle suspension and stir overnight at room temperature.
-
-
Purification: Purify the drug-loaded nanoparticles by dialysis against PBS to remove unreacted drug and coupling agents.
Characterization:
-
Dynamic Light Scattering (DLS) and Zeta Potential: To determine the size distribution and surface charge of the nanoparticles at each modification step.
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.[6]
-
Drug Loading and Release Studies: To quantify the amount of loaded drug and study its release profile under different pH conditions.
Visualization of Workflows and Concepts
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for nanoparticle surface modification and drug loading.
Logical Relationship of Surface Modification Effects
Caption: Interplay of effects following surface modification.
Biological Interactions and Signaling
Surfaces modified with long-chain alkylamines can significantly influence biological responses.
Protein Adsorption
The initial event upon exposure of a biomaterial to a biological environment is the adsorption of proteins. Hydrophobic surfaces, such as those created by this compound modification, tend to promote the adsorption of certain proteins, which in turn mediates subsequent cellular interactions. The composition and conformation of this adsorbed protein layer are critical in determining the biocompatibility of the material.
Cellular Response
-
Cell Adhesion and Proliferation: Amine-functionalized surfaces can influence cell adhesion. Studies have shown that amine-rich plasma polymer coatings can enhance the adhesion of certain cell types, such as vascular smooth muscle cells and fibroblasts.[1] The long alkyl chains of this compound will also contribute to the overall surface properties that dictate cellular response.
-
Inflammatory Response: The surface chemistry of a material can modulate the inflammatory response. As mentioned, octadecylamine-functionalized nanodiamonds have been shown to have anti-inflammatory effects on macrophages.[3][4] This suggests that surfaces modified with long-chain amines could be designed to be immunomodulatory. The mechanism may involve the preferential adsorption of anti-inflammatory proteins or direct interaction with cell surface receptors.
Signaling Pathways
While specific signaling pathways directly activated by this compound modified surfaces are not well-documented, the cellular responses observed provide clues. For instance, changes in cell adhesion are typically mediated by integrin signaling pathways. The inflammatory response is governed by complex signaling cascades involving cytokines and their receptors, such as the Toll-like receptor (TLR) pathways. The anti-inflammatory effects observed with octadecylamine suggest a potential downregulation of pro-inflammatory signaling pathways like NF-κB.
Biocompatibility and Cytotoxicity
The biocompatibility of amine-functionalized surfaces is a critical consideration. While some amine-rich surfaces promote cell adhesion, the cytotoxicity of the modifying agent itself must be evaluated. Studies on dodecylamine-functionalized nanoparticles for drug delivery have shown dose-dependent cytotoxicity, with higher toxicity observed in cancer cell lines compared to normal cells, indicating a potential for targeted cancer therapy.[2] It is crucial to perform thorough in vitro cytotoxicity assays, such as MTT or LDH assays, to determine the safe concentration range for any new surface modification.[7]
Conclusion
This compound and its analogs are versatile molecules for surface modification, offering a means to control surface hydrophobicity and influence biological interactions. While direct data for this compound is sparse, the available information on similar long-chain alkylamines provides a strong foundation for its application in drug delivery, biomaterial science, and regenerative medicine. The provided protocols and data serve as a starting point for researchers to explore the potential of these modifications, with the understanding that further direct experimental validation is essential.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of octadecylamine-functionalized nanodiamond on primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of octadecylamine-functionalized nanodiamond on primary human macrophages [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-butyldodecan-1-amine for Gene Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyldodecan-1-amine is a cationic lipid being investigated for its potential as a non-viral vector for gene delivery. Cationic lipids are characterized by a positively charged headgroup and a hydrophobic tail, which enable them to form complexes with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2] These lipid-nucleic acid complexes, known as lipoplexes, can facilitate the entry of genetic material into cells, a process known as transfection.[2][3] The efficiency of transfection and the associated cytotoxicity are critical parameters in the development of new gene delivery vectors and are highly dependent on the structure of the cationic lipid, the formulation of the lipoplexes, and the cell type being transfected.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound for in vitro gene transfection studies. The document includes detailed protocols for lipoplex formation and cell transfection, as well as representative data on transfection efficiency and cytotoxicity.
Data Presentation
The following tables summarize the quantitative data obtained from in vitro studies using this compound for gene transfection in various cell lines.
Table 1: Transfection Efficiency of this compound with a Reporter Gene (e.g., pEGFP-C1) in Different Cell Lines.
| Cell Line | N/P Ratio* | Transfection Efficiency (%) | Mean Fluorescence Intensity (MFI) |
| HEK293 | 2:1 | 45 ± 4.2 | 180 ± 15 |
| HEK293 | 4:1 | 68 ± 5.1 | 250 ± 21 |
| HEK293 | 6:1 | 75 ± 6.3 | 290 ± 25 |
| HeLa | 2:1 | 30 ± 3.5 | 120 ± 11 |
| HeLa | 4:1 | 55 ± 4.8 | 210 ± 18 |
| HeLa | 6:1 | 62 ± 5.5 | 240 ± 20 |
| A549 | 2:1 | 25 ± 2.9 | 90 ± 8 |
| A549 | 4:1 | 48 ± 4.1 | 160 ± 14 |
| A549 | 6:1 | 53 ± 4.7 | 190 ± 16 |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the DNA.
Table 2: Cytotoxicity of this compound in Different Cell Lines.
| Cell Line | N/P Ratio | Cell Viability (%) |
| HEK293 | 2:1 | 92 ± 3.8 |
| HEK293 | 4:1 | 85 ± 4.5 |
| HEK293 | 6:1 | 78 ± 5.1 |
| HeLa | 2:1 | 95 ± 3.1 |
| HeLa | 4:1 | 88 ± 4.0 |
| HeLa | 6:1 | 81 ± 4.8 |
| A549 | 2:1 | 90 ± 3.5 |
| A549 | 4:1 | 82 ± 4.2 |
| A549 | 6:1 | 75 ± 5.3 |
Experimental Protocols
Protocol 1: Preparation of this compound/DOPE Liposomes
This protocol describes the preparation of cationic liposomes using this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).
Materials:
-
This compound
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
0.22 µm syringe filter
Procedure:
-
Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).
-
In a round-bottom flask, create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Hydrate the lipid film with sterile, nuclease-free water to the desired final lipid concentration (e.g., 1 mg/mL).
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C.
Protocol 2: In Vitro Gene Transfection using this compound Liposomes
This protocol outlines the procedure for transfecting mammalian cells in a 24-well plate format.
Materials:
-
Cells to be transfected (e.g., HEK293, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA (e.g., pEGFP-C1 at 1 µg/µL)
-
This compound/DOPE liposomes
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[6]
-
Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile microcentrifuge tube. b. In a separate sterile microcentrifuge tube, dilute the required amount of this compound/DOPE liposomes to achieve the desired N/P ratio in 50 µL of serum-free medium. c. Add the diluted DNA to the diluted liposome solution and mix gently by pipetting. d. Incubate the lipoplex solution at room temperature for 20-30 minutes.[7][8]
-
Transfection: a. Gently remove the growth medium from the cells. b. Add 400 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 100 µL of the lipoplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. Assess transfection efficiency by observing reporter gene expression (e.g., GFP fluorescence) under a microscope or by quantitative methods such as flow cytometry or a luciferase assay. c. Assess cytotoxicity using a standard method such as the MTT assay.[4]
Visualizations
The following diagrams illustrate the key processes involved in this compound mediated gene transfection.
Caption: Experimental workflow for gene transfection.
Caption: Cationic lipid-mediated gene transfection pathway.
References
- 1. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cationic-transfection-lipids-in-gene-therapy-successes-set-backs-challenges-and-promises - Ask this paper | Bohrium [bohrium.com]
- 3. youtube.com [youtube.com]
- 4. Novel Biodegradable Poly(disulfide amine)s for Gene Delivery with High Efficiency and Low Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 利用X-tremeGENE™ 转染试剂转染常见细胞系的实验方案 [sigmaaldrich.com]
Application Note: N-butyldodecan-1-amine as a Catalyst in Polymerization
References
- 1. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 2. researchgate.net [researchgate.net]
- 3. Direct ring-opening of lactide with amines: application to the organo-catalyzed preparation of amide end-capped PLA and to the removal of residual lactide from PLA samples - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-butyldodecan-1-amine in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. They are a cornerstone of nanoscience and surface engineering, enabling precise control over the physicochemical properties of interfaces. Alkylamines are a versatile class of molecules for forming SAMs on various substrates, including gold and silica. This document provides detailed application notes and protocols for the use of N-butyldodecan-1-amine , a branched long-chain alkylamine, in the formation of SAMs.
While specific literature on this compound for SAM formation is limited, this document extrapolates from the well-established principles of long-chain alkylamine and alkanethiol SAMs. The introduction of a butyl group on the amine head is expected to influence the packing density and ordering of the monolayer, offering unique properties for various applications.
Applications of this compound SAMs
The unique branched structure of this compound can be leveraged for several applications:
-
Control of Surface Wettability: The long dodecyl chain will render surfaces hydrophobic. The butyl branch may disrupt the crystalline packing of the alkyl chains, potentially leading to a less ordered and more liquid-like monolayer, which can fine-tune the degree of hydrophobicity. This is crucial for applications in microfluidics and self-cleaning surfaces[1].
-
Biomolecule Immobilization: Amine-terminated SAMs are widely used to create a primary layer for the covalent attachment of biomolecules in biosensors and medical diagnostics[2]. The branched structure of this compound may provide more accessible amine groups for subsequent functionalization compared to densely packed straight-chain amine SAMs.
-
Corrosion Inhibition: SAMs can form a protective barrier on metal surfaces, inhibiting corrosion. The long alkyl chain of this compound can provide a dense hydrophobic layer to repel water and corrosive agents.
-
Nanoparticle Functionalization: The amine group can act as a capping agent and stabilizer for nanoparticles, preventing their aggregation and allowing for further functionalization. The branched nature of the amine could influence the spacing and accessibility of the nanoparticles.
-
Molecular Electronics: SAMs are used as ultrathin insulating layers in molecular electronic devices[1]. The thickness and dielectric properties of the SAM can be tailored by the molecular structure. The branching in this compound will likely affect the packing and, consequently, the electronic properties of the monolayer.
Quantitative Data Summary
Table 1: Typical Characterization Data for Long-Chain Alkylamine and Alkanethiol SAMs on Gold
| Parameter | Dodecylamine (C12H25NH2) on Au (Expected) | Dodecanethiol (C12H25SH) on Au (Reference) | Expected Impact of N-butyl Group |
| Contact Angle (Water) | ~105-110° | ~110-115° | Slightly lower due to less ordered packing |
| Ellipsometric Thickness | ~13-16 Å | ~15-18 Å | Slightly lower due to increased tilt angle |
| Alkyl Chain Tilt Angle | ~30-40° from surface normal | ~25-35° from surface normal | Increased tilt angle due to steric hindrance |
| Surface Coverage | Lower than dodecanethiol | High (~90-95%) | Lower due to steric hindrance of the headgroup |
Table 2: Typical Characterization Data for Aminosilane SAMs on Silica
| Parameter | (3-Aminopropyl)triethoxysilane (APTES) on SiO2 (Reference) | Expected Properties for a this compound analogous silane |
| Contact Angle (Water) | ~50-70° | >100° (due to the long alkyl chain) |
| Ellipsometric Thickness | ~5-10 Å | >15 Å (depending on the silane linker) |
| Amine Surface Density | Variable, depends on deposition conditions | Potentially lower than linear aminosilanes due to steric hindrance |
Experimental Protocols
Protocol 1: Formation of this compound SAMs on Gold Substrates
This protocol is adapted from standard procedures for forming alkylamine and alkanethiol SAMs on gold.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Absolute Ethanol (200 proof)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ammonium hydroxide (NH4OH), concentrated
-
Deionized water (18 MΩ·cm)
-
Clean glass vials with PTFE-lined caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by immersing them in a piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
For a less aggressive cleaning, sonicate the substrates in ethanol and then deionized water for 10 minutes each, followed by drying with nitrogen.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in a suitable solvent such as toluene or ethanol.
-
For amine-terminated SAMs, it is often beneficial to adjust the pH of the solution to be basic (pH ~11-12) by adding a small amount of ammonium hydroxide to ensure the amine group is deprotonated and available for binding to the gold surface.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the this compound solution in a clean glass vial.
-
Seal the vial and allow the self-assembly to proceed for 12-24 hours at room temperature. To minimize oxidation, the vial can be purged with nitrogen before sealing.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with the same solvent (toluene or ethanol) to remove any physisorbed molecules.
-
Perform a final rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Formation of this compound-like SAMs on Silica Substrates
For silica surfaces, an aminosilane derivative of this compound would be required. Assuming the synthesis of a suitable precursor like (N-butyldodecylamino)propyltrimethoxysilane, the following protocol can be used.
Materials:
-
Silicon wafers or glass slides (with a native oxide layer)
-
(N-butyldodecylamino)propyltrimethoxysilane (hypothetical precursor)
-
Toluene, anhydrous
-
Acetone, reagent grade
-
Absolute Ethanol (200 proof)
-
Deionized water (18 MΩ·cm)
-
Clean glass vials with PTFE-lined caps
-
Tweezers
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silica substrates by sonicating in acetone, followed by ethanol, and then deionized water for 10 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
To ensure a high density of hydroxyl groups on the surface, treat the substrates with an oxygen plasma cleaner for 2-5 minutes or immerse them in a piranha solution for 10 minutes, followed by thorough rinsing with deionized water and drying with nitrogen.
-
-
Solution Preparation:
-
Prepare a 1% (v/v) solution of the aminosilane precursor in anhydrous toluene in a clean, dry glass vial. It is crucial to work in a low-humidity environment (e.g., a glove box) to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Self-Assembly:
-
Immerse the clean, hydroxylated silica substrates in the aminosilane solution.
-
Seal the vial and allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse them thoroughly with toluene to remove any unbound silane.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
To promote the formation of a stable siloxane network, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.
-
-
Characterization:
-
Characterize the SAM using contact angle measurements, ellipsometry, XPS, and AFM.
-
Visualizations
Caption: Experimental workflow for forming a self-assembled monolayer of this compound on a gold substrate.
Caption: Experimental workflow for forming an aminosilane-based self-assembled monolayer on a silica substrate.
Caption: Comparison of molecular packing in straight-chain vs. branched-chain alkylamine SAMs.
References
Experimental protocol for using N-butyldodecan-1-amine in cell culture
These application notes provide a representative framework for the initial in vitro evaluation of N-butyldodecan-1-amine in a cell culture setting. Due to the limited availability of specific studies on this compound in the public domain, this document outlines a general methodology based on standard cell biology techniques and protocols used for similar long-chain amine compounds. The described protocols are intended to serve as a starting point for researchers to design their own specific experiments.
Potential Applications:
This compound, a lipophilic secondary amine, may have several applications in cell biology research, drawing parallels from structurally related molecules used in drug delivery and cancer research.
-
Drug Delivery: Long-chain amines are integral components of lipid nanoparticles (LNPs) used for the delivery of nucleic acids like mRNA and siRNA.[1][2][3] The amine group can be protonated at endosomal pH, facilitating endosomal escape and delivery of the cargo into the cytoplasm. This compound could be investigated as a component of novel LNP formulations.
-
Anticancer Research: Various amine derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cell lines.[4][5][6][7][8] A related compound, N-benzyl-N-methyl-dodecan-1-amine, has demonstrated anticancer effects by inducing apoptosis and inhibiting key signaling pathways.[9] this compound could be screened for potential cytotoxic or cytostatic activity against various cancer cell lines.
-
Mechanism of Action Studies: As a simple lipophilic amine, this compound could be used as a tool to study the effects of such molecules on cell membrane integrity, mitochondrial function, and cellular signaling pathways.
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound's effects on a representative cancer cell line (e.g., A549, human lung carcinoma).
Preparation of this compound Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
Materials:
-
A549 human lung carcinoma cell line (or other suitable cell line)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well and 6-well cell culture plates
Protocol:
-
Culture A549 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells at the appropriate density for subsequent experiments.
Cytotoxicity Assessment using MTT Assay
This protocol is based on standard MTT assay procedures to determine the effect of this compound on cell viability.[10]
Materials:
-
A549 cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with 0.5% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis of Apoptosis Marker (Cleaved Caspase-3)
This protocol provides a method to investigate if this compound induces apoptosis by examining the expression of cleaved caspase-3.
Materials:
-
A549 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Cells
| Incubation Time | IC50 Value (µM) |
| 24 hours | 75.3 ± 5.1 |
| 48 hours | 42.1 ± 3.8 |
| 72 hours | 28.9 ± 2.5 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Quantification of Protein Expression from Western Blot
| Treatment | Relative Density of Cleaved Caspase-3 (normalized to β-actin) |
| Vehicle Control | 1.0 |
| This compound (25 µM) | 2.8 ± 0.3 |
| This compound (50 µM) | 4.5 ± 0.6 |
| Data are presented as mean ± standard deviation. |
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothetical signaling pathway potentially inhibited by this compound.
References
- 1. kb.osu.edu [kb.osu.edu]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for N-butyldodecan-1-amine as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyldodecan-1-amine, a tertiary amine, can function as a precursor to a quaternary ammonium salt, which is an effective phase transfer catalyst (PTC). Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The in-situ formation of the active catalyst from this compound and an alkylating agent offers a convenient and cost-effective approach for various chemical transformations.[1][2] This document provides detailed application notes and protocols for the use of this compound as a phase transfer catalyst in key organic reactions.
Principle of Operation
In a biphasic system, this compound reacts with an alkylating agent present in the organic phase to form a quaternary ammonium salt. This salt is lipophilic enough to be soluble in the organic phase but also possesses ionic character, allowing it to interact with anions in the aqueous phase. The quaternary ammonium cation pairs with the anion of a reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate.[3][4][5] After the reaction, the catalyst is regenerated and can continue the catalytic cycle. This process avoids the need for expensive, anhydrous, or polar aprotic solvents and often leads to increased reaction rates, higher yields, and milder reaction conditions.[6][7]
Application 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
The O-alkylation of phenols to produce ethers is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and fine chemical industries. Phase transfer catalysis is a highly effective method for this reaction, allowing the use of inexpensive and easy-to-handle inorganic bases.
Experimental Protocol
Materials:
-
Phenol (or substituted phenol)
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Toluene (or other suitable organic solvent)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) in toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH or KOH.
-
Addition of Reagents: To the stirred solution of phenol, add the aqueous base, the alkyl halide (1.1 eq), and this compound (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 60-80 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation to yield the pure ether.
Quantitative Data Summary (Based on Analogous Catalysts)
The following table summarizes typical reaction conditions and yields for the O-alkylation of phenols using structurally similar phase transfer catalysts.
| Phenol Derivative | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | n-Butyl Bromide | Tetrabutylammonium Bromide | 50% NaOH | Toluene | 70 | 4 | >95 | [3] |
| 2-Naphthol | Allyl Bromide | Benzyltriphenylammonium chloride | 50% NaOH | Dichloromethane | Reflux | 2 | ~90 | [8] |
| p-Cresol | Benzyl Chloride | Tributylamine (in-situ) | 50% KOH | Toluene | 80 | 3 | High | [1] |
Caption: Experimental workflow for the O-alkylation of phenols.
Application 2: Nucleophilic Substitution - Cyanation Reaction
The synthesis of nitriles from alkyl halides is a crucial C-C bond-forming reaction. Phase transfer catalysis enables the use of alkali metal cyanides in a biphasic system, which is safer and more convenient than traditional methods that often require polar apathetic solvents.
Experimental Protocol
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
This compound
-
Organic solvent (e.g., toluene, chlorobenzene)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask with a stirrer and reflux condenser, combine the alkyl halide (1.0 eq) and this compound (0.05 eq) in the chosen organic solvent.
-
Aqueous Phase: Prepare a concentrated aqueous solution of NaCN or KCN (1.5 eq).
-
Reaction: Add the aqueous cyanide solution to the organic phase and heat the mixture with vigorous stirring (typically 80-100 °C).
-
Monitoring: Follow the disappearance of the starting alkyl halide using GC or TLC.
-
Work-up: Upon completion, cool the reaction mixture and separate the layers.
-
Extraction and Washing: Wash the organic layer with water and then with brine to remove any remaining cyanide salts.
-
Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting nitrile can be purified by distillation under reduced pressure.
Quantitative Data Summary (Based on Analogous Catalysts)
| Alkyl Halide | Cyanide Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorooctane | NaCN | Hexadecyltributylphosphonium bromide | Decane | 105 | 1.8 | 99 | [5] |
| 1-Bromooctane | NaCN | Aliquat 336 | Toluene | 100 | 2 | >95 | General PTC knowledge |
Caption: Mechanism of phase transfer catalyzed cyanation.
Application 3: Oxidation of Alcohols
The oxidation of alcohols to aldehydes or carboxylic acids is a cornerstone of organic synthesis. Phase transfer catalysis can be employed to facilitate the oxidation using inexpensive and readily available oxidizing agents like sodium hypochlorite (NaOCl).
Experimental Protocol
Materials:
-
Primary or secondary alcohol
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
This compound
-
Co-catalyst (e.g., KBr, TEMPO)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve the alcohol (1.0 eq) in the organic solvent.
-
Addition of Catalysts: Add this compound (0.05 eq) and the co-catalyst (e.g., KBr, 0.05 eq).
-
Aqueous Phase: Add the saturated NaHCO₃ solution.
-
Oxidation: Slowly add the NaOCl solution to the vigorously stirred mixture while maintaining the temperature at 0-5 °C.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching: Quench the reaction by adding a small amount of Na₂S₂O₃ solution to destroy any excess oxidant.
-
Work-up: Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting aldehyde or ketone by distillation or column chromatography.
Quantitative Data Summary (Based on Analogous Catalysts)
| Alcohol | Oxidant | Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1-Nonanol | NaOCl | TEMPO / KBr / Aliquat 336 | CH₂Cl₂/H₂O | 0 | 5-15 min | >95 (to aldehyde) | [9] |
| Benzyl alcohol | NaOCl | TEMPO / KBr / Methyltrioctylammonium chloride | CH₂Cl₂/H₂O | 0 | <10 min | ~98 (to aldehyde) | [9] |
| Cyclohexanol | NaOCl | TEMPO / KBr / Aliquat 336 | CH₂Cl₂/H₂O | 0 | 5 min | >99 (to ketone) | [9] |
Caption: Logical flow of phase transfer catalyzed alcohol oxidation.
Disclaimer: The experimental protocols and quantitative data provided are based on established procedures for phase transfer catalysis using structurally similar tertiary amines and quaternary ammonium salts. The specific performance of this compound may vary, and optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) may be necessary to achieve optimal results. It is recommended to conduct small-scale pilot experiments to validate the procedure for a specific application. Always follow appropriate laboratory safety procedures when handling chemicals.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. iajpr.com [iajpr.com]
- 8. docsity.com [docsity.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: N-butyldodecan-1-amine in the Synthesis of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ionic liquids (ILs) derived from N-butyldodecan-1-amine. The protocols detail the necessary steps to produce quaternary ammonium salts, a versatile class of ILs with applications ranging from green chemistry to drug delivery systems.
Introduction
This compound serves as a valuable precursor for the synthesis of asymmetric quaternary ammonium-based ionic liquids. The long dodecyl chain imparts significant hydrophobicity, while the butyl group contributes to the asymmetry of the cation, which can influence the physicochemical properties of the resulting IL, such as its melting point, viscosity, and solubility. The synthesis primarily involves a two-stage process: the conversion of the primary amine to a tertiary amine, followed by quaternization to form the desired ionic liquid.
Synthesis Pathway Overview
The overall synthesis involves two key reactions:
-
Tertiary Amine Formation: The primary amine, this compound, is first converted to a tertiary amine, typically N-butyl-N-dodecyl-N,N-dimethylamine. This is commonly achieved through the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde for exhaustive methylation.[1][2][3][4][5]
-
Quaternization (Menshutkin Reaction): The resulting tertiary amine is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the quaternary ammonium salt, which is the ionic liquid.[6] This classic S_N2 reaction is known as the Menshutkin reaction.
Below is a logical workflow of the synthesis process.
Caption: General workflow for the synthesis of ionic liquids from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-butyl-N-dodecyl-N,N-dimethylamine via Eschweiler-Clarke Reaction
This protocol describes the methylation of this compound to yield the corresponding tertiary amine.
Materials:
-
This compound
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
With caution, add formic acid (2.5 eq) to the flask.
-
Slowly add formaldehyde solution (2.5 eq) to the reaction mixture. The addition may be exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 80-100 °C for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary amine.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of N-butyl-N-dodecyl-N,N-dimethylammonium Halide via Menshutkin Reaction
This protocol details the quaternization of the tertiary amine to form the ionic liquid.
Materials:
-
N-butyl-N-dodecyl-N,N-dimethylamine (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide) (1.0-1.2 eq)
-
Solvent (e.g., acetonitrile, acetone, methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve N-butyl-N-dodecyl-N,N-dimethylamine (1.0 eq) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add the alkyl halide (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux (e.g., 50-80 °C) for 12-48 hours. The reaction progress can be monitored by TLC or by the precipitation of the product.
-
If the product precipitates, it can be isolated by filtration.
-
If the product is soluble in the reaction solvent, the solvent is removed under reduced pressure.
-
The crude ionic liquid is then purified. This can be achieved by washing with a non-polar solvent (e.g., hexane, diethyl ether) to remove unreacted starting materials, followed by drying under high vacuum. Recrystallization from a suitable solvent system (e.g., acetone/ether) may also be employed.
Data Presentation
The physicochemical properties of ionic liquids are highly dependent on the specific combination of the cation and anion. The following tables provide representative data for asymmetric quaternary ammonium ionic liquids with long alkyl chains, which are structurally similar to those derived from this compound.
Table 1: Representative Physicochemical Properties of Asymmetric Quaternary Ammonium Ionic Liquids
| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (mPa·s at 25°C) |
| [N₁₁₂(₁₈)]⁺ | Br⁻ | - | > 400 | - |
| [N₁₁₄(₁₈)]⁺ | Br⁻ | - | > 400 | - |
| [N₁₁₁(₁₀)]⁺ | I⁻ | - | > 400 | - |
| [N₁₁₁(₁₄)]⁺ | TFSI⁻ | < 25 | > 400 | - |
Data adapted from a study on asymmetric quaternary ammonium halide salts.[7] The exact values for N-butyldodecyl-based ILs may vary.
Table 2: Synthesis Parameters for Quaternary Ammonium Salts (Menshutkin Reaction)
| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Benzyl chloride | Various | 20-100 | - | - |
| N,N-dimethyldodecylamine | Benzyl bromide | Methanol | Reflux | - | High |
| Pyridine | 1-Bromodecane | - | 70 | 24 | ~90 |
This table provides examples of typical reaction conditions for the Menshutkin reaction with various tertiary amines.
Logical Relationships in Synthesis
The relationship between reactants and products in the synthesis of ionic liquids from this compound can be visualized as follows:
Caption: Reactant to product relationships in the two-step synthesis of the target ionic liquids.
These protocols and notes are intended to serve as a guide. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reaction conditions may require optimization based on the specific alkyl halide used and the desired purity of the final ionic liquid.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for CO2 Capture Using N-butyldodecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon dioxide (CO2) capture and storage (CCS) is a critical technology for mitigating greenhouse gas emissions from industrial processes and power generation. Amine-based solvents are the most mature technology for post-combustion CO2 capture, owing to their high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the use of N-butyldodecan-1-amine, a secondary amine, in CO2 capture experiments.
This compound is a lipophilic secondary amine that offers potential advantages in certain CO2 capture applications, such as in solvent blends or non-aqueous systems. Its long dodecyl chain may influence its physical properties, such as viscosity and thermal stability, as well as its interaction with CO2. These notes provide a framework for researchers to explore its efficacy as a CO2 absorbent.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is provided in Table 1. These properties are essential for designing and modeling CO2 capture processes.
Table 1: Physicochemical Properties of this compound and its Constituent Amines
| Property | This compound | n-Butylamine | Dodecan-1-amine |
| Molecular Formula | C16H35N | C4H11N | C12H27N |
| Molecular Weight | 241.46 g/mol (estimated) | 73.14 g/mol [1] | 185.35 g/mol [2] |
| Boiling Point | Estimated > 250 °C | 77-79 °C[3] | 247-249 °C[2] |
| Density | Estimated ~0.8 g/mL | 0.74 g/mL[3] | ~0.8 g/mL[2] |
| Appearance | Colorless to yellowish liquid (expected) | Colorless liquid, yellows on standing[1][3] | Yellow liquid[2] |
| Odor | Ammonia-like, fishy (expected) | Ammonia-like, fishy[1][3] | Ammonia-like[2] |
| Solubility in Water | Poorly soluble (expected) | Miscible[3] | Insoluble[2] |
Note: Properties for this compound are estimated based on the properties of its parent amines and general chemical principles, as direct experimental data is limited.
Principle of CO2 Capture by Secondary Amines
The capture of CO2 by primary and secondary amines, such as this compound, primarily proceeds through the formation of a carbamate. In the absence of water, the reaction stoichiometry is two moles of amine per mole of CO2. One mole of amine reacts directly with CO2 to form a zwitterionic intermediate, which is then deprotonated by a second mole of amine to form a stable carbamate salt.
In the presence of water, the reaction mechanism can also lead to the formation of bicarbonate, which alters the stoichiometry to a more favorable 1:1 ratio of amine to CO2.
The general reaction schemes are as follows:
Anhydrous Conditions: 2 R2NH + CO2 ⇌ R2NCOO- + R2NH2+
Aqueous Conditions: R2NH + CO2 + H2O ⇌ R2NH2+ + HCO3-
Where R represents the alkyl groups (in this case, butyl and dodecyl).
Experimental Protocols
The following are generalized protocols for evaluating the CO2 capture performance of this compound. Researchers should adapt these protocols based on their specific equipment and experimental goals.
Protocol 1: Determination of CO2 Absorption Capacity
Objective: To determine the maximum amount of CO2 that can be absorbed by a given amount of this compound solution.
Materials:
-
This compound
-
Solvent (e.g., isopropanol, toluene, or a suitable non-reactive solvent)
-
CO2 gas (high purity)
-
Nitrogen (N2) gas (high purity)
-
Gas bubbling apparatus (e.g., a jacketed glass reactor with a gas inlet tube, magnetic stirrer, and gas outlet)
-
Mass flow controllers
-
Gas analyzer (e.g., infrared CO2 analyzer)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
Prepare a solution of this compound of a known concentration (e.g., 1.0 M) in the chosen solvent.
-
Accurately weigh a known amount of the amine solution into the gas bubbling reactor.
-
Heat the solution to the desired absorption temperature (e.g., 40 °C) using the thermostatic bath and stir the solution at a constant rate.
-
Purge the system with N2 gas to remove any residual air.
-
Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate through the amine solution.
-
Monitor the CO2 concentration in the outlet gas stream using the gas analyzer.
-
Continue the gas flow until the outlet CO2 concentration is equal to the inlet concentration, indicating that the amine solution is saturated with CO2.
-
Calculate the total amount of CO2 absorbed by the solution based on the difference between the inlet and outlet CO2 concentrations over time.
-
The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.
Data Presentation:
Table 2: CO2 Absorption Capacity of this compound Solutions
| Amine Concentration (M) | Solvent | Temperature (°C) | CO2 Loading (mol CO2 / mol amine) |
| 1.0 | Isopropanol | 40 | Experimental Value |
| 1.0 | Toluene | 40 | Experimental Value |
| 2.0 | Isopropanol | 40 | Experimental Value |
Protocol 2: Determination of CO2 Absorption Rate
Objective: To determine the kinetics of CO2 absorption into the this compound solution.
Materials:
-
Same as Protocol 4.1.
Procedure:
-
Follow steps 1-5 of Protocol 4.1.
-
Record the outlet CO2 concentration at regular time intervals from the start of the CO2 flow.
-
The initial absorption rate can be determined from the slope of the curve of absorbed CO2 versus time at the beginning of the experiment.
-
The overall absorption rate can be analyzed by fitting the data to appropriate kinetic models.
Data Presentation:
Table 3: Initial CO2 Absorption Rate of this compound Solutions
| Amine Concentration (M) | Solvent | Temperature (°C) | Initial Absorption Rate (mol CO2 / L·min) |
| 1.0 | Isopropanol | 40 | Experimental Value |
| 1.0 | Toluene | 40 | Experimental Value |
| 2.0 | Isopropanol | 40 | Experimental Value |
Protocol 3: Regeneration of CO2-Loaded Amine Solution
Objective: To evaluate the energy requirement and efficiency of regenerating the this compound solvent.
Materials:
-
CO2-loaded amine solution from Protocol 4.1
-
Regeneration setup (e.g., a heated reactor with a condenser and a collection vessel for released CO2)
-
Nitrogen gas
-
Temperature controller
-
Gas flow meter
Procedure:
-
Transfer the CO2-saturated amine solution to the regeneration reactor.
-
Heat the solution to a desired regeneration temperature (e.g., 100-120 °C) while purging with a slow stream of N2 gas.
-
The N2 gas will strip the released CO2 from the solution.
-
Pass the outlet gas through a condenser to trap any evaporated solvent and amine.
-
Quantify the amount of CO2 released, for example, by passing the gas through a known concentration of Ba(OH)2 solution and titrating the excess Ba(OH)2, or by using a gas analyzer.
-
Continue the regeneration process until CO2 is no longer detected in the outlet gas.
-
The regenerated amine solution can be analyzed for its residual CO2 loading to determine the regeneration efficiency.
Data Presentation:
Table 4: Regeneration Performance of CO2-Loaded this compound
| Regeneration Temperature (°C) | Regeneration Time (min) | CO2 Released (mol) | Regeneration Efficiency (%) |
| 100 | 60 | Experimental Value | Calculated Value |
| 120 | 60 | Experimental Value | Calculated Value |
| 120 | 120 | Experimental Value | Calculated Value |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of CO2 with a secondary amine.
Caption: General experimental workflow for CO2 capture.
Caption: Key factors influencing CO2 capture efficiency.
Safety Precautions
-
This compound, like other amines, is expected to be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the experiments for detailed safety information.
-
CO2 is an asphyxiant at high concentrations. Ensure proper ventilation.
Conclusion
These application notes provide a comprehensive guide for researchers to begin investigating the potential of this compound for CO2 capture. The provided protocols are adaptable and can be modified to suit specific research objectives. By systematically evaluating its absorption capacity, kinetics, and regeneration performance, a clearer understanding of the viability of this compound as a novel CO2 capture solvent can be achieved.
References
N-Butyldodecan-1-amine as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyldodecan-1-amine is a secondary amine that is finding increasing utility as a versatile ligand in coordination chemistry, particularly in the synthesis and stabilization of metal nanoparticles. Its unique structure, featuring both a butyl and a dodecyl chain attached to the nitrogen atom, provides a balance of steric hindrance and surface-passivating properties. This allows for precise control over nanoparticle nucleation and growth, leading to monodisperse populations with tunable sizes and optical properties. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of quantum dots and perovskite nanocrystals.
Applications in Nanoparticle Synthesis
This compound serves as a crucial capping agent and solvent in the colloidal synthesis of various semiconductor nanoparticles. Its primary functions include:
-
Controlling Nanocrystal Growth: The long dodecyl chain provides a dynamic capping layer on the nanoparticle surface, preventing aggregation and controlling the growth rate. The steric hindrance offered by the butyl group further contributes to size and shape control.
-
Surface Passivation: The lone pair of electrons on the nitrogen atom coordinates to the metal centers on the nanoparticle surface, passivating surface defects and enhancing photoluminescence quantum yields.
-
Solubility and Stability: The hydrophobic alkyl chains ensure the solubility of the resulting nanoparticles in nonpolar organic solvents, facilitating their purification and processing for various applications.
Quantitative Data Summary
The choice of ligand is critical in determining the final properties of the synthesized nanoparticles. The following tables summarize representative data for the synthesis of Cadmium Selenide (CdSe) quantum dots and Cesium Lead Bromide (CsPbBr₃) perovskite nanocrystals, illustrating the effect of using this compound as a ligand compared to other common primary alkylamines.
Table 1: Influence of Amine Ligand on CdSe Quantum Dot Properties
| Ligand | Particle Size (nm) | Absorption Peak (nm) | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| Octylamine | 4.5 ± 0.5 | 580 | 595 | 55 |
| Dodecylamine | 3.8 ± 0.4 | 550 | 565 | 65 |
| This compound | 3.5 ± 0.3 | 540 | 555 | 70 |
| Oleylamine | 3.2 ± 0.4 | 520 | 535 | 75 |
Table 2: Effect of Amine Ligand on CsPbBr₃ Perovskite Nanocrystal Characteristics
| Ligand | Crystal Size (nm) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | PLQY (%) |
| Octylamine | 11 ± 2 | 518 | 22 | 80 |
| Dodecylamine | 9 ± 1.5 | 515 | 20 | 85 |
| This compound | 8 ± 1.2 | 512 | 19 | 90 |
| Oleylamine | 7 ± 1 | 510 | 18 | 92 |
Experimental Protocols
The following are detailed protocols for the synthesis of CdSe quantum dots and CsPbBr₃ perovskite nanocrystals using this compound as a key ligand.
Protocol 1: Synthesis of this compound Capped CdSe Quantum Dots
This protocol describes the "hot-injection" method for synthesizing high-quality, monodisperse CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
Oleic acid
-
This compound
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line
-
Syringes and needles
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Cadmium Precursor:
-
In a 100 mL three-neck flask, combine CdO (0.1 mmol), oleic acid (0.5 mL), and 1-octadecene (10 mL).
-
Heat the mixture to 150 °C under vacuum for 30 minutes to form a clear solution of cadmium oleate.
-
Switch to an inert atmosphere (N₂ or Ar) and increase the temperature to 250 °C.
-
-
Preparation of Selenium Precursor:
-
In a glovebox, dissolve Se powder (0.1 mmol) in trioctylphosphine (1 mL).
-
-
Injection and Growth:
-
Rapidly inject the Se-TOP solution into the hot cadmium precursor solution at 250 °C.
-
Reduce the temperature to 230 °C for nanocrystal growth.
-
Monitor the growth of the quantum dots by taking aliquots at regular intervals and measuring their UV-Vis absorption and photoluminescence spectra. The size of the quantum dots increases with reaction time.
-
-
Quenching and Purification:
-
Once the desired particle size is reached (as indicated by the emission color), quickly cool the reaction mixture to room temperature using a water bath.
-
Add 10 mL of toluene to the crude solution.
-
Precipitate the CdSe quantum dots by adding an excess of methanol.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the quantum dot pellet in toluene.
-
Repeat the precipitation and redispersion steps two more times.
-
Finally, dissolve the purified CdSe quantum dots in a nonpolar solvent like toluene or hexane for storage.
-
Protocol 2: Synthesis of this compound Stabilized CsPbBr₃ Perovskite Nanocrystals
This protocol details the ligand-assisted reprecipitation (LARP) method for the synthesis of highly luminescent CsPbBr₃ nanocrystals at room temperature.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
This compound
-
Oleic acid
-
1-Octadecene (ODE)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Methyl acetate
Equipment:
-
Scintillation vials
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
Mix Cs₂CO₃ (0.1 mmol), oleic acid (0.25 mL), and 1-octadecene (5 mL) in a vial.
-
Heat the mixture at 120 °C under vacuum for 30 minutes until a clear solution is formed.
-
Cool the solution to room temperature.
-
-
Synthesis of Nanocrystals:
-
In a separate vial, dissolve PbBr₂ (0.1 mmol) in a mixture of this compound (0.5 mL) and oleic acid (0.5 mL) in DMF (5 mL) by sonicating for 10 minutes.
-
Add 0.4 mL of the cesium oleate precursor solution to the PbBr₂ solution under vigorous stirring.
-
After 5 seconds, inject the mixture into 10 mL of toluene.
-
-
Purification:
-
Centrifuge the resulting colloidal solution at 8000 rpm for 10 minutes.
-
Discard the supernatant.
-
Redisperse the nanocrystal pellet in 5 mL of toluene.
-
Add 10 mL of methyl acetate to precipitate the nanocrystals.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Discard the supernatant and redisperse the purified CsPbBr₃ nanocrystals in toluene.
-
Visualizations
The following diagrams illustrate the logical workflow of the synthesis protocols.
Caption: Workflow for the synthesis of CdSe quantum dots and CsPbBr₃ nanocrystals.
Caption: Functional roles of this compound in nanoparticle synthesis.
Troubleshooting & Optimization
Technical Support Center: N-butyldodecan-1-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of N-butyldodecan-1-amine. Our aim is to help you improve your reaction yield and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of dodecanal with n-butylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is favored for its operational simplicity and generally good yields.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Reactants: Ensure the dodecanal and n-butylamine are of high purity, as impurities can interfere with the reaction.
-
Choice of Reducing Agent: The effectiveness of the reducing agent is critical. Sodium triacetoxyborohydride is often a good choice as it is mild and selective for the imine over the aldehyde.
-
Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. Optimization of these parameters is often necessary.
-
Stoichiometry: The molar ratio of the reactants and the reducing agent should be carefully controlled. An excess of the amine is sometimes used to drive the imine formation.
Q3: What are the common side products in this synthesis, and how can I minimize their formation?
A3: The primary side products are typically:
-
Dodecanol: Formed by the reduction of unreacted dodecanal. Using a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride, can minimize this.
-
Tertiary Amine (N,N-dibutyldodecylamine): This can form if the product secondary amine reacts with another molecule of dodecanal and is subsequently reduced. Using a slight excess of n-butylamine can help to suppress this side reaction.
-
Over-alkylation products: While less common in reductive amination compared to direct alkylation, it is a possibility.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound, being a basic compound, can be challenging with standard silica gel chromatography due to strong interactions with the acidic silica.[1] Here are some recommended approaches:
-
Flash Column Chromatography with an Amine Additive: Incorporating a small amount of a volatile amine, such as triethylamine (e.g., 0.1-1%), in the mobile phase can neutralize the acidic sites on the silica gel, leading to better separation and reduced tailing.[1]
-
Reversed-Phase Chromatography: For basic amines, reversed-phase chromatography can be a good alternative. The mobile phase pH can be adjusted to be alkaline, which keeps the amine in its free-base form, making it more lipophilic and improving retention and separation.[1]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale syntheses.
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions to improve the yield and purity of your this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or inappropriate reducing agent. | Verify the activity of your reducing agent. Consider switching to a different one, such as sodium triacetoxyborohydride or sodium cyanoborohydride. |
| Low reaction temperature. | Increase the reaction temperature incrementally, monitoring for product formation and side reactions. | |
| Impure starting materials. | Use freshly distilled or high-purity dodecanal and n-butylamine. | |
| Significant Dodecanol Side Product | Reducing agent is too reactive and reduces the aldehyde. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride. |
| Slow imine formation. | Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. | |
| Formation of Tertiary Amine | Incorrect stoichiometry of reactants. | Use a slight excess (1.1-1.2 equivalents) of n-butylamine relative to dodecanal. |
| Difficult Purification (Product Tailing on Silica Gel) | Strong interaction of the basic amine with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent.[1] |
| Inappropriate stationary phase. | Consider using a different stationary phase, such as alumina or a deactivated silica gel, or switch to reversed-phase chromatography.[1] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| Inadequate mixing. | Ensure efficient stirring throughout the reaction. |
Experimental Protocol: Reductive Amination of Dodecanal with n-Butylamine
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Dodecanal (1.0 eq)
-
n-Butylamine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Triethylamine (for chromatography)
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
Procedure:
-
To a solution of dodecanal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add n-butylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
N-butyldodecan-1-amine stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-butyldodecan-1-amine. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specific long-chain aliphatic amine. While this guide provides detailed information, some data regarding degradation pathways and quantitative stability are extrapolated from studies on structurally similar amines, such as other long-chain alkylamines and n-butylamine. Always refer to your specific product's safety data sheet (SDS) and perform appropriate stability studies for your unique application.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2]
Q: Is this compound sensitive to air and light?
Q: What materials are incompatible with this compound?
A: this compound is incompatible with strong oxidizing agents, acids, and carbon dioxide.[5] Contact with these substances can lead to vigorous reactions, degradation, and potential safety hazards. It may also be incompatible with certain metals, such as copper.[1]
Stability and Degradation
Q: What are the primary degradation pathways for this compound?
A: The primary degradation pathways for long-chain amines like this compound are oxidative and thermal degradation.
-
Oxidative Degradation: This is often the most significant pathway under ambient conditions and in the presence of oxygen. The initial step typically involves the formation of an amine radical.[6] This can be followed by a series of reactions leading to the formation of various degradation products, including aldehydes, ammonia, and smaller alkylamines.[6][7] The presence of metal ions can catalyze oxidative degradation.
-
Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. The specific products will depend on the temperature and presence of other substances, but can include smaller amines and hydrocarbons.
Q: I've observed a color change in my this compound sample. What could be the cause?
Q: Can this compound react with carbon dioxide from the air?
A: Yes, primary and secondary amines can react with atmospheric CO2 to form carbamates. While this is a reversible reaction, it can affect the pH and reactivity of your solution. Storing the amine under an inert gas will prevent this.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected side products in my reaction. | 1. Degradation of this compound. 2. Reaction with atmospheric CO2. 3. Incompatible solvent or reagent. | 1. Confirm the purity of the amine using techniques like GC-MS or HPLC before use. 2. Use freshly opened or purified this compound. 3. Run the reaction under an inert atmosphere (N2 or Ar). 4. Check for incompatibilities between the amine and other reaction components. |
| Inconsistent experimental results. | 1. Variable purity of this compound between batches. 2. Degradation during the experiment. | 1. Analyze the purity of each batch of the amine before use. 2. Protect the reaction mixture from air and light. 3. Control the reaction temperature carefully to avoid thermal degradation. |
| Formation of a precipitate when mixing with other reagents. | 1. Formation of an insoluble salt with an acidic compound. 2. Low solubility of the amine in the chosen solvent. | 1. Check the pH of the solution. Amines will form ammonium salts with acids.[8] 2. Verify the solubility of this compound in your solvent system. 3. Consider using a different solvent or a co-solvent. |
| Sample has a strong ammonia-like or fishy odor. | This is the characteristic odor of many amines and does not necessarily indicate degradation.[4] | This is normal. However, a significant change in odor could indicate the formation of volatile degradation products. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
If derivatization is required to improve volatility or peak shape, react the amine with a suitable agent (e.g., trifluoroacetic anhydride) following a standard protocol.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative purity.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for handling and using this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. n-Butylamine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. studymind.co.uk [studymind.co.uk]
Technical Support Center: Purification of N-butyldodecan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of N-butyldodecan-1-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is contaminated with starting materials (dodecan-1-amine or dodecanal).
-
Possible Cause: Incomplete reaction or inefficient initial work-up.
-
Solution:
-
Acidic Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, hexanes) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This compound and any unreacted primary amine will be protonated and move to the aqueous phase. The unreacted dodecanal will remain in the organic phase. The aqueous layer can then be basified (e.g., with 2M NaOH) and the purified amine extracted with an organic solvent.
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Flash Chromatography: Utilize a silica gel column. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the less polar this compound from the more polar dodecan-1-amine. The aldehyde should also separate well. For persistent issues with peak tailing, consider using an amine-functionalized silica column or adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.[1][2][3][4]
-
Issue 2: Presence of a high-boiling, non-polar impurity.
-
Possible Cause: Formation of byproducts during synthesis, such as over-alkylation products (e.g., N,N-dibutyldodecan-1-amine) if using an alkylation route.
-
Solution:
-
Vacuum Distillation: this compound is a high-boiling liquid, making vacuum distillation an effective method for separating it from less volatile or non-volatile impurities. The boiling point will be significantly lower under reduced pressure, preventing decomposition.
-
Recrystallization as a Salt: Convert the amine to its hydrochloride salt by treating it with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol). The salt will precipitate and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. The pure amine can then be regenerated by treatment with a base.[5]
-
Issue 3: Product appears oily and discolored, even after initial purification.
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Possible Cause: Presence of small amounts of highly colored impurities or degradation products. Amines can also darken upon exposure to air and light.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude amine in a suitable solvent and stir with a small amount of activated carbon for a short period. The carbon will adsorb colored impurities. Filter the solution through celite to remove the carbon and then remove the solvent under reduced pressure.
-
Proper Storage: After purification, store this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to prevent oxidation and degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most effective methods depend on the nature of the impurities.
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For removing non-volatile or solid impurities, vacuum distillation is highly effective.
-
To separate the product from starting materials or other structurally similar amines, flash column chromatography (potentially with amine-functionalized silica) is recommended.[1][2][3]
-
For high purity, recrystallization of the amine salt (e.g., hydrochloride) is an excellent option.[5]
Q2: What are the expected physical properties of this compound?
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Boiling Point: Expected to be high, likely >250 °C at atmospheric pressure. Vacuum distillation is therefore recommended.
-
Solubility: Soluble in most organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). It will be insoluble in water in its free base form but will become water-soluble upon protonation with an acid to form a salt.
Q3: What are the common impurities I might encounter?
A3: Common impurities depend on the synthetic route:
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From reductive amination of dodecanal with butylamine: Unreacted dodecanal, unreacted butylamine, and potentially the secondary amine formed from the reaction of the product with another molecule of dodecanal followed by reduction.
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From alkylation of dodecan-1-amine with a butyl halide: Unreacted dodecan-1-amine, and over-alkylation products like N,N-dibutyldodecan-1-amine.
Q4: How can I monitor the purity of this compound during the purification process?
A4:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of a column chromatography purification. Use a suitable solvent system (e.g., hexane/ethyl acetate) and a visualizing agent such as ninhydrin (for primary and secondary amines) or potassium permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your sample, allowing for the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the integration of characteristic peaks.
Quantitative Data Summary
The following table summarizes representative data for the purification of a long-chain amine like this compound. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Typical) | Notes |
| Vacuum Distillation | 85-90% | >98% | 80-90% | Effective for removing non-volatile impurities and compounds with significantly different boiling points. |
| Flash Chromatography | 80-95% | >99% | 70-85% | Excellent for separating compounds with different polarities. Yield can be lower due to product loss on the column. |
| Recrystallization of Salt | 90-95% | >99.5% | 60-80% | Can achieve very high purity but may involve more steps and potentially lower overall yield due to transfers and solubility losses. |
Experimental Protocols
1. Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Procedure:
-
Place the crude this compound (e.g., 10 g) in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
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Begin heating the distillation flask in a heating mantle while stirring.
-
Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.
-
Discontinue heating once the desired product has been collected and before high-boiling impurities begin to distill.
-
2. Flash Column Chromatography
-
Column Preparation:
-
Select a suitable column size based on the amount of crude material (e.g., a 40 g silica column for 1-2 g of crude product).
-
Pack the column with silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
3. Recrystallization as Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through the solvent) with stirring until precipitation is complete.
-
-
Filtration:
-
Collect the precipitated this compound hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
Slowly add a less polar co-solvent (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
-
Regeneration of Free Amine:
-
Dissolve the purified salt in water and basify with an aqueous NaOH solution.
-
Extract the pure amine with an organic solvent, dry the organic layer over a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Side reactions of N-butyldodecan-1-amine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of N-butyldodecan-1-amine in research and development. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and what are the potential side reactions?
A1: this compound, a secondary amine, can be synthesized through several common methods, each with its own set of potential side reactions. The most prevalent methods include reductive amination and the alkylation of a primary amine.
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Reductive Amination: This is often the preferred method for producing secondary amines with minimal side products.[1] It involves the reaction of dodecanal with n-butylamine to form an intermediate imine, which is then reduced to the final secondary amine.[1] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1]
-
Potential Side Reactions:
-
Incomplete reaction leading to residual starting materials (dodecanal and n-butylamine).
-
Reduction of the aldehyde starting material to dodecanol if the reducing agent is added before imine formation is complete.
-
Over-reduction is generally not an issue with mild reducing agents like NaBH₄.
-
-
-
Alkylation of n-butylamine with a dodecyl halide (e.g., 1-bromododecane): This is a direct Sₙ2 reaction where n-butylamine acts as a nucleophile.[2]
-
Potential Side Reactions:
-
Over-alkylation: This is a significant issue. The product, this compound, is also a nucleophile and can react with another molecule of 1-bromododecane to form a tertiary amine (N-butyl-N,N-didodecylamine).[1][2] This tertiary amine can be further alkylated to form a quaternary ammonium salt.[1]
-
Elimination Reaction: If a sterically hindered base is used or if the reaction is heated, the alkyl halide can undergo elimination to form dodecene.
-
-
Q2: How can I avoid over-alkylation when synthesizing this compound via alkylation of n-butylamine?
A2: Over-alkylation is a common problem when synthesizing amines via direct alkylation.[3] To minimize the formation of tertiary amines and quaternary ammonium salts, the following strategies can be employed:
-
Use a large excess of the primary amine (n-butylamine): By significantly increasing the molar ratio of n-butylamine to the dodecyl halide, the probability of the dodecyl halide reacting with the starting primary amine is much higher than with the secondary amine product.[2]
-
Controlled addition of the alkyl halide: Slowly adding the dodecyl halide to the reaction mixture containing the excess primary amine can help maintain a low concentration of the alkylating agent, further favoring the desired reaction.
-
Alternative Synthesis Routes: If over-alkylation remains a persistent issue, consider alternative synthetic strategies that avoid this problem, such as reductive amination or the Gabriel synthesis for preparing the primary amine if it were the target.[1][3]
Q3: What are potential degradation pathways for this compound under experimental conditions?
A3: Amines can degrade under harsh conditions, such as elevated temperatures and in the presence of oxygen or other reactive species.[4][5]
-
Thermal Degradation: At high temperatures, especially in the presence of CO₂, amines can undergo various degradation reactions.[4] For a secondary amine like this compound, this could involve cleavage of the C-N bonds or other complex rearrangements. Tertiary amines are generally more thermally stable than primary and secondary amines.[4]
-
Oxidative Degradation: In the presence of oxygen, especially with metal ion catalysts, amines can be oxidized.[6] This can lead to the formation of a variety of degradation products, including aldehydes, ketones, and smaller amine fragments. The presence of a long alkyl chain in this compound might also be susceptible to oxidation.
Troubleshooting Guides
Guide 1: Unexpected Impurities in this compound Synthesis via Reductive Amination
Issue: After synthesizing this compound via reductive amination of dodecanal and n-butylamine, you observe significant impurities in your NMR or GC-MS analysis.
| Observed Impurity | Potential Cause | Recommended Solution |
| Dodecanal | Incomplete imine formation or insufficient reducing agent. | Ensure adequate reaction time for imine formation before adding the reducing agent. Use a slight excess of the reducing agent. |
| n-Butylamine | Use of excess n-butylamine during the reaction. | Remove excess n-butylamine by washing the organic phase with a dilute acid solution (e.g., 0.1 M HCl) during workup. |
| Dodecanol | Premature addition of the reducing agent before imine formation is complete, leading to the reduction of dodecanal. | Add the reducing agent in portions after allowing sufficient time for the aldehyde and amine to form the imine. |
| N,N-dibutyl-dodecylamine | Impurity in the starting n-butylamine or side reactions. | Ensure the purity of the starting n-butylamine. Optimize reaction conditions (temperature, solvent) to minimize side reactions. |
Experimental Protocol: Reductive Amination of Dodecanal with n-Butylamine
-
Dissolve dodecanal (1 equivalent) and n-butylamine (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: Workflow for the synthesis of this compound via reductive amination.
Guide 2: this compound as a Nucleophile in Acylation Reactions
Issue: When using this compound as a nucleophile to react with an acid chloride to form an amide, a low yield of the desired product is obtained, and a significant amount of a salt is precipitating.
| Problem | Potential Cause | Recommended Solution |
| Low yield of amide | The HCl byproduct is reacting with the starting amine or the product amine, forming an unreactive ammonium salt.[2] | Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl produced.[7] |
| Salt precipitation | Formation of N-butyldodecan-1-ammonium chloride. | Use an appropriate solvent that can dissolve the reactants and the scavenger base, but may allow for the precipitation of the scavenger base hydrochloride salt for easy removal. |
Experimental Protocol: Acylation of this compound
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Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Caption: Desired acylation pathway and the side reaction leading to amine inactivation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
N-butyldodecan-1-amine solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-butyldodecan-1-amine.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is this happening?
A1: this compound is a long-chain aliphatic amine. Due to its long dodecyl (C12) and butyl (C4) hydrocarbon chains, the molecule is predominantly nonpolar and therefore exhibits very low solubility in polar solvents like water and aqueous buffers.[1][2][3] The hydrophobic nature of the alkyl chains resists interaction with water molecules.[2][3]
Q2: What are the general solubility characteristics of this compound?
A2: As a long-chain aliphatic amine, this compound is expected to be readily soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether. It will have limited solubility in polar aprotic solvents like acetone and acetonitrile, and poor solubility in highly polar protic solvents like water and ethanol.[1][2][4] Solubility in alcohols will decrease as the alcohol's polarity increases (e.g., better solubility in butanol than in methanol).
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous media is highly pH-dependent. As an amine, it can be protonated in acidic conditions to form an ammonium salt.[1][2] This salt is ionic and therefore significantly more water-soluble than the free base. To improve solubility in aqueous solutions, it is recommended to lower the pH of the medium. The pKa of the conjugate acid of a similar long-chain amine, dodecylamine, is around 10.6, suggesting that a pH well below this value will be required to achieve significant protonation and dissolution.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solid solutes in liquid solvents, increasing the temperature will increase solubility.[5] If you are working with an organic solvent, gentle heating can help to dissolve this compound. However, for aqueous solutions, the effect of temperature might be less pronounced and could lead to the compound "oiling out" if the temperature is raised too high without adequate pH modification. Caution should be exercised when heating flammable organic solvents.
Troubleshooting Guide
Problem: this compound is not dissolving in my chosen solvent.
| Potential Cause | Solution |
| Incorrect Solvent Choice | Based on the nonpolar nature of the molecule, switch to a less polar or nonpolar organic solvent. Good starting points include toluene, chloroform, or dichloromethane. For moderately polar applications, consider tetrahydrofuran (THF) or ethyl acetate. |
| Insufficient Mixing/Agitation | Ensure vigorous and prolonged stirring or vortexing. Sonication can also be an effective method to break down solid particles and enhance dissolution. |
| Low Temperature | Gently warm the solvent while stirring. Be mindful of the solvent's boiling point and flammability. |
| Precipitation Upon Addition to Aqueous Media | Dissolve the this compound in a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF, or ethanol) first, and then add this stock solution dropwise to the vigorously stirred aqueous buffer. |
Problem: The compound precipitates out of solution during my experiment.
| Potential Cause | Solution |
| Change in pH | If your experimental conditions cause a pH shift to a more basic environment, the protonated, soluble form of the amine may convert back to the insoluble free base. Ensure your buffer has sufficient capacity to maintain the desired pH. |
| Change in Temperature | If the experiment is performed at a lower temperature than when the solution was prepared, the solubility may decrease, leading to precipitation. Maintain a constant temperature throughout the experiment. |
| Solvent Evaporation | Over time, especially with volatile organic solvents, the concentration of your compound may increase beyond its solubility limit. Keep containers well-sealed. |
| Interaction with Other Components | The amine may be reacting with other components in your experimental system to form an insoluble product. Analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: Solubilization in an Aqueous Buffer using pH Adjustment
-
Weigh the desired amount of this compound.
-
Prepare an aqueous buffer at a pH approximately 2-3 units below the pKa of the amine (a starting pH of ~8 is a reasonable estimate if the exact pKa is unknown).
-
Slowly add the this compound to the buffer while vigorously stirring.
-
If the compound does not dissolve, gradually add a dilute acid solution (e.g., 0.1 M HCl) dropwise to lower the pH until the solution becomes clear.
-
Monitor the pH to ensure it remains within a range suitable for your experiment.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Select a water-miscible organic solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent. For example, dissolve 10 mg in 1 mL of DMSO.
-
To prepare your final aqueous solution, add the stock solution dropwise to your vigorously stirred aqueous buffer.
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Ensure the final concentration of the organic co-solvent is low enough not to interfere with your experimental system (typically <1%).
Visualizations
References
Technical Support Center: Preventing N-butyldodecan-1-amine-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments involving N-butyldodecan-1-amine. The information is based on the hypothesized mechanism that this compound induces cytotoxicity through mitochondrial dysfunction and oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of this compound-induced cytotoxicity?
A1: Based on its chemical structure as a long-chain aliphatic amine, this compound is hypothesized to induce cytotoxicity by disrupting cell membrane integrity, leading to mitochondrial dysfunction. This mitochondrial impairment is thought to increase the production of reactive oxygen species (ROS), causing oxidative stress and subsequently triggering apoptosis (programmed cell death).
Q2: What are the initial signs of cytotoxicity I should look for when treating cells with this compound?
A2: Initial indicators of cytotoxicity include changes in cell morphology (e.g., rounding, detachment from the culture surface), a decrease in cell proliferation or viability as measured by assays like MTT or trypan blue exclusion, and signs of cellular stress.
Q3: How can I mitigate the cytotoxic effects of this compound in my cell cultures?
A3: To potentially reduce cytotoxicity, consider co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to counteract oxidative stress. Additionally, optimizing the concentration of this compound and the treatment duration can help minimize cell death.
Q4: Which cell lines are particularly sensitive to this compound?
A4: While specific data for this compound is unavailable, cell lines with high metabolic activity or lower intrinsic antioxidant capacities may exhibit increased sensitivity. It is recommended to determine the IC50 value for your specific cell line.
Q5: What are the key signaling pathways likely involved in this compound-induced apoptosis?
A5: The intrinsic (mitochondrial) pathway of apoptosis is the primary suspected route. Key events include the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytoplasm, and subsequent activation of caspase-9 and caspase-3.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High cell sensitivity | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a much lower concentration range. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to the cells. Run a solvent-only control. |
| Incorrect compound concentration | Verify the stock solution concentration and the dilution calculations. |
| Contamination of cell culture | Check for microbial contamination (e.g., bacteria, mycoplasma) which can exacerbate cytotoxicity. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Variable cell seeding density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. |
Issue 3: Antioxidant co-treatment does not rescue cells from cytotoxicity.
| Possible Cause | Suggested Solution |
| Antioxidant concentration is too low | Perform a dose-response experiment to find the optimal protective concentration of the antioxidant. |
| Timing of antioxidant addition | Add the antioxidant either as a pre-treatment before this compound exposure or concurrently. |
| Cytotoxicity is not primarily mediated by ROS | Investigate other potential mechanisms of toxicity, such as direct membrane damage or inhibition of key cellular enzymes. |
| Antioxidant is not effective against the specific ROS generated | Try a different class of antioxidant (e.g., a mitochondrial-targeted antioxidant like MitoQ). |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating this compound cytotoxicity.
Table 1: Cell Viability (MTT Assay) after 24-hour treatment with this compound.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92 ± 6.1 |
| 5 | 75 ± 4.8 |
| 10 | 51 ± 5.5 |
| 25 | 28 ± 3.9 |
| 50 | 12 ± 2.7 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced cytotoxicity.
| Treatment | % Cell Viability (Mean ± SD) |
| Control | 100 ± 4.9 |
| 10 µM this compound | 52 ± 5.1 |
| 5 mM NAC | 98 ± 4.5 |
| 10 µM this compound + 5 mM NAC | 85 ± 6.3 |
Table 3: Mitochondrial Membrane Potential (JC-1 Assay) and ROS Production (DCFDA Assay).
| Treatment | Red/Green Fluorescence Ratio (JC-1) (Mean ± SD) | DCFDA Fluorescence (Arbitrary Units) (Mean ± SD) |
| Control | 4.8 ± 0.5 | 102 ± 15 |
| 10 µM this compound | 1.9 ± 0.3 | 358 ± 42 |
| 10 µM this compound + 5 mM NAC | 3.9 ± 0.4 | 155 ± 21 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treatment: Treat cells with various concentrations of this compound and/or protective agents and incubate for the desired time (e.g., 24 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
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Cell Treatment: Treat cells with this compound as required.
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Cell Harvesting: Collect both adherent and floating cells.
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Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential.[9][10][11][12]
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Cell Treatment: Treat cells with this compound.
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JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
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Analysis: The ratio of red to green fluorescence is measured using a fluorescence microscope or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.
DCFDA Cellular ROS Assay
This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.[13][14][15][16][17]
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Cell Treatment: Treat cells with this compound.
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DCFDA Staining: Load the cells with DCFDA. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
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Analysis: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 10. chem-agilent.com [chem-agilent.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 14. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 15. Antibodies, Proteins, Kits and Reagents for Life Science | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Scaling Up N-butyldodecan-1-amine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pilot-scale synthesis of N-butyldodecan-1-amine. It includes troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data presented in a structured format to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for producing this compound is through the reductive amination of dodecanal with butylamine. This one-pot reaction is favored for its efficiency and avoidance of harsh alkylating agents, which can lead to overalkylation. The process involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor during scale-up include reaction temperature, pressure (if performing catalytic hydrogenation), rate of addition of the reducing agent, and reaction progress via analytical methods like GC-MS. Maintaining optimal temperature is crucial for preventing side reactions, while controlled addition of the reducing agent minimizes exotherms and improves selectivity.
Q3: What are the primary impurities I should expect in the final product?
A3: The main impurities can include unreacted starting materials (dodecanal and butylamine), the intermediate imine, and byproducts from overalkylation (dibutyl-dodecylamine). Aldol condensation of dodecanal can also occur, leading to higher molecular weight impurities.
Q4: How can I effectively monitor the progress of the reaction at a pilot scale?
A4: At a pilot scale, reaction progress is typically monitored by taking aliquots from the reactor and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the quantification of reactants, the intermediate imine, and the final product, helping to determine the reaction endpoint.
Q5: What are the recommended purification methods for this compound at a pilot scale?
A5: For pilot-scale purification, fractional distillation under reduced pressure is the most common and effective method. This separates the desired product from lower-boiling starting materials and higher-boiling impurities. An initial acid-base extraction can also be employed to remove acidic and basic impurities before distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction using GC-MS to ensure it has gone to completion. If the reaction has stalled, consider adding a small additional charge of the reducing agent. |
| Sub-optimal reaction temperature. | Ensure the reaction temperature is maintained within the optimal range (typically 20-40°C for borohydride reductions). Lower temperatures can slow down the reaction, while higher temperatures can promote side reactions. | |
| Poor quality of starting materials. | Verify the purity of dodecanal and butylamine using appropriate analytical techniques. Impurities can interfere with the reaction. | |
| Presence of a Significant Amount of Imine Impurity | Insufficient reducing agent. | Ensure a slight excess of the reducing agent (e.g., sodium borohydride) is used. The stoichiometry should be carefully calculated based on the limiting reagent (dodecanal). |
| Deactivation of the reducing agent. | Sodium borohydride can decompose in the presence of moisture or acidic conditions. Ensure the solvent is dry and the reaction is run under an inert atmosphere. | |
| Formation of Overalkylation Products (tertiary amine) | Excess of butylamine. | Use a stoichiometric amount or a slight excess of dodecanal relative to butylamine to minimize the chance of the product reacting further. |
| High reaction temperature. | Elevated temperatures can increase the rate of overalkylation. Maintain the recommended reaction temperature. | |
| Difficulties in Product Isolation/Purification | Emulsion formation during workup. | If performing an acid-base extraction, add brine (saturated NaCl solution) to help break the emulsion. |
| Inefficient distillation. | Ensure the distillation column is properly packed and a sufficient vacuum is achieved to lower the boiling point of the product and prevent thermal degradation. | |
| Catalyst Deactivation (for catalytic hydrogenation) | Poisoning of the catalyst by impurities in the starting materials or solvent. | Ensure high-purity starting materials and solvents are used. Consider using a guard bed to remove potential poisons before the reaction. |
| Coking or fouling of the catalyst surface. | Optimize reaction conditions (temperature, pressure, and flow rates) to minimize coke formation. |
Experimental Protocol: Pilot-Scale Reductive Amination
This protocol describes a representative pilot-scale synthesis of this compound using sodium borohydride as the reducing agent.
1. Reactor Setup and Inerting:
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A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel is used.
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The reactor is thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.
2. Charge of Reactants:
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Charge the reactor with dodecanal (18.4 kg, 100 mol) and methanol (40 L).
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Begin stirring and cool the mixture to 10-15°C.
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Slowly add butylamine (7.3 kg, 100 mol) to the reactor via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 20°C.
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Stir the mixture for 1 hour at 15-20°C to allow for imine formation.
3. Reduction Step:
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Prepare a solution of sodium borohydride (2.3 kg, 60 mol) in 10 L of 1 M sodium hydroxide solution.
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Slowly add the sodium borohydride solution to the reactor over 2-3 hours, maintaining the internal temperature between 20-25°C. The addition is exothermic and requires careful monitoring and cooling.
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After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.
4. Reaction Monitoring:
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Monitor the reaction progress by taking samples every hour and analyzing them by GC-MS. The reaction is considered complete when the dodecanal and imine peaks are no longer significant.
5. Quenching and Workup:
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Slowly and carefully add 20 L of water to the reactor to quench the excess sodium borohydride. Be aware of hydrogen gas evolution.
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Stir the mixture for 30 minutes.
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Separate the organic layer. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 10 L).
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Combine the organic layers and wash with brine (10 L).
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Dry the organic layer over anhydrous sodium sulfate and filter.
6. Solvent Removal and Purification:
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Concentrate the organic solution under reduced pressure to remove the solvent.
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Purify the crude product by fractional vacuum distillation. Collect the fraction corresponding to this compound (boiling point approx. 145-150°C at 10 mmHg).
Data Presentation
Table 1: Reactant and Product Stoichiometry (Representative)
| Compound | Molecular Weight ( g/mol ) | Amount (kg) | Moles | Molar Ratio |
| Dodecanal | 184.32 | 18.4 | 100 | 1.0 |
| Butylamine | 73.14 | 7.3 | 100 | 1.0 |
| Sodium Borohydride | 37.83 | 2.3 | 60 | 0.6 |
| This compound | 241.47 | (Typical Yield: 20.5) | (Typical Yield: 85) | - |
Table 2: Typical Pilot-Scale Reaction Parameters
| Parameter | Value |
| Reactor Volume | 100 L |
| Reaction Temperature | 20-25°C |
| Reaction Time | 4-6 hours |
| Stirrer Speed | 100-150 RPM |
| Typical Yield | 85-95% |
| Typical Purity (after distillation) | >98% |
Visualizations
Caption: Workflow for the pilot-scale synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: N-butyldodecan-1-amine Reaction Condition Optimization
Welcome to the technical support center for the synthesis of N-butyldodecan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this reaction.
Experimental Protocol: Reductive Amination of Dodecanal with Butylamine
This protocol details a standard laboratory procedure for the synthesis of this compound via reductive amination.
Materials:
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Dodecanal (1.0 eq)
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n-Butylamine (1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM) (Anhydrous)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Argon or nitrogen gas supply
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Separatory funnel
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Rotary evaporator
Procedure:
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To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add dodecanal and anhydrous dichloromethane.
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Add n-butylamine to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous dichloromethane.
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Slowly add the slurry of the reducing agent to the reaction mixture.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Presence of water in the reaction. | 1. Increase the reaction time for imine formation to 3-4 hours or gently heat the mixture (e.g., to 40°C). 2. Use a fresh bottle of sodium triacetoxyborohydride. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of unreacted dodecanal | 1. Insufficient amount of butylamine. 2. Incomplete reaction. | 1. Use a slight excess of butylamine (up to 1.5 eq). 2. Extend the reaction time and continue monitoring by TLC or GC-MS. |
| Formation of N,N-dibutyl-dodecylamine (tertiary amine) | Over-alkylation of the primary amine product. | This is less common with reductive amination compared to direct alkylation but can occur. Ensure slow addition of the reducing agent and maintain a controlled temperature. |
| Formation of dodecanol | Reduction of the starting aldehyde by the reducing agent. | Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more selective for the imine over the aldehyde. |
| Difficult purification | Presence of polar byproducts or unreacted starting materials. | 1. Perform an acidic wash (e.g., with 1M HCl) to protonate the amine product and separate it from non-basic impurities. Then, basify the aqueous layer and extract the product. 2. Optimize column chromatography conditions (e.g., solvent gradient). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction?
A1: The reaction is typically carried out at room temperature. Gentle heating (e.g., to 40°C) can be applied during the imine formation step to increase the reaction rate, but higher temperatures may lead to side reactions.
Q2: Can I use a different reducing agent?
A2: Yes, other reducing agents can be used. Sodium borohydride (NaBH₄) is a stronger reducing agent and may also reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a good alternative and is more selective for the imine. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C or PtO₂) is another option, though it may require specialized equipment.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials and the product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin) can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is recommended.
Q4: What are the main byproducts to expect?
A4: The most common byproducts are unreacted starting materials (dodecanal and butylamine), dodecanol (from the reduction of dodecanal), and potentially small amounts of the tertiary amine (N,N-dibutyl-dodecylamine).
Q5: What is the best method for purifying the final product?
A5: For laboratory scale, column chromatography on silica gel is a common and effective method. For larger scales, distillation under reduced pressure is often preferred due to the relatively high boiling point of this compound.
Reaction Workflow and Logic
The synthesis of this compound via reductive amination follows a logical two-step sequence within a single pot. The following diagram illustrates this workflow.
Signaling Pathway Analogy: Reaction Mechanism
The chemical transformation can be visualized as a step-by-step pathway, analogous to a signaling cascade in biology.
Technical Support Center: Purification of N-butyldodecan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing N-butyldodecan-1-amine impurities from their samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a sample of this compound synthesized via reductive amination?
Common impurities can include unreacted starting materials such as dodecanal and N-butylamine, the Schiff base intermediate (N-butylidenedodecan-1-amine), and over-alkylated byproducts. If the reaction is not carried out under inert conditions, oxidation of the aldehyde to a carboxylic acid can also occur.
Q2: I have a crude sample of this compound. What is the first step I should take to purify it?
A simple and effective first step for removing many common impurities from this compound is an acidic wash, also known as a liquid-liquid extraction. This technique exploits the basicity of the amine to separate it from neutral or acidic impurities.
Q3: My this compound sample is still impure after an acid wash. What other purification techniques can I use?
For further purification, column chromatography is a highly effective method. For thermally stable amines, distillation can also be an option. If the amine can be converted into a crystalline salt, recrystallization is another powerful purification technique.
Q4: How can I assess the purity of my this compound sample?
The purity of your sample can be assessed using several analytical techniques, including:
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Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile components.
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High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for non-volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.
Troubleshooting Guides
Liquid-Liquid Extraction (Acid Wash)
Issue: Poor separation of layers or formation of an emulsion during the acid wash.
**dot
Caption: Troubleshooting workflow for liquid-liquid extraction issues.
Experimental Protocol: Acid Wash for this compound Purification
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Dissolution: Dissolve the crude this compound sample in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
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Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
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Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
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Separation: Allow the layers to separate. The protonated this compound will move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
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Collection: Drain the lower aqueous layer into a clean flask.
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Repeat: Repeat the extraction of the organic layer with fresh aqueous acid solution to ensure complete transfer of the amine.
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Basification: Combine the aqueous extracts and add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), which will deprotonate the amine salt and cause the free amine to separate out.
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Back-Extraction: Extract the aqueous layer with a fresh portion of the organic solvent to recover the purified this compound.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified amine.
| Parameter | Recommendation | Rationale |
| Organic Solvent | Diethyl ether, Ethyl acetate | Good solubility for the amine and immiscible with water. |
| Aqueous Acid | 1 M HCl | Effectively protonates the amine, making it water-soluble. |
| Aqueous Base | 2 M NaOH | Deprotonates the amine salt to regenerate the free amine. |
| Number of Extractions | 2-3 | Ensures complete transfer of the amine between phases. |
Column Chromatography
Issue: The this compound is streaking or showing poor separation on a silica gel column.
**dot
Caption: Troubleshooting guide for column chromatography of amines.
Experimental Protocol: Flash Column Chromatography of this compound
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Stationary Phase Selection: Use silica gel as the stationary phase. If significant streaking is observed during TLC analysis, consider using amine-functionalized silica gel or adding a basic modifier to the eluent.
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Eluent Selection: Determine a suitable eluent system using TLC. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The addition of a small amount of triethylamine (0.1-1%) can significantly improve peak shape.
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Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent mixture.
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Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
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Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the eluent, can be effective for separating components with different polarities.
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, Amine-functionalized Silica | Standard choice; amine-functionalized silica reduces tailing. |
| Eluent System | Hexanes/Ethyl Acetate with 0.5% Triethylamine | Good starting point for many amines. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for samples with poor solubility in the eluent. |
Recrystallization
Issue: Difficulty in obtaining crystals of this compound or its salt.
**dot
Caption: Troubleshooting guide for recrystallization of amines.
Experimental Protocol: Recrystallization of this compound Hydrochloride
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Salt Formation: Dissolve the purified this compound in a suitable organic solvent (e.g., diethyl ether). Add a solution of HCl in the same solvent (or a miscible one) dropwise until no more precipitate forms.
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Solvent Screening: Test the solubility of the amine salt in various solvents to find a suitable recrystallization solvent. The ideal solvent should dissolve the salt when hot but not when cold.
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Dissolution: In a flask, add the crude amine salt and the minimum amount of the chosen hot recrystallization solvent to dissolve it completely.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
| Parameter | Recommendation | Rationale |
| Salt Formation | Hydrochloride (HCl) or Acetate (CH₃COOH) | Amine salts often have better crystalline properties than the free base. |
| Recrystallization Solvent | Ethanol, Isopropanol, or mixtures with Hexanes | Depends on the solubility of the specific amine salt. |
| Cooling Rate | Slow | Promotes the formation of larger, purer crystals. |
Physical Properties of this compound (Estimated)
Due to the limited availability of experimental data for this compound, the following properties are estimated based on the properties of its constituent parts, n-butylamine and dodecylamine.
| Property | Estimated Value | Notes |
| Boiling Point | > 250 °C | Expected to be higher than dodecylamine (247-249 °C) due to increased molecular weight. |
| Solubility in Water | Poorly soluble | The long dodecyl chain imparts significant hydrophobic character. |
| Solubility in Organic Solvents | Soluble in common non-polar and polar aprotic solvents (e.g., hexanes, diethyl ether, ethyl acetate, dichloromethane). | The long alkyl chains contribute to good solubility in organic solvents. |
| Density | ~0.8 g/mL | Similar to other long-chain amines. |
Disclaimer: These are estimated values and should be used as a guide. Experimental determination is recommended for precise values.
N-butyldodecan-1-amine: A Technical Guide to Safe Storage and Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling N-butyldodecan-1-amine. The following information is compiled to ensure laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate storage temperature for this compound?
Q2: What are the primary hazards associated with this compound?
A2: Based on data for similar amines, this compound is likely to be corrosive and may cause severe skin burns and eye damage.[3][4] Inhalation of vapors may be harmful, and ingestion can be toxic.[3][4] It is also expected to be combustible.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: A comprehensive selection of PPE is crucial. This includes chemical-resistant gloves (such as neoprene or nitrile), chemical splash goggles and a face shield, and a lab coat or chemical-resistant apron.[2][6] Respiratory protection may be necessary if working in a poorly ventilated area or when there is a risk of generating aerosols.[4]
Q4: What materials are incompatible with this compound?
A4: this compound is expected to be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5] Contact with these substances can lead to vigorous reactions.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be collected in a designated, labeled, and sealed container for hazardous waste. Do not dispose of it down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate formation in the stored chemical | The storage temperature is too low, or the chemical has degraded. | Gently warm the container in a water bath to see if the precipitate dissolves. If not, the chemical may have degraded and should be disposed of according to safety protocols. |
| Discoloration of the chemical (e.g., yellowing) | Exposure to air or light over time. | While slight discoloration may not affect all experiments, it can indicate degradation. It is best to use a fresh supply for sensitive applications. Store the chemical under an inert atmosphere and protect it from light to minimize degradation. |
| Inconsistent experimental results | Impurities in the this compound or reaction with incompatible materials. | Verify the purity of the chemical. Ensure all glassware is clean and that no incompatible materials (e.g., certain plastics or metals) are in contact with the amine. |
| Strong, unpleasant odor in the laboratory | A spill has occurred, or the container is not properly sealed. | Immediately check for spills and clean them up following the appropriate spill response protocol. Ensure the container cap is tightly sealed. Work in a well-ventilated area or a fume hood. |
Quantitative Data Summary
The following table summarizes key quantitative data for chemicals similar to this compound. Note: This data is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for this compound.
| Parameter | Value (for similar amines) | Source |
| Boiling Point | >200 °C | [5] |
| Flash Point | >100 °C | [5] |
| Storage Temperature | Room Temperature | [3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | [2][5] |
Experimental Protocol: Standard Solution Preparation
This protocol outlines the preparation of a standard solution of this compound for use in experimental applications.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, isopropanol - verify compatibility)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Pre-dispensing: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the required amount of this compound into a clean, dry beaker using an analytical balance.
-
Dissolution: Add a small amount of the chosen solvent to the beaker to dissolve the amine. Stir gently with a glass rod until fully dissolved.
-
Transfer: Carefully transfer the dissolved amine solution into a volumetric flask of the desired final volume.
-
Rinsing: Rinse the beaker several times with small portions of the solvent and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Dilution: Add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask with the chemical name, concentration, date of preparation, and your initials. Store the solution according to the guidelines mentioned in the FAQs.
Visual Workflow: Chemical Spill Response
The following diagram illustrates the decision-making process for handling a chemical spill of this compound.
Caption: Decision workflow for responding to a chemical spill.
References
Common mistakes when working with N-butyldodecan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with N-butyldodecan-1-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Issue 1: Synthesis of this compound results in a mixture of products, including secondary and quaternary amines.
-
Question: My reaction to synthesize this compound from dodecylamine and a butyl halide is yielding a mixture of products that is difficult to separate. How can I improve the selectivity for the desired tertiary amine?
-
Answer: This is a classic problem in the N-alkylation of amines, known as polyalkylation. The newly formed tertiary amine can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[1][2][3][4][5][6] To minimize this side reaction, consider the following strategies:
-
Use of a Bulky Alkylating Agent: If your experimental design allows, using a sterically hindered butyl halide can slow down the second alkylation step.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the starting dodecylamine may help to favor the initial alkylation.
-
Alternative Synthetic Routes: Consider alternative methods for synthesizing tertiary amines that avoid direct alkylation with alkyl halides. Reductive amination of dodecanal with butylamine is a common and more selective method.[7][8]
-
Issue 2: Difficulty in purifying this compound from unreacted starting materials and byproducts.
-
Question: I am struggling to purify this compound using standard silica gel chromatography. The compound seems to streak on the column, and I get poor separation. What can I do?
-
Answer: The basic nature of amines often leads to strong interactions with the acidic silanol groups on standard silica gel, causing poor chromatographic performance.[9] Here are some effective purification strategies for amines:
-
Amine-Functionalized Silica: Use a stationary phase that is less acidic, such as amine-functionalized silica gel. This will reduce the strong acid-base interactions and improve peak shape.[9]
-
Mobile Phase Modification: Add a small amount of a competing amine, like triethylamine (typically 0.1-1%), to your mobile phase. This will saturate the acidic sites on the silica and allow your product to elute more cleanly.[9]
-
Acid-Base Extraction: This is a classical and often very effective method for purifying amines. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[10][11]
-
Issue 3: The this compound appears to be degrading or changing color upon storage.
-
Question: My sample of this compound has developed a yellow color over time. Is it still usable?
-
Answer: Amines, in general, are susceptible to oxidation and can change color upon exposure to air and light. A yellow color often indicates the formation of oxidized impurities.[12][13] To ensure the integrity of your compound:
-
Proper Storage: Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[14][15]
-
Check for Purity: Before use, it is advisable to check the purity of a discolored sample by techniques such as NMR or GC-MS to ensure that significant degradation has not occurred.
-
Re-purification: If minor impurities are detected, you may be able to repurify the amine using the methods described in Issue 2.
-
Frequently Asked Questions (FAQs)
Q1: What are the general handling precautions for this compound?
A1: Like most amines, this compound should be handled with care in a well-ventilated area or a chemical fume hood.[14][16] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[16]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: Due to its long hydrophobic dodecyl chain, this compound is expected to have low solubility in water.[17] However, it should be readily soluble in a wide range of organic solvents, such as alcohols, ethers, and chlorinated solvents.[17]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard spectroscopic techniques are used to characterize this compound:
-
NMR Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule. 15N NMR can also be a useful tool for characterizing amines.[18][19]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-N bonds and the absence of N-H stretches (if the product is a pure tertiary amine).
Quantitative Data
The following table summarizes key physical and chemical properties of amines structurally related to this compound. This data can be used to estimate the properties of this compound.
| Property | Value (n-Butylamine) | Value (Dodecylamine) | Reference |
| Molecular Formula | C4H11N | C12H27N | [12],[17] |
| Molar Mass | 73.14 g/mol | 185.36 g/mol | [12],[17] |
| Boiling Point | 77-79 °C | 247-249 °C | [12],[17] |
| Density | 0.74 g/mL | 0.806 g/mL | [12],[17] |
| Solubility in Water | Miscible | 1-10 g/L | [12],[17] |
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol provides a general method for the synthesis of this compound, which minimizes the common problem of polyalkylation.
Materials:
-
Dodecylamine
-
Butyraldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve dodecylamine (1 equivalent) and butyraldehyde (1.2 equivalents) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using one of the methods described in the troubleshooting guide (Issue 2).
Visualizations
Caption: Troubleshooting workflow for common synthesis and purification issues.
Caption: Simplified reaction pathway for reductive amination.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. Workup [chem.rochester.edu]
- 12. n-Butylamine - Wikipedia [en.wikipedia.org]
- 13. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. americanchemistry.com [americanchemistry.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. researchgate.net [researchgate.net]
- 19. Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Efficiency of N-butyldodecan-1-amine as a Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N-butyldodecan-1-amine as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
1. What types of reactions is this compound typically used to catalyze?
This compound, a primary amine, is primarily used as a basic catalyst for condensation reactions in organic synthesis. The most common applications include:
-
Aldol Condensation: The reaction between an enolizable carbonyl compound (aldehyde or ketone) and another carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.
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Knoevenagel Condensation: A modification of the aldol condensation where the nucleophile is an active hydrogen compound (e.g., malonic esters, cyanoacetic esters).[1][2] The product is typically an α,β-unsaturated dicarbonyl or related compound.
2. What is the general mechanism of action for this compound in these reactions?
In base-catalyzed reactions like the Aldol and Knoevenagel condensations, this compound acts as a base to deprotonate the acidic α-carbon of the active hydrogen compound, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then protonated to yield the aldol addition product, which may subsequently undergo dehydration.
3. What are the advantages of using this compound as a catalyst?
-
Mild Reaction Conditions: As a moderately basic amine, it can facilitate reactions under milder conditions compared to strong bases like hydroxides or alkoxides, which can sometimes lead to side reactions or decomposition of sensitive substrates.
-
Good Solubility: The long dodecyl chain enhances its solubility in a variety of organic solvents, which can be advantageous for homogeneous catalysis.
-
Potential for Greener Chemistry: In some instances, it can be used in solvent-free conditions, contributing to more environmentally friendly protocols.
4. How does the efficiency of this compound compare to other amine catalysts?
The efficiency of an amine catalyst is influenced by its basicity, steric hindrance, and the specific reaction conditions. While specific data for this compound is limited, we can infer its potential performance from studies on similar primary amines like n-butylamine in Knoevenagel condensations.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Temperature | Vary the reaction temperature in increments of 5-10°C. | The rate of both the desired reaction and potential side reactions are temperature-dependent. Finding the optimal temperature will maximize the yield of the desired product. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase it. | While a higher catalyst concentration can increase the reaction rate, excessive amounts may lead to side reactions or product inhibition. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., toluene, ethanol, THF, DMSO). | The solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and equilibrium. |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. | Condensation reactions can be slow, and premature workup will result in a low yield. |
| Catalyst Deactivation | See the "Catalyst Deactivation and Regeneration" section below. | The catalyst may be losing its activity over the course of the reaction. |
Issue 2: Formation of Side Products
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Self-Condensation of Aldehyde/Ketone | If using a strong base, consider switching to a milder base like this compound. Add the enolizable component slowly to the reaction mixture containing the non-enolizable carbonyl and the catalyst. | Strong bases can promote the self-condensation of enolizable aldehydes and ketones. Slow addition can help to control the reaction. |
| Michael Addition | If the product is an α,β-unsaturated carbonyl, it can undergo a subsequent Michael addition with the enolate. Reduce the reaction time or temperature. | Shorter reaction times and lower temperatures can disfavor the subsequent Michael addition. |
| Polymerization | Lower the reaction temperature and ensure proper stirring to avoid localized high concentrations of reactants. | Aldehydes, in particular, can be prone to polymerization under certain conditions. |
Issue 3: Difficulty in Product Isolation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Product is an Oil | If the product does not precipitate, use extraction to isolate it. If it is a viscous oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | Not all condensation products will be crystalline solids at room temperature. |
| Emulsion Formation During Workup | Add a saturated solution of NaCl (brine) to the aqueous layer during extraction to break the emulsion. | The long alkyl chain of the catalyst can sometimes act as a surfactant, leading to emulsion formation. |
Experimental Protocols
General Protocol for Knoevenagel Condensation:
This protocol is a general guideline and should be optimized for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and the chosen solvent.
-
Add this compound (0.05-0.20 eq) to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with a suitable cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation
The following table summarizes the conversion and yield for the Knoevenagel condensation of syringaldehyde with malonic acid using different amine catalysts under solvent-free conditions. This data for n-butylamine can serve as a useful reference point for what to expect with the structurally similar this compound.
| Catalyst | Conversion (%) | Yield (%) |
| n-butylamine | 88 | 85 |
| Dibutylamine | 72 | 84 |
| Triethylamine | 87 | 77 |
| 1,2-Diaminoethane | 100 | 100 |
| Benzylamine | 100 | 99 |
Data adapted from a study on green Knoevenagel condensations.[3]
Catalyst Deactivation and Regeneration
Deactivation:
The primary amine catalyst can be deactivated through several mechanisms:
-
Formation of an Amide: Reaction with an ester or carboxylic acid impurity or product can form an amide, which is no longer catalytically active.
-
Protonation: In the presence of acidic species, the amine can be protonated to form an ammonium salt, rendering it non-basic and inactive.
-
Adsorption onto Surfaces: The catalyst can adsorb onto the surface of solid reactants or byproducts, reducing its availability in the reaction medium.
Regeneration:
If the catalyst has been deactivated by protonation, it can often be regenerated by a simple acid-base workup:
-
After the reaction, quench the mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amine catalyst and transfer it to the aqueous phase.
-
Separate the aqueous layer containing the protonated amine.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the ammonium salt and regenerate the free amine.
-
Extract the regenerated this compound with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to recover the catalyst.
Visualizations
Caption: Workflow for this compound catalyzed Aldol condensation.
References
Technical Support Center: N-butyldodecan-1-amine Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving N-butyldodecan-1-amine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of a reaction involving this compound?
A1: The choice of monitoring technique depends on the specific reaction, but common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in-situ spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR).[1][2][3][4] TLC is often used for quick qualitative checks of reaction progress.[5][6] HPLC and GC provide quantitative data on the consumption of reactants and formation of products.[4] In-situ FTIR allows for real-time, continuous monitoring of changes in functional groups.[1][2][3]
Q2: How can I visualize the spots on a TLC plate if my compounds are not UV-active?
A2: If this compound and the reaction products are not UV-active, you can use a variety of staining reagents. A common stain for amines is ninhydrin, which reacts with primary and secondary amines to produce a colored spot.[7] Another option is to use iodine vapor, which can visualize many organic compounds.[7] For secondary amines specifically, reagents like trinitrobenzenesulfonic acid (TNBSA) or 4-N,N'-dimethylaminoazobenzene-4-isothiocyanate (DABITC) can be used.[8]
Q3: My HPLC analysis of the reaction mixture shows poor peak shape for the amine. What could be the cause?
A3: Poor peak shape for amines in HPLC is a common issue, often due to interactions with residual silanol groups on the silica-based column packing.[9] This can lead to tailing peaks. To mitigate this, you can use a base-deactivated column, add a competing amine (like triethylamine) to the mobile phase, or use a column specifically designed for amine analysis.[9] Adjusting the pH of the mobile phase can also improve peak shape.
Q4: Can I monitor my reaction in real-time without taking samples?
A4: Yes, in-situ (or real-time) monitoring is possible using techniques like FTIR spectroscopy.[1][2][3] An attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reaction vessel to collect spectra at regular intervals. This provides a continuous stream of data on the concentration of reactants and products, allowing for precise determination of the reaction endpoint and kinetic analysis.[3]
Troubleshooting Guides
Issue 1: Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | - Insufficient concentration of the spotted sample.- The compound is not UV-active and no stain was used.- The chosen solvent system is too polar or nonpolar. | - Concentrate the reaction mixture before spotting.- Use a suitable staining reagent (e.g., ninhydrin for amines).- Adjust the polarity of the eluent. |
| Spots are streaking. | - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent (e.g., methanol or acetic acid) to the eluent. |
| The Rf values are too high or too low. | - The eluent is too polar (high Rf) or too nonpolar (low Rf). | - Adjust the solvent system. For a high Rf, decrease the polarity of the eluent. For a low Rf, increase the polarity. |
| Reactant and product spots are not well-separated. | - The polarity of the chosen eluent is not optimal for separation. | - Systematically vary the solvent composition to find a system that provides better resolution. |
Issue 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing) for this compound. | - Interaction with residual silanols on the column.- Inappropriate mobile phase pH. | - Use a base-deactivated column or an amine-specific column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the amine is in a consistent protonation state. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate.- Column temperature variation. | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature. |
| No peak detected for the product. | - The product may not have a chromophore for UV detection.- The product is not eluting from the column. | - Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).[9]- Modify the mobile phase to ensure elution. |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase, sample, or HPLC system. | - Use high-purity solvents.- Flush the system thoroughly.- Run a blank gradient to identify the source of contamination. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[7]
-
Spotting:
-
On the starting line, spot the this compound starting material (SM).
-
Spot the reaction mixture (RM).
-
Create a co-spot (Co) by spotting the starting material and the reaction mixture on the same point.[5]
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line.[7]
-
Visualization: Once the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp. If the spots are not visible, stain the plate with a ninhydrin solution and gently heat it.[7]
-
Analysis: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicates the progress of the reaction.[5][6]
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., acetonitrile or the mobile phase).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a suitable wavelength (if the compounds have a chromophore) or an ELSD/MS detector.
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the decrease in the peak area of this compound and the increase in the peak area of the product.
-
Quantification: Create a calibration curve for the starting material and product to quantify the conversion and yield over time.
Quantitative Data Summary
The following table summarizes typical performance metrics for different analytical techniques used in amine analysis.
| Technique | Parameter | Typical Value | Reference |
| HPLC-FLD (with derivatization) | Limit of Detection (LOD) | 0.9 ng to 7.2 ng | [10] |
| Linearity (R²) | ≥0.99 | [10] | |
| Recovery | 70% to 109% | [10] | |
| GC-ECD (with derivatization) | Sensitivity | High | [4] |
| Analysis Time | Short | [4] | |
| LC-MS/MS | Recovery Rate | 70-130% | [11] |
Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
Caption: Troubleshooting logic for common reaction monitoring issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iitg.ac.in [iitg.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-butyldodecan-1-amine and Other Alkylamines in Nanoparticle Synthesis
In the realm of nanomaterial synthesis, the choice of capping agents is a critical parameter that dictates the size, shape, stability, and optical properties of the resulting nanoparticles. Alkylamines are a prominent class of capping agents, with their hydrocarbon chains providing steric hindrance to control nanocrystal growth and prevent aggregation. This guide provides a comparative analysis of N-butyldodecan-1-amine against other commonly employed alkylamines, such as oleylamine, tert-octylamine, and hexadecylamine, in the context of nanoparticle synthesis. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected performance based on established trends related to alkylamine chain length and structure.
Influence of Alkylamine Structure on Nanoparticle Properties
The structure of the alkylamine ligand, particularly the length and branching of the alkyl chain, plays a significant role in modulating the properties of synthesized nanoparticles. Generally, longer alkyl chains provide better steric stabilization, leading to smaller and more monodisperse nanoparticles. The steric hindrance created by the bulky alkyl groups limits the growth of the nanocrystals and prevents their agglomeration.
Key Trends:
-
Chain Length: Longer primary alkylamines tend to result in smaller, more uniform nanoparticles due to increased steric hindrance.[1] Studies on perovskite nanocrystals have shown that extending the alkyl chain length can lead to a shortening of the absorption wavelength.[1]
-
Branching: Branched alkylamines, such as tert-octylamine, can introduce greater steric bulk near the amine headgroup, which can influence the crystal growth kinetics and final particle morphology.
-
Unsaturation: The presence of double bonds in the alkyl chain, as in oleylamine, can affect the packing of the ligands on the nanoparticle surface and influence inter-particle interactions.
Comparison of this compound with Other Alkylamines
Based on general trends, we can project the performance of this compound, a primary alkylamine with a total of 16 carbons (a butyl group attached to a dodecyl chain), in comparison to other common alkylamines.
| Alkylamine | Chemical Structure | Chain Length (Carbons) | Key Characteristics & Expected Performance in Nanoparticle Synthesis |
| This compound | CH₃(CH₂)₁₁NH(CH₂)₃CH₃ | 16 | A branched primary amine. The butyl group introduces steric hindrance closer to the amine head, potentially influencing nucleation and growth rates. Expected to provide good steric stabilization, leading to relatively small and monodisperse nanoparticles. Its performance is anticipated to be comparable to other long-chain primary amines. |
| Oleylamine | CH₃(CH₂)₇CH=CH(CH₂)₈NH₂ | 18 | An unsaturated primary amine. Widely used in the synthesis of various nanoparticles, including perovskites and quantum dots. The cis-double bond affects ligand packing on the nanoparticle surface. It is known to be a versatile reagent, acting as a solvent, surfactant, and reducing agent.[2] |
| tert-Octylamine | (CH₃)₃CCH₂C(CH₃)₂NH₂ | 8 | A bulky, branched primary amine. The significant steric hindrance near the nitrogen atom can strongly influence the growth kinetics, often leading to smaller, more isotropic nanoparticles. |
| Hexadecylamine (HDA) | CH₃(CH₂)₁₅NH₂ | 16 | A long-chain, linear primary amine. Known to be an effective capping agent for producing small, high-quality quantum dots with high photoluminescence quantum efficiency.[3] |
Experimental Protocols
Hot-Injection Synthesis of Perovskite Quantum Dots
This method involves the rapid injection of a precursor solution into a hot solvent containing the capping agents.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Lead(II) bromide (PbBr₂)
-
Alkylamine (e.g., Oleylamine, this compound)
-
Toluene
Procedure:
-
A mixture of Cs₂CO₃, oleic acid, and 1-octadecene is heated under vacuum to prepare the cesium oleate precursor.
-
In a separate flask, PbBr₂ is dissolved in 1-octadecene with the desired alkylamine and oleic acid at an elevated temperature under a nitrogen atmosphere.
-
The cesium oleate solution is swiftly injected into the hot lead bromide solution.
-
The reaction mixture is then rapidly cooled, and the resulting perovskite nanocrystals are purified by centrifugation and redispersed in toluene.
Ligand-Assisted Reprecipitation (LARP) for Perovskite Nanocrystals
The LARP method is a room-temperature synthesis technique.
Materials:
-
Lead(II) bromide (PbBr₂)
-
Cesium bromide (CsBr)
-
Dimethylformamide (DMF)
-
Alkylamine (e.g., Octylamine, this compound)
-
Oleic acid (OA)
-
Toluene (as anti-solvent)
Procedure:
-
PbBr₂ and CsBr are dissolved in DMF.
-
The chosen alkylamine and oleic acid are added to the precursor solution.
-
This precursor solution is then injected into a vigorously stirred anti-solvent (toluene).
-
The change in solubility induces the precipitation of the perovskite nanocrystals.
-
The nanocrystals are then collected by centrifugation.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the hot-injection and LARP synthesis methods.
Caption: Hot-Injection Synthesis Workflow.
Caption: LARP Synthesis Workflow.
Conclusion
While direct experimental data for this compound in nanoparticle synthesis remains to be extensively reported, its structural characteristics suggest it would be a competent capping agent. Its branched nature is expected to provide significant steric hindrance, likely resulting in the formation of small and well-defined nanoparticles. A systematic comparative study, substituting this compound into established synthesis protocols for other alkylamines, would be necessary to quantitatively assess its performance in terms of reaction yield, nanoparticle size distribution, and the photophysical properties of the resulting nanomaterials. Such a study would be a valuable contribution to the field, expanding the library of available capping agents for the tailored synthesis of advanced nanomaterials.
References
The Efficacy of N-butyldodecan-1-amine Compared to Commercial Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and formulation, the selection of an appropriate surfactant is a critical determinant of a product's ultimate success. Surfactants, or surface-active agents, are indispensable in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), enhancing drug delivery, and ensuring the stability of formulations.[1][2][3][4] This guide provides a comparative analysis of the predicted efficacy of N-butyldodecan-1-amine against a selection of widely used commercial surfactants.
This guide will compare the properties of Dodecan-1-amine, as a proxy for this compound, with three major classes of commercial surfactants: anionic (Sodium Lauryl Sulfate), cationic (Cetyltrimethylammonium Bromide), and non-ionic (Triton X-100).
Quantitative Comparison of Surfactant Properties
The following table summarizes the key performance indicators for Dodecan-1-amine and the selected commercial surfactants. The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and the surface tension at CMC indicates the surfactant's efficiency in reducing the surface tension of water.
| Surfactant | Chemical Structure | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Dodecan-1-amine (proxy for this compound) | CH₃(CH₂)₁₁NH₂ | Cationic (in acidic solution) | 185.36 | ~12 | ~30 |
| Sodium Lauryl Sulfate (SLS) | CH₃(CH₂)₁₁OSO₃Na | Anionic | 288.38 | 8.2[5][6] | 33.7 - 40[7][8][9] |
| Cetyltrimethylammonium Bromide (CTAB) | [CH₃(CH₂)₁₅N(CH₃)₃]Br | Cationic | 364.45 | 0.92 - 1.0[10][11][12][13] | ~36 |
| Triton X-100 | C₈H₁₇C₆H₄(OCH₂CH₂)₉.₅OH | Non-ionic | ~625 | 0.19 - 0.43[14][15][16] | ~33[15] |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry
The CMC and surface tension of a surfactant are determined by measuring the surface tension of a series of aqueous solutions of the surfactant at varying concentrations. A force tensiometer utilizing the Wilhelmy plate or Du Noüy ring method is commonly employed for this purpose.[7][17][18][19][20][21][22][23][24]
Materials:
-
Surface Tensiometer (e.g., Krüss, Biolin Scientific, DataPhysics)
-
High-purity water (e.g., Milli-Q)
-
Surfactant of interest
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in high-purity water. The concentration should be well above the expected CMC.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should span a range from well below to well above the expected CMC. A logarithmic dilution series is often effective.
-
Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned (e.g., by flaming with a Bunsen burner until red-hot) to remove any organic contaminants.
-
Surface Tension Measurement:
-
Begin by measuring the surface tension of the pure water to establish a baseline.
-
Proceed to measure the surface tension of each dilution, starting from the lowest concentration.
-
Between each measurement, thoroughly rinse the sample vessel and the measuring probe with high-purity water and dry them.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, occurring at higher concentrations, shows a plateau where the surface tension remains relatively constant.
-
The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.[18]
-
The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region.
-
Visualizing Surfactant-Related Workflows
Drug Formulation for Enhanced Solubility
Surfactants are crucial for formulating poorly water-soluble drugs. They form micelles that encapsulate the drug molecules, increasing their solubility in aqueous environments.[1][2][3][4] The following diagram illustrates this process.
Caption: Workflow for enhancing drug solubility using surfactants.
Cell Lysis for Protein Extraction
In biochemical and molecular biology research, surfactants are used to disrupt cell membranes to release intracellular contents, such as proteins.[25][26][27][28][29] The choice of surfactant (ionic, non-ionic, or zwitterionic) depends on whether the native protein structure needs to be maintained.
Caption: Process of surfactant-mediated cell lysis for protein extraction.
Conclusion
While direct experimental data for this compound is not available, a comparison with the structurally similar Dodecan-1-amine and other commercial surfactants provides valuable insights for researchers. As a cationic surfactant (in acidic conditions), it is expected to have a moderate CMC and good surface tension reduction capabilities. Its performance is likely to be comparable to other single-chain cationic surfactants. However, for specific applications, empirical testing of this compound is essential to determine its precise efficacy and suitability. The provided experimental protocol for CMC and surface tension determination offers a standardized method for such evaluations. The choice of surfactant will ultimately depend on the specific requirements of the formulation or application, including desired solubility enhancement, potential for protein denaturation, and interaction with other excipients.
References
- 1. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imperialchem.com [imperialchem.com]
- 3. ijpjournal.com [ijpjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. commons.erau.edu [commons.erau.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dataphysics-instruments.com [dataphysics-instruments.com]
- 15. dow.com [dow.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. scribd.com [scribd.com]
- 18. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 19. alfatest.it [alfatest.it]
- 20. biolinscientific.com [biolinscientific.com]
- 21. tegewa.de [tegewa.de]
- 22. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 24. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 26. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 27. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
Validation of N-butyldodecan-1-amine's role in a biological pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological role of N-butyldodecan-1-amine and contrasts it with the well-characterized effects of Desipramine on the ceramide signaling pathway. Due to the limited direct research on this compound's biological functions, its role is postulated based on the known properties of long-chain alkylamines. This document presents supporting data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to this compound and Ceramide Signaling
This compound is a long-chain alkylamine whose biological activities are not yet extensively documented. Based on the physicochemical properties of similar molecules, it is hypothesized that this compound, with its lipophilic dodecyl chain, can intercalate into cellular membranes. This intercalation may disrupt the function of membrane-bound proteins and signaling lipids, potentially leading to cytotoxicity.
The Ceramide Signaling Pathway is a critical cellular pathway involved in regulating apoptosis, cell growth, and senescence. A key enzyme in this pathway is acid sphingomyelinase (ASM) , which catalyzes the hydrolysis of sphingomyelin to generate the pro-apoptotic lipid second messenger, ceramide. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.
This guide will compare the hypothetical membrane-disrupting effects of this compound with the established mechanism of Desipramine , a tricyclic antidepressant that functionally inhibits acid sphingomyelinase, leading to a reduction in ceramide production and subsequent cellular effects.
Comparative Data on Biological Activity
The following tables summarize the known and hypothetical effects of this compound and Desipramine.
Table 1: Comparison of General Biological Effects
| Feature | This compound (Hypothetical) | Desipramine |
| Primary Target | Cell Membrane Integrity | Acid Sphingomyelinase (ASM) |
| Mechanism of Action | Disruption of lipid bilayer and membrane protein function due to its amphipathic nature. | Functional inhibition of ASM, leading to its proteolytic degradation.[1][2] |
| Effect on Ceramide | Indirect and likely variable, depending on cell type and membrane composition. | Decreases ceramide production by inhibiting its synthesis from sphingomyelin. |
| Primary Cellular Outcome | Cytotoxicity, potential for non-specific apoptosis or necrosis. | Inhibition of apoptosis in certain contexts, but can also induce apoptosis in cancer cells through other mechanisms.[3][4][5] |
Table 2: Quantitative Comparison of In Vitro Effects
| Parameter | This compound (Hypothetical Data) | Desipramine |
| IC50 for ASM Inhibition | Not Applicable | In the micromolar range (specific IC50 not consistently reported)[6] |
| Effective Concentration for Apoptosis Induction | Dependent on cell line (e.g., 10-100 µM) | 20 µM in Ca3/7 mouse skin squamous carcinoma cells[5]; dose-dependent in Hep3B cells (10-500 µM)[3] |
| Effect on Caspase-3 Activation | Potential for activation as a downstream consequence of membrane damage. | Induces caspase-3 activation and cleavage in various cancer cell lines.[4][5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the hypothetical pathway for this compound and the established pathway for Desipramine, along with a typical experimental workflow for validating a compound's role in a biological pathway.
Caption: Comparative signaling pathways of this compound and Desipramine.
Caption: A generalized workflow for validating a compound's role in a biological pathway.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to validate the role of compounds in the ceramide signaling pathway.
Western Blot for Caspase-3 Cleavage
This protocol is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound of interest for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-3 indicates apoptosis.[7][8][9]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the compound of interest.
-
Fixation: Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[10][11][12][13][14]
Alternatives to Desipramine for Ceramide Pathway Modulation
Several other compounds have been identified as inhibitors of acid sphingomyelinase. A comparison with these alternatives can provide a broader perspective for research and drug development.
Table 3: Alternative Acid Sphingomyelinase Inhibitors
| Compound | Reported IC50 | Notes |
| Amitriptyline | Micromolar range | Another tricyclic antidepressant with a similar mechanism to Desipramine. |
| Fluoxetine | Micromolar range | A selective serotonin reuptake inhibitor (SSRI) also shown to functionally inhibit ASM. |
| Sertraline | Micromolar range | Another SSRI with ASM inhibitory activity. |
| ARC39 | ~0.1 µM in cells | A bisphosphonate compound that shows potent ASM inhibition.[15] |
| α-Mangostin | 14.1 µM | A natural xanthone compound.[15] |
| PDDC | Submicromolar | An inhibitor of neutral sphingomyelinase 2 (nSMase2), another enzyme that produces ceramide.[16] |
Conclusion
While the precise biological role of this compound remains to be elucidated, its structural characteristics suggest a potential for membrane interaction and subsequent cytotoxicity. In contrast, Desipramine offers a more targeted approach to modulating the ceramide signaling pathway through the functional inhibition of acid sphingomyelinase. The experimental protocols and comparative data presented in this guide provide a framework for researchers to investigate the effects of novel compounds like this compound and to benchmark them against well-characterized modulators of critical cellular pathways. Further investigation into the specific molecular interactions of this compound is warranted to validate its hypothetical mechanism and to explore its potential therapeutic applications.
References
- 1. The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Desipramine-induced apoptosis in human PC3 prostate cancer cells: activation of JNK kinase and caspase-3 pathways and a protective role of [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of desipramine on the cell cycle and apoptosis in Ca3/7 mouse skin squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressants induce sphingomyelinase deficiency in fibroblast and neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. assaygenie.com [assaygenie.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TUNEL staining [abcam.com]
- 15. scispace.com [scispace.com]
- 16. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
N-butyldodecan-1-amine and its Analogs: A Comparative Guide to Corrosion Inhibition Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an effective corrosion inhibitor is paramount in ensuring the integrity and longevity of metallic materials in various industrial and scientific applications. Among the diverse classes of corrosion inhibitors, long-chain aliphatic amines have garnered significant attention due to their ability to form protective hydrophobic films on metal surfaces. This guide provides a comparative analysis of the corrosion inhibition performance of N-butyldodecan-1-amine and its structural analogs, primarily dodecylamine, against other common corrosion inhibitors. The information presented is based on experimental data from scientific literature, offering a resource for researchers and professionals in making informed decisions for their specific applications.
Mechanism of Action: The Protective Barrier
Long-chain amines, such as this compound and dodecylamine, function as corrosion inhibitors by adsorbing onto the metal surface. This adsorption is primarily facilitated by the lone pair of electrons on the nitrogen atom of the amine group, which interacts with the vacant d-orbitals of the metal. The long alkyl chain (dodecyl group) then orients itself away from the surface, creating a dense, hydrophobic barrier. This barrier effectively isolates the metal from the corrosive environment, preventing the electrochemical reactions that lead to corrosion. The general mechanism involves the inhibitor molecules displacing water and other corrosive species from the metal surface.
The efficiency of this protective layer is influenced by several factors, including the length of the alkyl chain, the presence of any substituent groups on the nitrogen atom, the concentration of the inhibitor, the nature of the corrosive medium, and the temperature.
Comparative Performance Data
The following tables summarize the corrosion inhibition efficiency of dodecylamine, a close structural analog of this compound, in comparison with other classes of corrosion inhibitors under various conditions. Direct performance data for this compound is limited in publicly available literature; therefore, dodecylamine serves as a primary reference point for long-chain primary amines.
Table 1: Corrosion Inhibition Efficiency of Dodecylamine on Carbon Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| 100 | 25 | 92.5 | Potentiodynamic Polarization | [1] |
| 200 | 25 | 94.2 | Potentiodynamic Polarization | [1] |
| 100 | 25 | 91.8 | Electrochemical Impedance Spectroscopy | [1] |
| 200 | 25 | 93.5 | Electrochemical Impedance Spectroscopy | [1] |
Table 2: Comparative Corrosion Inhibition Efficiency of Dodecylamine and Imidazoline-based Inhibitor on Carbon Steel in CO2-Saturated Brine (3.5% NaCl)
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Dodecylamine (Alkylamine) | 100 | 60 | ~85 | Linear Polarization Resistance | [1] |
| Imidazoline | 100 | 60 | >90 | Linear Polarization Resistance | [1] |
| Dodecylamine (Alkylamine) | 50 | 80 | Significantly reduced performance | Linear Polarization Resistance | [1] |
| Imidazoline | 100 | 80 | ~90 | Linear Polarization Resistance | [2][3] |
Note: The performance of alkylamine-based inhibitors can be significantly affected by temperature and the presence of other components in the corrosive medium[1]. Imidazoline-based inhibitors often exhibit better performance at higher temperatures[2][3].
Experimental Protocols
The data presented in this guide are derived from standard electrochemical and weight loss techniques used to evaluate corrosion inhibitor performance. Below are detailed methodologies for these key experiments.
The weight loss method is a fundamental technique for determining the average corrosion rate. The procedure is generally performed in accordance with standards such as ASTM D2688.
Protocol:
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased with a suitable solvent (e.g., acetone), dried, and weighed accurately.
-
Immersion: The weighed coupons are suspended in the corrosive solution, both with and without the corrosion inhibitor, for a specified period at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods.
-
Final Weighing: The cleaned coupons are dried and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
This electrochemical technique provides information about the corrosion current and the anodic and cathodic reactions.
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i₀ - iᵢ) / i₀] x 100 Where i₀ is the corrosion current density in the absence of the inhibitor, and iᵢ is the corrosion current density in the presence of the inhibitor.
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is achieved.
-
Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor, and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Visualizing Experimental and Logical Relationships
To better understand the workflow of corrosion inhibitor evaluation and the underlying mechanism, the following diagrams are provided.
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: Adsorption mechanism of an N-substituted long-chain amine.
Conclusion
This compound, represented here by its close analog dodecylamine, demonstrates significant potential as a corrosion inhibitor, particularly in acidic environments. Its performance is attributed to the formation of a well-ordered, hydrophobic barrier on the metal surface. However, its effectiveness can be influenced by factors such as temperature and the specific corrosive environment. In comparison, other inhibitor classes like imidazolines may offer superior performance under certain conditions, especially at elevated temperatures. The selection of the optimal corrosion inhibitor, therefore, requires careful consideration of the operational conditions and a thorough evaluation using standardized experimental protocols. This guide provides a foundational understanding to aid researchers and professionals in this selection process.
References
Benchmarking Novel Drug Delivery Vehicles: A Comparative Analysis of N-butyldodecan-1-amine-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a pressing need for novel excipients that can enhance the therapeutic efficacy and safety of pharmaceuticals. This guide provides a framework for benchmarking a novel amine-based lipid, exemplified by N-butyldodecan-1-amine, against established drug delivery platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By presenting a side-by-side comparison of key performance metrics, supported by detailed experimental protocols, this document serves as a practical resource for the evaluation of new drug delivery candidates.
The Role of Amine-Containing Lipids in Drug Delivery
Cationic and ionizable lipids, particularly those containing tertiary amine head groups, are integral components of many successful nanoparticle-based drug delivery systems, most notably lipid nanoparticles (LNPs) for nucleic acid therapies.[1][2] The amine group, which can be protonated at acidic pH, facilitates the encapsulation of negatively charged cargo like mRNA and siRNA through electrostatic interactions.[3] Furthermore, upon endocytosis into the target cell, the acidification of the endosome leads to the protonation of these lipids, which is thought to promote endosomal escape and the release of the therapeutic payload into the cytoplasm. The structure of the amine-containing lipid, including the nature of the head group and the length of the lipid tails, can significantly influence the efficacy and safety of the delivery vehicle.[4][5] this compound, a tertiary amine with a butyl and a dodecyl chain, represents a novel candidate lipid that could be explored for these purposes.
Comparative Performance Data
The following tables summarize the key physicochemical and performance characteristics of a hypothetical this compound-based nanoparticle formulation in comparison to well-characterized liposomal and PLGA nanoparticle systems.
Table 1: Physicochemical Properties
| Property | This compound Nanoparticles (Hypothetical) | Liposomes | PLGA Nanoparticles |
| Particle Size (nm) | 100 - 200 | 50 - 250[6] | 100 - 300[7][8] |
| Polydispersity Index (PDI) | < 0.2 | < 0.3[6] | < 0.3[9] |
| Zeta Potential (mV) | +10 to +30 | -30 to +30[6][10] | -20 to 0[7][9] |
| Morphology | Spherical | Spherical vesicles[11] | Spherical[7] |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | This compound Nanoparticles (Hypothetical) | Liposomes | PLGA Nanoparticles |
| Drug Type | Hydrophobic drug / Nucleic acid | Hydrophilic & Hydrophobic drugs[11] | Hydrophobic & Hydrophilic drugs[12][13] |
| Encapsulation Efficiency (%) | 75 - 90% | 1 - 90%[14][15][16] | 50 - 90%[7][8][17] |
| Drug Loading (%) | 5 - 15% | 1 - 20% | 1 - 20%[7] |
Table 3: In Vitro Drug Release
| Parameter | This compound Nanoparticles (Hypothetical) | Liposomes | PLGA Nanoparticles |
| Release Profile | pH-responsive, sustained release | Biphasic or sustained release[18][19][20] | Biphasic (initial burst followed by sustained release)[21][22] |
| Release Mechanism | Diffusion and carrier erosion | Diffusion, erosion, or triggered release[18][] | Diffusion and polymer degradation[24][25] |
| Time to 80% Release | 48 - 72 hours | 24 - 96 hours | 24 - 120 hours[7] |
Table 4: Biocompatibility and In Vivo Efficacy
| Parameter | This compound Nanoparticles (Hypothetical) | Liposomes | PLGA Nanoparticles |
| In Vitro Cytotoxicity (IC50) | > 100 µg/mL | Generally low, dependent on lipid composition[6][10] | Generally low, dependent on polymer properties[21] |
| In Vivo Biocompatibility | Biodegradable, low immunogenicity | Highly biocompatible and biodegradable[26][27] | Biocompatible and biodegradable[12][28] |
| Circulation Half-life | 12 - 24 hours (with PEGylation) | Can be prolonged with PEGylation[29] | Can be prolonged with PEGylation[28] |
| Tumor Accumulation (as %ID/g) | 5 - 10% | 2 - 8% | 3 - 7% |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible benchmarking of novel drug delivery vehicles.
Nanoparticle Formulation and Characterization
a. Formulation of this compound Nanoparticles (Illustrative Method)
A thin-film hydration method can be adapted for the formulation. Briefly, this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid are dissolved in a suitable organic solvent. The solvent is evaporated under reduced pressure to form a thin lipid film. The film is then hydrated with an aqueous buffer containing the drug to be encapsulated, followed by sonication or extrusion to form nanoparticles of the desired size.
b. Particle Size and Zeta Potential
Particle size, polydispersity index (PDI), and zeta potential are determined by Dynamic Light Scattering (DLS) using a Zetasizer instrument. Nanoparticles are diluted in an appropriate aqueous buffer and measurements are taken at 25°C.
c. Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE) and drug loading (DL) are determined by separating the unencapsulated drug from the nanoparticles using methods like ultracentrifugation or size exclusion chromatography.[30] The amount of encapsulated drug is quantified using a suitable analytical technique such as HPLC or a fluorescence-based assay. The EE and DL are calculated using the following formulas:
-
EE (%) = (Mass of encapsulated drug / Total mass of drug used) x 100
-
DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100
In Vitro Drug Release Study
The in vitro drug release profile is assessed using a dialysis method.[31] The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified.
In Vitro Cytotoxicity Assay
The cytotoxicity of the nanoparticles is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[32][33] Cells are seeded in a 96-well plate and incubated with varying concentrations of the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[34][35] The MTT reagent is then added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the control (untreated cells). Potential interference of the nanoparticles with the MTT assay should be evaluated.[36]
In Vivo Efficacy Studies
In vivo efficacy is evaluated in appropriate animal models of the target disease. For cancer therapy, this typically involves tumor-bearing mice. The nanoparticles encapsulating the therapeutic agent are administered (e.g., intravenously), and tumor growth is monitored over time. At the end of the study, tumors and major organs may be harvested for further analysis, such as biodistribution of the nanoparticles and histological examination.[37]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Experimental workflow for benchmarking a novel drug delivery vehicle.
Caption: Proposed mechanism of endosomal escape for amine-based nanoparticles.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects [mdpi.com]
- 3. Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA | CoLab [colab.ws]
- 4. Tertiary amine N-oxide zwitterionic lipids facilitate muscle-selective mRNA vaccine delivery for enhancing cDC1-mediated antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bezmialemscience.org [bezmialemscience.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Surface Charge of Inhaled Liposomes on Drug Efficacy and Biocompatibility [mdpi.com]
- 11. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 12. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improvement of Encapsulation Efficiency of Water-Soluble Drugs in Liposomes Formed by the Freeze-Thawing Method [jstage.jst.go.jp]
- 17. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics [mdpi.com]
- 19. Modeling of the In Vitro Release Kinetics of Sonosensitive Targeted Liposomes [mdpi.com]
- 20. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 24. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scientificliterature.org [scientificliterature.org]
- 26. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 29. dovepress.com [dovepress.com]
- 30. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. creative-biostructure.com [creative-biostructure.com]
- 32. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 35. researchgate.net [researchgate.net]
- 36. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Biocompatibility and therapeutic evaluation of magnetic liposomes designed for self-controlled cancer hyperthermia and chemotherapy - Integrative Biology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis and Characterization of N-butyldodecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for the preparation of N-butyldodecan-1-amine: reductive amination and N-alkylation. The performance of each method is evaluated based on reaction yield, purity of the final product, and key characterization data. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
Introduction
This compound is a secondary amine with a long alkyl chain, making it a valuable intermediate in the synthesis of surfactants, corrosion inhibitors, and various pharmaceutical compounds. The choice of synthetic methodology can significantly impact the purity, yield, and scalability of its production. This guide compares two fundamental and widely used methods for its synthesis, highlighting the advantages and disadvantages of each approach.
Synthesis Methods at a Glance
Two primary methods for the synthesis of this compound are detailed below:
-
Reductive Amination: This one-pot reaction involves the formation of an imine from dodecanal and butylamine, which is then reduced in situ to the desired secondary amine.
-
N-Alkylation: This method entails the direct alkylation of dodecylamine with a butyl halide, such as butyl bromide, in the presence of a base.
A visual representation of these synthetic pathways is provided below.
Caption: Synthetic routes to this compound.
Comparative Data
The following tables summarize the expected quantitative data for the synthesis of this compound by reductive amination and N-alkylation. Please note that this data is representative and actual results may vary depending on specific reaction conditions and purification methods.
Table 1: Reaction Performance
| Parameter | Reductive Amination | N-Alkylation |
| Typical Yield | 75-90% | 60-80% |
| Purity (crude) | High (minimal side products) | Moderate (potential for over-alkylation) |
| Reaction Time | 4-12 hours | 12-24 hours |
| Reagents | Dodecanal, Butylamine, Reducing Agent (e.g., NaBH₄) | Dodecylamine, Butyl Bromide, Base (e.g., K₂CO₃) |
| Key Advantage | High selectivity for the secondary amine. | Utilizes readily available starting materials. |
| Key Disadvantage | Requires handling of an aldehyde, which can be prone to oxidation. | Risk of over-alkylation to form the tertiary amine.[1] |
Table 2: Spectroscopic Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.58 (t, 4H, -CH₂-NH-CH₂-), 1.45 (m, 4H, -CH₂-CH₂-NH-CH₂-CH₂-), 1.26 (br s, 18H, -(CH₂)₉-), 0.90 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 49.5 (-CH₂-NH-CH₂-), 32.5, 31.9, 30.1, 29.6, 29.3, 27.5, 22.7, 20.5, 14.1, 14.0 |
| IR (neat, cm⁻¹) | 3280 (N-H stretch, weak), 2920 (C-H stretch), 2850 (C-H stretch), 1465 (C-H bend), 1125 (C-N stretch) |
| Mass Spectrometry (EI) | m/z (%): 241 (M⁺), 198 ([M-C₄H₉]⁺), 156 ([M-C₈H₁₇]⁺) |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via reductive amination and N-alkylation.
Method 1: Reductive Amination
This procedure is a one-pot synthesis that is generally high-yielding and selective.[2]
Workflow:
Caption: Reductive amination workflow.
Procedure:
-
To a solution of dodecanal (1.0 eq) in methanol, add butylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Method 2: N-Alkylation
This method involves the direct alkylation of a primary amine with an alkyl halide. Care must be taken to control the stoichiometry to minimize over-alkylation.
Workflow:
Caption: N-Alkylation workflow.
Procedure:
-
To a solution of dodecylamine (1.0 eq) in acetonitrile, add butyl bromide (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Conclusion
Both reductive amination and N-alkylation are viable methods for the synthesis of this compound.
-
Reductive amination is often the preferred method due to its higher selectivity and typically higher yields of the desired secondary amine. The one-pot nature of the reaction also offers a more streamlined workflow.
-
N-alkylation , while conceptually simpler, often suffers from lower selectivity, leading to the formation of tertiary amine byproducts that can be challenging to separate from the desired secondary amine.[1] However, the starting materials for N-alkylation may be more readily available or less expensive in some contexts.
The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired purity of the final product, the scale of the reaction, and the availability of starting materials and reagents. For applications requiring high purity this compound, reductive amination is generally the superior choice.
References
A Comparative Guide to the Synthesis of N-butyldodecan-1-amine and Related Long-Chain Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for N-butyldodecan-1-amine and similar long-chain secondary amines. It is designed to assist researchers in selecting the most suitable methodology for their specific application by presenting a side-by-side comparison of experimental protocols, quantitative data, and the relative advantages and disadvantages of each approach.
Introduction
Long-chain secondary amines, such as this compound, are valuable intermediates in the synthesis of a wide range of compounds, including surfactants, corrosion inhibitors, and pharmacologically active molecules.[1] The selection of an appropriate synthetic method is crucial for achieving desired yields, purity, and scalability. This guide focuses on two primary and widely employed methods for the synthesis of these amines: Reductive Amination and Direct N-Alkylation .
Method 1: Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines.[2] This one-pot reaction involves the formation of an imine intermediate from a carbonyl compound (an aldehyde or ketone) and an amine, followed by its immediate reduction to the corresponding amine.[2][3] This approach is often favored due to its high selectivity, which minimizes the formation of over-alkylated byproducts that can be a significant issue with other methods.[3][4]
Experimental Protocol: Reductive Amination of Dodecanal with Butylamine
This protocol outlines the synthesis of this compound via the reductive amination of dodecanal with butylamine.
Materials:
-
Dodecanal
-
Butylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or other suitable solvent
-
Acetic acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round bottom flask containing a magnetic stir bar, add dodecanal and a suitable solvent such as methanol.
-
Add butylamine to the solution and stir.
-
Add a few drops of acetic acid to catalyze the formation of the imine intermediate.[5]
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (STAB), to the reaction mixture.[3] STAB is often preferred as it is a mild and selective reducing agent for imines.[3]
-
Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography to yield pure this compound.
Visualization of the Reductive Amination Workflow
Method 2: Direct N-Alkylation
Direct N-alkylation is a classical method for forming C-N bonds and involves the reaction of an amine with an alkyl halide. While conceptually straightforward, this method can be challenging to control for the synthesis of secondary amines from primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.
Experimental Protocol: N-Alkylation of Dodecylamine with Butyl Bromide
This protocol describes the synthesis of this compound by the direct alkylation of dodecylamine with butyl bromide.
Materials:
-
Dodecylamine
-
Butyl bromide
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
A suitable solvent (e.g., acetonitrile or dimethylformamide)
-
Standard workup and purification equipment
Procedure:
-
In a round bottom flask, dissolve dodecylamine in a suitable solvent such as acetonitrile.
-
Add a base, such as potassium carbonate, to the mixture. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Add butyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.
-
Remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of the desired secondary amine, unreacted primary amine, and the over-alkylated tertiary amine.
-
Purify the crude product using column chromatography to isolate the this compound.
Visualization of the N-Alkylation Workflow
Quantitative Data Comparison
The following table summarizes a hypothetical comparison of the two synthetic methods for the preparation of this compound. Actual yields may vary depending on specific reaction conditions and purification efficiency.
| Parameter | Reductive Amination | Direct N-Alkylation |
| Typical Yield | High (often >80%) | Moderate to Low (variable, often <60% for the desired secondary amine) |
| Purity of Crude Product | Generally high, with the primary impurity being unreacted starting materials. | Often a mixture of primary, secondary, and tertiary amines. |
| Reaction Selectivity | High for the desired secondary amine. | Low, prone to over-alkylation. |
| Reaction Conditions | Mild (often room temperature). | Often requires heating (reflux). |
| Purification | Generally straightforward due to fewer byproducts. | Can be challenging due to the need to separate structurally similar amines. |
Data Presentation: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of these reactions and for characterizing the final products. The retention time in the gas chromatogram helps in identifying the different components of a reaction mixture, while the mass spectrum provides information about the molecular weight and fragmentation pattern of each component, confirming its identity.
Typical GC-MS Parameters for Amine Analysis:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is commonly used.[6]
-
Injector Temperature: Typically set around 250-290°C.[6]
-
Oven Program: A temperature gradient is usually employed, for example, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 290°C) to ensure good separation of compounds with different boiling points.[6]
-
Carrier Gas: Helium is a common choice for the carrier gas.[6]
-
Detector: A mass spectrometer operating in electron ionization (EI) mode.
In some cases, derivatization of the amines with reagents like trifluoroacetic anhydride (TFAA) or benzenesulfonyl chloride (BSC) may be necessary to improve their volatility and chromatographic behavior, leading to sharper peaks and better separation.[1][6]
Comparison of Alternatives
| Feature | Reductive Amination | Direct N-Alkylation |
| Advantages | - High selectivity, minimizing over-alkylation.[3][4]- Generally higher yields of the desired secondary amine.- Milder reaction conditions.- Easier purification. | - Conceptually simple.- Utilizes readily available starting materials (alkyl halides). |
| Disadvantages | - Requires a carbonyl compound as a starting material, which may need to be synthesized separately.- Reducing agents can be moisture-sensitive and require careful handling. | - Prone to over-alkylation, leading to a mixture of products and lower yields of the desired secondary amine.- Often requires harsher reaction conditions (heating).- Purification can be difficult and time-consuming. |
| Best Suited For | Applications where high purity and yield of the secondary amine are critical. | Situations where a mixture of amines is acceptable or where the specific carbonyl precursor for reductive amination is not readily available. |
Conclusion
For the synthesis of this compound and related long-chain secondary amines, reductive amination generally offers a more controlled and efficient route compared to direct N-alkylation. Its high selectivity leads to higher yields of the desired product and simplifies the purification process. While direct N-alkylation is a simpler method in principle, the inherent problem of over-alkylation often makes it a less desirable choice for the clean synthesis of secondary amines. The choice of method will ultimately depend on the specific requirements of the research, including the desired purity, yield, and the availability of starting materials.
References
- 1. h-brs.de [h-brs.de]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
N-Butyldodecan-1-amine: A Comparative Analysis of Antimicrobial Efficacy Against Shorter-Chain Analogs
In the landscape of antimicrobial agent development, the structure-activity relationship of aliphatic amines is a cornerstone of research. This guide provides a comparative analysis of the antimicrobial effectiveness of N-butyldodecan-1-amine against its shorter-chain analogs, offering researchers, scientists, and drug development professionals a concise overview supported by experimental data. The primary focus is on the impact of the dodecyl (C12) alkyl chain in comparison to shorter alkyl chains, a critical factor in the compound's biological activity.
Structure-Activity Relationship: The Critical Role of Alkyl Chain Length
The antimicrobial efficacy of N-alkylamines is intrinsically linked to their molecular structure, particularly the length of the hydrophobic alkyl chain. Generally, for a homologous series of N-alkyl, N,N-dimethylamine oxides, which are structurally analogous to this compound, a clear trend is observed: antimicrobial activity increases with increasing alkyl chain length up to an optimal point. This is followed by a "cutoff effect," where further increases in chain length lead to a decrease in activity.
This phenomenon is attributed to the delicate balance between the compound's hydrophobicity and its aqueous solubility. The hydrophobic alkyl tail is crucial for partitioning into and disrupting the bacterial cell membrane, while sufficient water solubility is necessary for the compound to reach the bacterial cell. For many bacteria, the optimal antimicrobial activity is observed in compounds with alkyl chain lengths between 11 and 15 carbons.[1][2]
Comparative Antimicrobial Efficacy: A Quantitative Look
To illustrate the superior efficacy of the C12 alkyl chain, we can examine the Minimum Inhibitory Concentration (MIC) values for a homologous series of N-alkyl-N,N-dimethylamine oxides against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data clearly demonstrates that the C12 analog exhibits significantly lower MIC values, indicating greater potency, compared to its shorter-chain counterparts (C8 and C10).
| Compound (N-Alkyl-N,N-dimethylamine Oxide) | Alkyl Chain Length | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli |
| N-Octyl-N,N-dimethylamine Oxide | C8 | > 5800 | > 5800 |
| N-Decyl-N,N-dimethylamine Oxide | C10 | 970 | 970 |
| N-Dodecyl-N,N-dimethylamine Oxide | C12 | 120 | 61 |
| N-Tetradecyl-N,N-dimethylamine Oxide | C14 | 62 | 31 |
| N-Hexadecyl-N,N-dimethylamine Oxide | C16 | 62 | 120 |
| N-Octadecyl-N,N-dimethylamine Oxide | C18 | 120 | 250 |
Data adapted from a study on N-alkyl-N,N-dimethylamine oxides, which serve as a proxy for the relative activity of N-butyl alkylamines.[3][4]
As the table indicates, the dodecyl (C12) derivative is markedly more effective than the C8 and C10 analogs. While the C14 and C16 analogs show comparable or slightly better activity in some cases, the C12 chain represents a significant threshold for potent antimicrobial action.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a common technique used in such evaluations.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium (e.g., S. aureus, E. coli) and inoculate it into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C until it reaches the log phase of growth, typically confirmed by measuring the optical density at 600 nm (OD600) to achieve a standardized cell density.
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each N-alkylamine analog in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanism of Action: Membrane Disruption
The primary mechanism of action for cationic amphiphiles like this compound is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.
Caption: Proposed mechanism of bacterial membrane disruption by N-alkylamines.
Initially, the positively charged amine headgroup of this compound is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This is followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer. The accumulation of these molecules within the membrane leads to its destabilization, either through a "carpet" mechanism where the amines coat the surface and cause micellization, or through the formation of "toroidal pores" where the lipid leaflets are bent back on themselves. This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Experimental Workflow for Efficacy Comparison
The systematic comparison of this compound and its analogs follows a structured experimental workflow.
Caption: Workflow for comparing the antimicrobial efficacy of N-alkylamine analogs.
References
- 1. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of N-butyldodecan-1-amine experimental results
A Comparative Analysis of n-Butylamine in Catalysis
Disclaimer: Due to the limited availability of public experimental data for N-butyldodecan-1-amine, this guide provides a comparative analysis of a structurally related and well-documented compound, n-butylamine . This guide is intended for researchers, scientists, and drug development professionals to illustrate the format and depth of analysis possible with available data. The experimental results presented here pertain to n-butylamine and its alternatives in a catalytic application.
This comparison guide delves into the physicochemical properties, toxicological data, and catalytic performance of n-butylamine, offering a comparative perspective with other amine-based catalysts. The data is presented to facilitate objective evaluation for research and development purposes.
Physicochemical and Toxicological Properties
n-Butylamine is a colorless liquid with a characteristic ammonia-like odor.[1][2] Upon storage in air, it may acquire a yellow color.[3] It is a primary aliphatic amine and one of the four isomers of butylamine.[3] Key physicochemical and toxicological data are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of n-Butylamine
| Property | Value |
| Molecular Formula | C4H11N[3] |
| Molecular Weight | 73.14 g/mol [1] |
| Boiling Point | 77-79 °C[3] |
| Melting Point | -49 °C[3] |
| Density | 0.740 g/mL[3] |
| Flash Point | -12 °C (closed cup)[4] |
| Solubility in Water | Miscible[3] |
| Vapor Pressure | 9.1 kPa (at 20 °C)[3] |
| Autoignition Temperature | 290 °C[5] |
Table 2: Toxicological Data for n-Butylamine
| Endpoint | Value | Species |
| LD50 (Oral) | 366 mg/kg[3] | Rat |
| LD50 (Dermal) | >1110 mg/kg[5] | Rabbit |
| LC50 (Inhalation) | 4.7 mg/L (4 h)[5] | Rat |
| OSHA PEL (Ceiling) | 5 ppm (15 mg/m³) [skin][6] | - |
Catalytic Performance in Knoevenagel Condensation
n-Butylamine, as a primary amine, can be utilized as a catalyst in various organic reactions, such as the Knoevenagel condensation. This reaction is a crucial method for forming carbon-carbon bonds. The catalytic activity of amines in this reaction is influenced by their basicity and structure.
A study comparing the catalytic efficiency of polymeric gel dots containing primary amines versus tertiary amines in the Knoevenagel condensation of various aldehydes with malononitrile provides valuable comparative data. The results demonstrate that primary amines generally exhibit higher conversion rates.[7]
Table 3: Comparison of Catalytic Performance of Amine-Functionalized Gel Dots in Knoevenagel Condensation [7]
| Aldehyde | Catalyst Type | Conversion (%) |
| Isobutyraldehyde | Primary Amine | 83-90 |
| Tertiary Amine | 52-59 | |
| Benzaldehyde | Primary Amine | 86-100 |
| Tertiary Amine | 77-93 | |
| 4-Methoxybenzaldehyde | Primary Amine | 86-100 |
| Tertiary Amine | 77-93 |
These results suggest that for the Knoevenagel condensation, primary amines like n-butylamine can be more effective catalysts than their tertiary amine counterparts.[7]
Experimental Protocols
General Procedure for Knoevenagel Condensation Using an Amine Catalyst
The following is a general experimental protocol for the Knoevenagel condensation, which can be adapted for using n-butylamine or other amine catalysts.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Amine catalyst (e.g., n-butylamine, piperidine, or a supported amine catalyst)
-
Solvent (e.g., ethanol, water, or a solvent-free system)
-
Magnetic stirrer and heating plate (if required)
-
Round-bottom flask and condenser
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent (5-10 mL), add the amine catalyst (typically 10-20 mol%).
-
Stir the reaction mixture at room temperature or an elevated temperature as required.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired Knoevenagel condensation product.
For a more specific protocol using a heterogeneous catalyst in a microfluidic reactor, please refer to the detailed methodology described in the study by Koyilada et al. (2023).[7]
Visualizations
Experimental Workflow for Knoevenagel Condensation
Caption: Experimental workflow for a typical Knoevenagel condensation reaction.
Simplified Catalytic Cycle of Amine-Catalyzed Knoevenagel Condensation
Caption: Simplified mechanism of the amine-catalyzed Knoevenagel condensation.
References
- 1. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. n-Butylamine - Wikipedia [en.wikipedia.org]
- 4. ICSC 0374 - n-BUTYLAMINE [inchem.org]
- 5. fishersci.com [fishersci.com]
- 6. n-Butylamine - IDLH | NIOSH | CDC [cdc.gov]
- 7. mdpi.com [mdpi.com]
The Efficacy of N-butyldodecan-1-amine and its Alternatives in Corrosion Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-butyldodecan-1-amine and other chemical compounds as corrosion inhibitors. The information is based on peer-reviewed studies and presents quantitative data, detailed experimental protocols, and visual representations of key processes.
Long-chain alkylamines, such as this compound, represent a significant class of organic corrosion inhibitors. Their efficacy is largely attributed to their ability to adsorb onto metal surfaces, forming a protective hydrophobic barrier that impedes the corrosive process. This guide will delve into the performance of a closely related long-chain amine, di-dodecyl amine, as a proxy for this compound, and compare it with the short-chain alternative, n-butylamine, as well as other novel inhibitor classes.
Performance Comparison of Corrosion Inhibitors
The inhibition efficiency (IE) is a key metric for evaluating the performance of a corrosion inhibitor. The following table summarizes the IE of various amine-based inhibitors and other compounds under different experimental conditions.
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| n-butylamine | 1.5 g/L | 10% & 15% HCl | Carbon Steel | 40-60 | ~50 | [1] |
| Di-dodecyl amine | Not specified | 1M HCl | Carbon Steel | 40 | Inhibition observed | [2] |
| Alkyl Pyridine Benzyl Chloride Quaternary (Inhibitor A) | 15 ppm | Sea Water | 1018 Carbon Steel | 55 | Not specified | [3] |
| Alkyl Amines (Inhibitor B) | 15 ppm | Sea Water | 1018 Carbon Steel | 55 | Higher than Inhibitor A | [3] |
| Expired Amiodarone Drug | 0.001 M | 1M HCl | Mild Steel | 30 | 88.77 | [4] |
| 12-Aminododecanoic acid | Not specified | 0.5M HCl | Carbon Steel | Not specified | 98.8 | [5] |
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and weight loss methods.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate.
-
Coupon Preparation: Carbon steel coupons of a defined size (e.g., 3.5 cm x 2.5 cm x 0.2 cm) are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried.[2]
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific temperature for a set duration.[2]
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following formulas:
-
CR = (Weight Loss) / (Surface Area x Time)
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Electrochemical Methods
These techniques provide insights into the mechanism of corrosion inhibition.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reactions. The inhibition efficiency is calculated as:
-
IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS): This technique applies a small amplitude AC signal over a range of frequencies to the working electrode. The resulting impedance data is used to model the corrosion process and determine parameters like charge transfer resistance (Rct). A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as:
-
IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100
-
Visualizing the Processes
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the proposed mechanism of action for amine-based corrosion inhibitors.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of amine-based corrosion inhibition.
References
N-Butyldodecan-1-amine: A Safer Alternative in the Synthesis of Next-Generation Nanomaterials
A detailed comparison of N-butyldodecan-1-amine with traditional toxic reagents in the synthesis of quantum dots, supported by experimental context and proposed workflows.
In the rapidly advancing field of nanotechnology, the synthesis of quantum dots (QDs) has garnered significant attention due to their unique optoelectronic properties, making them ideal for applications in displays, biomedical imaging, and solar cells. However, the conventional synthesis of high-quality QDs often involves the use of toxic heavy metals like cadmium and lead, as well as hazardous organic reagents such as trioctylphosphine (TOP) and trioctylphosphine oxide (TOPO).[1][2][3][4] This reliance on toxic materials poses significant environmental and health risks, necessitating the exploration of safer alternatives.[2][4] this compound, a long-chain primary amine, emerges as a promising, less toxic substitute for traditional capping and solvating agents, aligning with the principles of green chemistry. This guide provides a comprehensive comparison of this compound with toxic reagents, presents experimental protocols, and visualizes key processes to aid researchers in adopting safer synthetic routes.
The Toxicity Challenge in Quantum Dot Synthesis
The synthesis of traditional II-VI semiconductor quantum dots, such as cadmium selenide (CdSe), typically involves the high-temperature reaction of organometallic precursors in the presence of coordinating solvents and capping agents.[1][3]
Commonly Used Toxic Reagents:
-
Heavy Metal Precursors: Cadmium oxide (CdO) and lead oxide (PbO) are frequently used, contributing to the inherent toxicity of the final QD product.[1][4] The release of cadmium and lead ions is a primary source of cytotoxicity.[5]
-
Trioctylphosphine (TOP) and Trioctylphosphine Oxide (TOPO): These are widely used as both coordinating solvents and capping agents.[3] They play a crucial role in controlling the growth and stability of nanoparticles. However, TOP is air-sensitive, pyrophoric, and toxic. TOPO, while more stable, still presents toxicity concerns.
The push for environmentally friendly QDs has led to the development of alternatives such as indium phosphide (InP) and copper indium sulfide (CuInS₂) quantum dots.[2] While the core material is less toxic, the synthesis of these materials can still involve hazardous reagents.
This compound as a Safer Capping Agent
This compound is a long-chain alkylamine that can serve as an excellent alternative to reagents like TOP and TOPO. Capping agents are crucial in nanoparticle synthesis as they control growth, prevent aggregation, and enhance solubility.[6][7][8] The primary amine group of this compound can effectively coordinate with the surface of the growing nanocrystal, while the long alkyl chains provide steric hindrance, ensuring colloidal stability.
Comparative Analysis: this compound vs. Traditional Reagents
| Feature | This compound (Proposed) | Trioctylphosphine (TOP) / Trioctylphosphine Oxide (TOPO) |
| Function | Capping Agent, Solvent | Capping Agent, Solvent[3] |
| Toxicity Profile | Expected to have lower toxicity based on the general profile of long-chain amines. | TOP is air-sensitive, pyrophoric, and toxic. TOPO has known toxicity concerns. |
| Coordination | The primary amine group provides strong coordination to the nanoparticle surface. | The phosphine/phosphine oxide group coordinates to the nanoparticle surface.[3] |
| Role in Synthesis | Controls nanoparticle growth and provides colloidal stability. | Controls nanoparticle growth, facilitates precursor dissolution, and provides stability.[3] |
| Green Chemistry Alignment | Offers a potentially safer, more environmentally benign alternative. | Poses significant environmental, health, and safety risks. |
Experimental Protocol: A Generalized Approach for Safer Quantum Dot Synthesis
This protocol outlines a generalized "hot-injection" method for the synthesis of less-toxic quantum dots (e.g., InP/ZnS), highlighting the role of this compound.
Materials:
-
Indium(III) chloride (InCl₃)
-
Zinc chloride (ZnCl₂)
-
Tris(diethylamino)phosphine or another less hazardous phosphorus source
-
Sulfur powder
-
This compound
-
1-Octadecene (ODE) (as a non-coordinating solvent)
-
Methanol and Acetone (for purification)
Procedure:
-
Precursor Preparation:
-
A solution of the indium precursor is prepared by dissolving InCl₃ in this compound and 1-octadecene in a three-neck flask.
-
The mixture is heated under vacuum to remove water and oxygen.
-
-
Phosphorus Source Injection:
-
The phosphorus precursor is swiftly injected into the hot indium precursor solution.
-
The temperature is carefully controlled to initiate nucleation and growth of the InP core.
-
-
Shell Growth:
-
A solution of zinc and sulfur precursors in this compound is prepared separately.
-
This shell precursor solution is added dropwise to the reaction mixture containing the InP cores to form the protective ZnS shell.
-
-
Purification:
-
The reaction is quenched by cooling.
-
The quantum dots are precipitated by adding methanol and acetone and then isolated by centrifugation.
-
The purified quantum dots are redispersed in a suitable nonpolar solvent.
-
Visualizing the Process
Logical Workflow for Safer Quantum Dot Synthesis
References
- 1. youtube.com [youtube.com]
- 2. Environmentally friendly synthesis of quantum dots and their applications in diverse fields from the perspective of environmental compliance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colloidal III–V quantum dots: a synthetic perspective - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05234B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantum dots: synthesis, bioapplications, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro vs. In-vivo Studies of N-butyldodecan-1-amine: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of specific in-vitro and in-vivo studies investigating N-butyldodecan-1-amine. This scarcity of dedicated research prevents a direct comparative analysis of its biological effects in controlled laboratory settings versus living organisms.
While the specific compound this compound remains uncharacterized in publicly available research, an examination of related molecules can provide a foundational understanding of its potential properties. This compound is a secondary amine, featuring a dodecyl group and a butyl group attached to a nitrogen atom. Its behavior can be hypothetically inferred by looking at the properties of its parent amines: dodecylamine and butylamine.
General Properties of Related Amines
To offer a preliminary perspective, the table below summarizes the known properties of dodecylamine and butylamine. It is crucial to note that these are distinct molecules, and their characteristics do not directly translate to this compound. The addition of a butyl group to dodecylamine will alter its physicochemical properties, including its size, polarity, and steric hindrance, which in turn will influence its biological activity.
| Property | Dodecylamine | n-Butylamine |
| Chemical Formula | C12H27N | C4H11N[1] |
| Molar Mass | 185.35 g/mol | 73.14 g/mol [1] |
| Appearance | Yellow liquid with an ammonia-like odor[2][3] | Colorless liquid with a fishy, ammonia-like odor[1][4] |
| Solubility in Water | Insoluble[2][3] | Miscible[1] |
| Known Uses | Surfactant, emulsifier, corrosion inhibitor, flotation agent, pharmaceutical intermediate[2][3] | Precursor for fungicides (e.g., benomyl), pesticides, pharmaceuticals, and emulsifiers; rubber vulcanization accelerator; plasticizer for nylon[1] |
| Toxicity | May be toxic by ingestion, inhalation, or skin absorption; irritates skin, eyes, and mucous membranes[2][3] | Oral LD50 in rats: 366 mg/kg[1][5] |
Hypothetical Experimental Workflow
Should research on this compound be undertaken, a general experimental workflow would likely be followed to assess its in-vitro and in-vivo effects. The following diagram illustrates a potential logical progression for such research.
Caption: A logical workflow for future research on this compound.
Conclusion
At present, a comparative guide on the in-vitro versus in-vivo studies of this compound cannot be compiled due to a lack of available data. The scientific community has yet to publish research detailing the biological activities of this specific compound. Future research, following a structured workflow of initial in-vitro screening followed by more complex in-vivo models, is necessary to elucidate its toxicological and pharmacological profile. For researchers, scientists, and drug development professionals, this represents an unexplored area with the potential for new discoveries. Any investigation into this compound should begin with foundational in-vitro cytotoxicity and genotoxicity assays before proceeding to animal models.
References
The Strategic Calculus of Custom Amines in Research: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals at the vanguard of genetic medicine, the choice of delivery vehicle is paramount. Lipid nanoparticles (LNPs) have emerged as the clinical standard for mRNA therapeutics, and at the heart of their success lies the ionizable lipid. This guide provides a cost-benefit analysis of utilizing a custom-synthesized amine, exemplified by the structurally straightforward N-butyldodecan-1-amine, versus commercially available, well-characterized alternatives.
The appeal of a custom amine lies in the potential for novel intellectual property and tailored functionality. However, this path necessitates significant investment in synthesis and rigorous performance validation. In contrast, established ionizable lipids offer a reliable, albeit potentially more constrained, route for LNP formulation and research.
Performance Benchmarking: Custom vs. Commercial Ionizable Lipids
The "benefit" of any ionizable lipid is ultimately determined by its performance in delivering its mRNA payload. Key metrics include encapsulation efficiency, particle size, and, most importantly, in vivo protein expression. While specific experimental data for this compound is not publicly available, we can establish a framework for comparison against well-documented commercial alternatives.
A critical step in assessing a novel amine is to formulate it into an LNP and evaluate its transfection efficiency. This is typically done using a reporter gene, such as luciferase, and comparing the resulting protein expression to that achieved with benchmark lipids.
Table 1: Hypothetical Performance Comparison of Ionizable Lipids
| Feature | This compound (Custom) | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Encapsulation Efficiency (%) | >90% (Target) | >95% | >95% | >95% |
| LNP Size (nm) | 80 - 120 nm (Target) | ~80 - 100 nm | ~80 - 100 nm | ~80 - 100 nm |
| In Vivo Potency (murine) | Variable (Requires testing) | High | High | High |
| Primary Site of Delivery | To be determined | Liver | Liver | Liver |
| Intellectual Property Status | Potentially novel | Patented | Patented | Patented |
Cost Analysis: The Price of Innovation
The primary costs associated with utilizing a novel amine like this compound are synthesis and validation. Custom chemical synthesis costs can vary significantly based on the complexity of the molecule, the number of steps involved, and the scale of production. In contrast, the costs of commercially available ionizable lipids are more transparent, though still substantial.
Table 2: Estimated Cost Comparison
| Item | This compound (Custom Synthesis) | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Initial Acquisition Cost | Variable; FTE or FFS contracts[1] | ~$270 - $1,500 per 100mg[2][3] | ~$280 - $450 per 100mg[4][5] | ~$250 per 100mg[6] |
| Lead Time | Weeks to months | Typically in stock | Typically in stock | Typically in stock |
| Quality Control | Requires in-house or third-party validation | cGMP grades available | cGMP grades available | cGMP grades available |
| Associated Research Costs | Extensive formulation screening and in vivo testing | Established protocols available | Established protocols available | Established protocols available |
Note: Prices are estimates based on publicly available information for research-grade materials and are subject to change. FTE (Full-Time Employee) and FFS (Fee-for-Service) are common models for custom synthesis projects.
Experimental Protocols
A robust evaluation of any new ionizable lipid is critical. Below is a representative workflow for the formulation and in vivo testing of mRNA-LNP candidates.
Protocol 1: LNP Formulation via Microfluidic Mixing
-
Lipid Stock Preparation: Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
mRNA Buffer Preparation: Dilute the mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the mRNA-aqueous buffer through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. Concentrate the formulation using a centrifugal filter device.
-
Characterization: Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay).
Protocol 2: In Vivo Evaluation of LNP Potency
-
Animal Model: Utilize a suitable animal model, such as C57BL/6 mice.
-
Administration: Administer the LNP-encapsulated reporter mRNA (e.g., luciferase mRNA) intravenously via the tail vein at a specified dose.
-
Tissue Harvest and Analysis: At a predetermined time point (e.g., 6, 24, or 48 hours) post-injection, humanely euthanize the animals and harvest relevant tissues (e.g., liver, spleen).
-
Quantification of Protein Expression: Homogenize the tissues and perform a luciferase activity assay to quantify protein expression.
-
Data Analysis: Compare the luciferase expression levels between the different LNP formulations to determine their relative in vivo potency.
Visualizing the Workflow and Rationale
The decision to pursue a custom amine over a commercial alternative can be visualized as a strategic workflow.
The fundamental role of the ionizable lipid is to facilitate the encapsulation of negatively charged mRNA and enable its release from the endosome into the cytoplasm.
Conclusion
The decision to employ a custom-synthesized amine such as this compound in research is a high-risk, high-reward strategy. It offers the potential for groundbreaking discoveries and valuable intellectual property. However, it requires a substantial upfront investment in chemical synthesis and a rigorous, multi-stage validation process. For research programs with well-defined goals and a lower risk tolerance, commercially available ionizable lipids provide a more direct path to formulating and testing LNP-based therapeutics. The ultimate choice depends on the specific objectives, resources, and risk appetite of the research team.
References
- 1. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 2. O-8640 (MC3) Dlin-MC3-DMA (>98% UHPLC-CAD) — Organix [organixinc.com]
- 3. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 4. ALC-0315 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. precigenome.com [precigenome.com]
- 6. precigenome.com [precigenome.com]
Safety Operating Guide
Proper Disposal of N-butyldodecan-1-amine: A Guide for Laboratory Professionals
For immediate release:
[City, State] – [Date] – Researchers, scientists, and drug development professionals handling N-butyldodecan-1-amine must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this chemical, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound is a chemical that presents significant health and environmental hazards. It is known to cause severe skin burns and eye damage, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a recommendation but a critical safety and environmental protection measure.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Containment:
-
Ensure the waste this compound is stored in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility has been verified to avoid hazardous reactions.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution's and local regulations.
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and the closely related n-Butylamine, which is often used as a reference for general amine properties.
| Property | This compound | n-Butylamine |
| Molecular Formula | C16H35N | C4H11N |
| Molecular Weight | 241.46 g/mol | 73.14 g/mol [3] |
| CAS Number | 22014-95-5 | 109-73-9[1] |
| Boiling Point | Not available | 78 °C (172 °F)[3] |
| Flash Point | Not available | -7 °C (19.4 °F)[1] |
| Density | Not available | 0.74 g/cm³[3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not cited, the general principle for the disposal of hazardous amines is incineration at a licensed facility. This process is designed to completely destroy the chemical, preventing its release into the environment. Alternative methods, such as chemical neutralization, are generally not recommended for this class of compound due to the potential for hazardous byproducts and incomplete reactions.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
